Product packaging for Motilin (26-47), human, porcine(Cat. No.:CAS No. 52906-92-0)

Motilin (26-47), human, porcine

Cat. No.: B549804
CAS No.: 52906-92-0
M. Wt: 2699.1 g/mol
InChI Key: LVRVABPNVHYXRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

A peptide of about 22-amino acids isolated from the DUODENUM. At low pH it inhibits gastric motor activity, whereas at high pH it has a stimulating effect.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C120H188N34O35S B549804 Motilin (26-47), human, porcine CAS No. 52906-92-0

Properties

IUPAC Name

5-amino-2-[[2-[[6-amino-2-[[4-amino-2-[[2-[[2-[[6-amino-2-[[2-[[5-amino-2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[(2-amino-3-phenylpropanoyl)amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C120H188N34O35S/c1-9-64(6)97(152-114(184)86-31-22-53-154(86)117(187)96(63(4)5)151-99(169)70(123)56-66-23-12-10-13-24-66)115(185)150-84(57-67-25-14-11-15-26-67)113(183)153-98(65(7)155)116(186)149-83(58-68-32-34-69(156)35-33-68)101(171)135-60-91(161)136-75(39-45-93(163)164)105(175)147-82(55-62(2)3)111(181)145-77(37-43-88(125)158)106(176)140-73(29-20-51-132-119(128)129)103(173)146-80(48-54-190-8)110(180)142-76(36-42-87(124)157)107(177)144-79(41-47-95(167)168)108(178)139-72(28-17-19-50-122)102(172)143-78(40-46-94(165)166)109(179)141-74(30-21-52-133-120(130)131)104(174)148-85(59-90(127)160)112(182)138-71(27-16-18-49-121)100(170)134-61-92(162)137-81(118(188)189)38-44-89(126)159/h10-15,23-26,32-35,62-65,70-86,96-98,155-156H,9,16-22,27-31,36-61,121-123H2,1-8H3,(H2,124,157)(H2,125,158)(H2,126,159)(H2,127,160)(H,134,170)(H,135,171)(H,136,161)(H,137,162)(H,138,182)(H,139,178)(H,140,176)(H,141,179)(H,142,180)(H,143,172)(H,144,177)(H,145,181)(H,146,173)(H,147,175)(H,148,174)(H,149,186)(H,150,185)(H,151,169)(H,152,184)(H,153,183)(H,163,164)(H,165,166)(H,167,168)(H,188,189)(H4,128,129,132)(H4,130,131,133)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRVABPNVHYXRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C120H188N34O35S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2699.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52906-92-0
Record name Motilin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052906920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

The Mechanism of Action of Motilin (26-47): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Motilin is a 22-amino acid peptide hormone primarily synthesized and secreted by endocrine M cells in the mucosa of the upper small intestine, particularly the duodenum and jejunum. It plays a crucial role in regulating gastrointestinal (GI) motility, specifically in initiating the migrating motor complex (MMC), a series of powerful contractions that sweep the stomach and small intestine clear of residual food and debris during the fasting state. The active form of this peptide, derived from the precursor promotilin, is often referred to as Motilin (26-47). This guide provides an in-depth technical overview of the mechanism of action of Motilin (26-47), focusing on its interaction with its receptor and the subsequent intracellular signaling cascades.

Motilin Receptor (MLNR)

The biological effects of motilin are mediated through its specific receptor, the motilin receptor (MLNR), formerly known as GPR38.[1] The MLNR is a class A G protein-coupled receptor (GPCR) consisting of 412 amino acids that form seven transmembrane domains.[2] This receptor is predominantly expressed on smooth muscle cells and enteric neurons within the gastrointestinal tract.[1][2] The N-terminal domain of the receptor is critical for ligand binding, while the C-terminal tail is involved in preventing enzymatic degradation and is implicated in receptor desensitization and internalization.[2][3]

Quantitative Data: Receptor Binding and Functional Potency

The interaction of Motilin (26-47) with its receptor and its functional potency have been characterized in various in vitro systems. The following table summarizes key quantitative data from studies using different cell lines and tissues.

ParameterValueCell Line / TissueReference
Ki 2.3 nMChinese hamster ovary (CHO) cell line[4][5][6]
EC50 (Calcium Mobilization) 0.3 nMChinese hamster ovary (CHO) cell line[4][5][6]
EC50 (Calcium Mobilization) 1.5 ± 0.4 nMNot specified[4][7]
IC50 (Receptor Binding) 0.7 ± 0.2 nMSmooth muscle cells[4][6][8]
EC50 (Contraction) 1.0 ± 0.2 nMNot specified[4][8]
EC50 (Enteric Cholinergic Activity) 33 nMHuman stomach[5]

Signaling Pathways

Upon binding of Motilin (26-47) to the MLNR, a conformational change is induced in the receptor, leading to the activation of heterotrimeric G proteins. The MLNR primarily couples to Gq/11 and G13 proteins to initiate downstream signaling cascades.[4][8]

Gq/11-Mediated Pathway

Activation of Gq/11 leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[4][8] The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC).[8]

The increase in cytosolic Ca2+ is a critical event in smooth muscle contraction. Calcium ions bind to calmodulin, and the resulting Ca2+-calmodulin complex activates myosin light-chain kinase (MLCK). MLCK then phosphorylates the regulatory light chain of myosin II (MLC20), which enables the interaction between myosin and actin filaments, leading to muscle contraction.[8]

G13-Mediated Pathway

In addition to the Gq/11 pathway, Motilin (26-47) also activates G13, which stimulates the RhoA/Rho-kinase pathway.[8] Rho-kinase contributes to smooth muscle contraction through a calcium-sensitizing mechanism. It phosphorylates and inactivates myosin light-chain phosphatase (MLCP), the enzyme responsible for dephosphorylating MLC20. Inhibition of MLCP leads to a sustained state of MLC20 phosphorylation and, consequently, a more prolonged contraction.[8][10] Rho-kinase can also phosphorylate CPI-17, an endogenous inhibitor of MLCP, further enhancing the inhibition of the phosphatase.[8]

The dual activation of Gq/11 and G13 pathways results in a biphasic contractile response: an initial, rapid peak contraction driven by the Ca2+-dependent activation of MLCK, followed by a sustained contraction maintained by the Rho-kinase-mediated inhibition of MLCP.[4][8]

Motilin_Signaling_Pathway cluster_receptor Cell Membrane cluster_gq_pathway Gq/11 Pathway cluster_g13_pathway G13 Pathway Motilin (26-47) Motilin (26-47) MLNR Motilin Receptor (MLNR) Motilin (26-47)->MLNR Binds Gq11 Gαq/11 MLNR->Gq11 Activates G13 Gα13 MLNR->G13 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates RhoA RhoA G13->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2_increase ↑ [Ca2+]i ER->Ca2_increase Releases Ca2+ CaM Calmodulin (CaM) MLCK Myosin Light-Chain Kinase (MLCK) CaM->MLCK Activates MLC20_P Phosphorylated MLC20 MLCK->MLC20_P Phosphorylates MLC20 Contraction1 Initial Peak Contraction MLC20_P->Contraction1 Contraction2 Sustained Contraction MLC20_P->Contraction2 Ca2_increase->CaM Binds RhoKinase Rho Kinase RhoA->RhoKinase Activates MLCP Myosin Light-Chain Phosphatase (MLCP) RhoKinase->MLCP Inhibits MLCP->MLC20_P Dephosphorylates Calcium_Mobilization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture Culture MLNR-expressing cells Dye Load cells with calcium-sensitive dye Culture->Dye Stimulate Stimulate cells with varying concentrations of Motilin (26-47) Dye->Stimulate Measure Measure fluorescence change (real-time) Stimulate->Measure Curve Generate dose-response curve Measure->Curve EC50 Calculate EC50 Curve->EC50

References

The Biological Function of Motilin (Human, Porcine): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Motilin, a 22-amino acid peptide hormone, is a key regulator of gastrointestinal motility, primarily during the interdigestive state. The amino acid sequence of motilin is identical in humans and pigs, making porcine motilin a relevant model for studying its physiological effects. This technical guide provides an in-depth overview of the biological functions of motilin, focusing on its receptor binding, signaling pathways, and effects on smooth muscle contraction. Detailed experimental protocols and quantitative data are presented to support researchers and professionals in the field of gastroenterology and drug development.

Introduction

Discovered in the porcine duodenal mucosa, motilin is a potent hormonal regulator of the Migrating Motor Complex (MMC), a distinct pattern of gastrointestinal motility that occurs during fasting.[1] The MMC is crucial for clearing undigested food and cellular debris from the stomach and small intestine, preparing the tract for the next meal. The primary physiological functions of motilin include stimulating gastric and intestinal smooth muscle contraction, promoting gastric emptying, and influencing the release of other gastrointestinal hormones.[1][2] Its receptor, a G protein-coupled receptor (GPCR) known as GPR38 or the motilin receptor (MLN-R), is the primary target for its biological actions.[3]

Quantitative Data on Motilin Biological Activity

The biological activity of motilin has been quantified through various in vitro assays, primarily focusing on its binding affinity to its receptor and its potency in inducing smooth muscle contraction.

ParameterValueCell/Tissue TypeReference
Receptor Binding Affinity (Ki) 2.3 nMChinese Hamster Ovary (CHO) cells expressing motilin receptorMedChemExpress
Receptor Binding Affinity (IC50) 0.7 ± 0.2 nMSmooth muscle cells[4]
Effective Concentration (EC50) for Contraction 1.0 ± 0.2 nMGut smooth muscle[4]
Effective Concentration (EC50) for Contraction 0.3 nMChinese Hamster Ovary (CHO) cells expressing motilin receptorMedChemExpress
Effective Concentration (EC50) for Cholinergic Activity 33 nMHuman stomach[5]
Effective Concentration (EC50) for Receptor Binding 11 nMHuman motilin receptor[5]

Signaling Pathways

Motilin exerts its effects by activating a well-defined intracellular signaling cascade upon binding to its receptor on smooth muscle cells. The primary pathway involves the Gq alpha subunit of the G protein.

Activation of the motilin receptor leads to the dissociation of the Gq alpha subunit, which in turn activates phospholipase C (PLC).[1][4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4][7] The resulting increase in intracellular Ca2+ concentration is a critical event that, along with DAG-mediated activation of Protein Kinase C (PKC), leads to the phosphorylation of myosin light chain (MLC20) and subsequent smooth muscle contraction.[4]

Motilin Signaling Pathway Diagram

Motilin_Signaling_Pathway Motilin Motilin MLNR Motilin Receptor (GPR38) Motilin->MLNR Binds Gq Gq Protein MLNR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Initiates PKC->Contraction Modulates Experimental_Workflow start Start receptor_binding Receptor Binding Assay (Determine Ki, IC50) start->receptor_binding ca_assay Intracellular Ca²⁺ Assay (Determine EC50 for Ca²⁺ release) start->ca_assay contraction_assay Smooth Muscle Contraction Assay (Determine EC50 for contraction) start->contraction_assay data_analysis Data Analysis & Interpretation receptor_binding->data_analysis ca_assay->data_analysis contraction_assay->data_analysis end End data_analysis->end

References

An In-depth Technical Guide to the Discovery and History of Motilin Peptide Fragments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and characterization of motilin and its peptide fragments. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the structure-function relationships, experimental methodologies, and signaling pathways associated with this important gastrointestinal hormone.

Discovery and Initial Characterization of Motilin

The journey of motilin began in the early 1970s, spearheaded by the pioneering work of J.C. Brown and colleagues. Their research was initiated by the observation that introducing an alkaline solution into the duodenum of dogs triggered strong gastric contractions.[1] This led to the hypothesis that a hormonal substance was being released from the duodenal mucosa to stimulate this motor activity.[1]

The research team successfully isolated a 22-amino acid polypeptide as a by-product during the purification of secretin on carboxymethyl cellulose.[1] Due to its potent effect on gastric motility, they aptly named this newly discovered peptide "motilin".[1] The primary amino acid sequence of porcine motilin was determined to be: Phe-Val-Pro-Ile-Phe-Thr-Tyr-Gly-Glu-Leu-Gln-Arg-Met-Gln-Glu-Lys-Glu-Arg-Asn-Lys-Gly-Gln .[1]

Motilin is secreted by endocrine cells, known as Mo cells, which are abundant in the crypts of the upper small intestine, particularly the duodenum and jejunum.[2] It is released in a cyclical pattern during the inter-digestive state, approximately every 90-120 minutes, and is a primary regulator of the Migrating Motor Complex (MMC).[2] This "housekeeper of the gut" function helps to clear undigested material from the stomach and small intestine, preparing the gastrointestinal tract for the next meal.[2]

Motilin Peptide Fragments and Structure-Activity Relationships

Following the discovery of motilin, research efforts were directed towards understanding which parts of the 22-amino acid structure were responsible for its biological activity. This led to the synthesis and characterization of numerous motilin peptide fragments, revealing critical insights into its structure-function relationship.

It was established that the biological activity of motilin is predominantly determined by its N-terminal region.[3][4] Studies have shown that the N-terminal fragment (1-7) represents the minimal basic unit required for both receptor binding and biological activity.[1] Key residues within this region, specifically the aromatic rings of Phenylalanine-1 (Phe1) and Tyrosine-7 (Tyr7), along with the aliphatic side chains of Valine-2 (Val2) and Isoleucine-4 (Ile4), are crucial for inducing a contractile response.[4]

Conversely, removal of even the first few amino acids from the N-terminus results in a dramatic loss of potency. Fragments lacking the initial amino acids, such as motilin (2-22) and (3-22), were found to be over 1,000 times less potent than the full native molecule.[3] Similarly, eliminating the N-terminal pentapeptide (residues 1-5) reduced the peptide's activity to 1/250th of the whole molecule.[3]

The C-terminal region (residues 10-22) is believed to form an α-helix that helps to stabilize the interaction between the N-terminal domain and the motilin receptor, but it contributes little to the receptor binding affinity or in vitro activity on its own.[1]

Quantitative Data on Motilin Analogues and Fragments

The following table summarizes the available quantitative data for various motilin analogues and fragments, providing a basis for comparison of their biological activities.

Peptide/CompoundDescriptionActivity TypeValueAssay System
Motilin (human, porcine)Endogenous LigandKi2.3 nMCHO cells expressing human motilin receptor
Motilin (human, porcine)Endogenous LigandEC500.3 nMCHO cells expressing human motilin receptor
MotilinEndogenous LigandEC509.1 x 10-8 MDog Left Gastric Artery (LGA) rings
[Leu13]-MotilinSynthetic AgonistAgonist-Motilin Receptor
[Nle13]-MotilinSynthetic AgonistAgonist-Motilin Receptor
Atilmotin (OHM 11638)Synthetic Agonist (analogue of Motilin 1-14)pKd8.94Motilin Receptor
MA-2029Small Molecule AntagonistIC504.9 nMMotilin Receptor
MA-2029Small Molecule AntagonistpA29.2Human Motilin Receptor
GM-109Peptide AntagonistpA27.2 - 7.5Rabbit Motilin Receptor
Motilin (6-22)N-terminally truncated fragmentRelative Potency~1/250 of full peptideIn vitro contraction of rabbit duodenal muscle

Data compiled from multiple sources.[3][5][6][7][8]

Experimental Protocols

The characterization of motilin and its fragments has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the field.

Peptide Synthesis and Purification

The synthesis of motilin fragments and analogues is typically performed using solid-phase peptide synthesis (SPPS).

  • Resin Preparation : The synthesis begins with a solid support resin (e.g., Wang or Rink amide resin) which is swelled in a suitable solvent like dimethylformamide (DMF).

  • Amino Acid Coupling : The C-terminal amino acid, protected with an Fmoc (9-fluorenylmethyloxycarbonyl) group on its alpha-amino group, is coupled to the resin.

  • Deprotection : The Fmoc group is removed using a solution of piperidine in DMF to expose the free amine for the next coupling step.

  • Iterative Coupling and Deprotection : Subsequent Fmoc-protected amino acids are added sequentially, with coupling reagents like HBTU/HOBt, until the desired peptide sequence is assembled.

  • Cleavage and Deprotection : Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.

  • Purification : The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Verification : The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.

In Vitro Smooth Muscle Contraction Assay

This bioassay is a cornerstone for assessing the biological activity of motilin and its analogues.[9]

  • Tissue Preparation : A segment of rabbit duodenum is excised and placed in Krebs-Ringer bicarbonate solution. The longitudinal muscle layer is carefully stripped away to isolate the circular smooth muscle.

  • Mounting : The muscle strip is mounted in an organ bath containing Krebs solution, maintained at 37°C, and continuously bubbled with 95% O2 / 5% CO2. One end of the strip is fixed, and the other is connected to an isometric force transducer.

  • Equilibration : The tissue is allowed to equilibrate under a resting tension for a period of 60-90 minutes.

  • Compound Addition : A cumulative concentration-response curve is generated by adding increasing concentrations of the test peptide (e.g., motilin fragment) to the organ bath at set intervals.

  • Data Recording : The contractile force generated by the muscle strip is recorded continuously. The response is typically measured as the peak tension developed above the baseline.

  • Analysis : The data is plotted as contractile force versus peptide concentration, and an EC50 value (the concentration that produces 50% of the maximal response) is calculated.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of motilin fragments for the motilin receptor.[1]

  • Membrane Preparation : A tissue source rich in motilin receptors, such as the rabbit gastric antrum, is homogenized in a buffer solution. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended.

  • Binding Reaction : The membrane preparation is incubated with a radiolabeled motilin ligand (e.g., 125I-motilin) and varying concentrations of the unlabeled competitor peptide (the motilin fragment being tested).

  • Incubation : The reaction is incubated at a specific temperature for a set time to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand : The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed to remove any unbound radioligand.

  • Quantification : The amount of radioactivity trapped on the filter is quantified using a gamma counter.

  • Data Analysis : The data is used to generate a competition binding curve. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which reflects the affinity of the competitor for the receptor, can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing Motilin's Molecular and Experimental World

Motilin Receptor Signaling Pathway

Motilin exerts its effects by binding to the motilin receptor (MLN-R), a G protein-coupled receptor (GPCR).[10] The primary signaling cascade involves the Gq/11 family of G proteins.[2][5]

Motilin_Signaling_Pathway cluster_cell Smooth Muscle Cell / Enteric Neuron Motilin Motilin MLNR Motilin Receptor (MLN-R / GPR38) Motilin->MLNR Binds Gq Gq Protein MLNR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca Ca²⁺ ER->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Triggers Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_assay Biological Assays A Fragment Design (e.g., N-terminal truncation) B Solid-Phase Peptide Synthesis (SPPS) A->B C Cleavage from Resin B->C D RP-HPLC Purification C->D E Mass Spectrometry Verification D->E F Purified Peptide Fragment E->F Proceed to Biological Testing G Receptor Binding Assay (Radioligand Displacement) F->G H In Vitro Contraction Assay (Rabbit Duodenum) F->H I Determine Ki (Binding Affinity) G->I J Determine EC50 (Functional Potency) H->J

References

An In-depth Technical Guide to Motilin (26-47) Receptor Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of Motilin (26-47) with its receptor. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations of the core signaling pathways.

Introduction to Motilin and its Receptor

Motilin is a 22-amino acid peptide hormone primarily known for its role in regulating gastrointestinal motility.[1] The motilin receptor (MTLR), a Class A G protein-coupled receptor (GPCR), mediates the physiological effects of motilin.[1][2][3] The interaction between motilin and its receptor initiates a cascade of intracellular events, predominantly through the Gαq signaling pathway, leading to smooth muscle contraction.[4][5] Understanding the binding affinity and kinetics of ligands like Motilin (26-47) to the motilin receptor is crucial for the development of novel prokinetic agents and other therapeutics targeting gastrointestinal disorders.

Motilin (26-47) Receptor Binding Affinity

The binding affinity of a ligand to its receptor is a measure of the strength of their interaction. It is typically quantified by parameters such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the half-maximal effective concentration (EC50). The following tables summarize the reported binding and functional potency values for motilin and related ligands.

LigandCell Line/TissueAssay TypeParameterValue (nM)Reference
Motilin (26-47)Chinese Hamster Ovary (CHO)Binding AssayKi2.3MedChemExpress
Motilin (26-47)Chinese Hamster Ovary (CHO)Functional AssayEC500.3MedChemExpress
MotilinSmooth Muscle CellsBinding AssayIC500.7 ± 0.2[4]
MotilinSmooth Muscle CellsContraction AssayEC501.0 ± 0.2[4]
MotilinGuinea Pig Gastric Smooth Muscle CellsContraction AssayED501[6]

Table 1: Binding Affinity and Functional Potency of Motilin and its Analogs. This table provides a summary of the key quantitative data on the interaction of motilin with its receptor in various experimental systems.

Motilin Receptor Signaling Pathways

Activation of the motilin receptor by an agonist like Motilin (26-47) initiates a series of intracellular signaling events that ultimately lead to a physiological response, such as smooth muscle contraction. The primary signaling cascade involves the activation of the Gαq protein, followed by downstream pathways including the RhoA/Rho kinase pathway.

Gαq Signaling Pathway

Upon ligand binding, the motilin receptor undergoes a conformational change that activates the heterotrimeric G protein Gαq. Activated Gαq, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC).

Gq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Motilin Motilin MTLR Motilin Receptor (MTLR) Motilin->MTLR Gq_inactive Gαqβγ (GDP) MTLR->Gq_inactive activates Gq_active Gαq (GTP) Gq_inactive->Gq_active GTP/GDP exchange PLC Phospholipase C (PLC) Gq_active->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC_inactive PKC (inactive) DAG->PKC_inactive Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC_inactive co-activates PKC_active PKC (active) PKC_inactive->PKC_active Downstream\nEffectors Downstream Effectors PKC_active->Downstream\nEffectors RhoA_Signaling cluster_upstream Upstream Activation cluster_downstream Downstream Effectors Gq_active Gαq (GTP) RhoGEF RhoGEF Gq_active->RhoGEF activates RhoA_inactive RhoA (GDP) RhoGEF->RhoA_inactive activates RhoA_active RhoA (GTP) RhoA_inactive->RhoA_active GTP/GDP exchange ROCK Rho Kinase (ROCK) RhoA_active->ROCK activates MLCP_active MLC Phosphatase (active) ROCK->MLCP_active inhibits by phosphorylation MLCP_inactive MLC Phosphatase (inactive) MLCP_active->MLCP_inactive pMLC Phosphorylated MLC (pMLC) MLCP_active->pMLC dephosphorylates MLC Myosin Light Chain (MLC) MLC->pMLC phosphorylated by MLCK (Ca²⁺ dependent) pMLC->MLC Contraction Smooth Muscle Contraction pMLC->Contraction Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis start Start: CHO cells expressing Motilin Receptor homogenize Cell Homogenization start->homogenize centrifuge Centrifugation & Washing homogenize->centrifuge membranes Isolated Membranes centrifuge->membranes incubation Incubation with Radioligand (+/- Competitor) membranes->incubation filtration Rapid Filtration incubation->filtration counting Gamma Counting filtration->counting calculation Calculate Specific Binding counting->calculation plotting Plot Binding Curves calculation->plotting end Determine: Bmax, Kd, Ki plotting->end

References

Whitepaper: A Comparative Analysis of the Endogenous Functions of Human and Porcine Motilin

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide for researchers, scientists, and drug development professionals.

Executive Summary

Motilin is a 22-amino acid polypeptide hormone that plays a significant role in regulating gastrointestinal motility. Originally isolated from the porcine intestine, its function has been most extensively studied in humans and other mammals like dogs and rabbits. A critical point of comparison is that human and porcine motilin share an identical amino acid sequence.[1][2] Consequently, their intrinsic biological activities are the same. The observed functional differences arise not from the ligand itself, but from species-specific expression and response of the motilin receptor (MLN-R) and its downstream pathways. This guide provides a detailed comparison of motilin's function, presents quantitative data, outlines key experimental protocols for its study, and visualizes its signaling pathways.

Note on Motilin Fragments: The user query specified an interest in "Motilin (26-47)". It is important to clarify that the biologically active form of motilin is a 22-amino acid peptide.[1][3] The nomenclature "(26-47)" may be erroneous or refer to a non-standard fragment not commonly described in the literature. This document will focus on the well-characterized 22-amino acid motilin peptide.

Molecular and Functional Comparison

Human and porcine motilin are identical in their primary structure, which dictates their function at the molecular level.[1][2] Both act as endogenous ligands for the motilin receptor, a G protein-coupled receptor (GPCR) also known as GPR38.[4][5]

Data Presentation: Amino Acid Sequence and Properties
PropertyHuman MotilinPorcine MotilinCitation
Amino Acid Sequence F-V-P-I-F-T-Y-G-E-L-Q-R-M-Q-E-K-E-R-N-K-G-QF-V-P-I-F-T-Y-G-E-L-Q-R-M-Q-E-K-E-R-N-K-G-Q[1][2]
Molecular Weight 2699.07 Da2699.07 Da
Number of Amino Acids 2222[1][3]
Data Presentation: Comparative Biological Activity and Receptor Binding

While the molecules are identical, the physiological responses they elicit can differ between species. The primary role of motilin is the initiation of the migrating motor complex (MMC), a pattern of electromechanical activity in the gut that occurs during fasting to sweep undigested material toward the colon.[6]

ParameterHumanPorcineCitation
Primary Function Induces Phase III of the Migrating Motor Complex (MMC) in the stomach and small intestine.Role in GI motility is not well understood; in vitro studies suggest it does not cause contraction of GI strips.[2]
Receptor Binding (Kd) 3.6 ± 1.6 nM (porcine motilin on human antrum receptors)Data not readily available.[7]
Receptor Binding (Bmax) 77 ± 9 fmol/mg protein (porcine motilin on human antrum receptors)Data not readily available.[7]
EC50 for Smooth Muscle Contraction 1.0 ± 0.2 nMNot established; motilin does not consistently induce contraction in porcine GI strips in vitro.[8][9]
Signaling Pathway Gαq and Gα13-mediated PLC activation, leading to increased intracellular Ca2+ and RhoA-dependent pathways.Assumed to be similar if functional receptors are present.[8][9]

Signaling Pathways

Upon binding to its receptor on gastrointestinal smooth muscle cells or enteric neurons, motilin initiates a complex signaling cascade. This process is biphasic, involving an initial peak contraction followed by a sustained contraction.

  • Initial Contraction: Motilin binding to the MLN-R activates the Gαq subunit of the G-protein.[8][10] This stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol. The resulting increase in intracellular Ca2+ activates calmodulin, which in turn activates Myosin Light Chain Kinase (MLCK). MLCK phosphorylates the myosin light chain (MLC20), leading to smooth muscle contraction.[8][9]

  • Sustained Contraction: The sustained phase is dependent on both Gαq and Gα13 activation of the RhoA pathway.[8] This involves two downstream effectors:

    • Protein Kinase C (PKC): Activated by DAG, PKC phosphorylates and inhibits Myosin Phosphatase Target Subunit 1 (MYPT1) via CPI-17, an inhibitory protein.

    • Rho Kinase: Activated by RhoA, Rho kinase directly phosphorylates and inhibits MYPT1.

    • The inhibition of Myosin Light Chain Phosphatase (MLCP) prevents the dephosphorylation of MLC20, leading to a sustained contractile state.[8][9]

Mandatory Visualization: Motilin Signaling Pathway

Motilin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol MLNR Motilin Receptor (MLN-R / GPR38) G_protein Gq / G13 MLNR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates RhoA RhoA G_protein->RhoA Activates IP3 IP3 PLC->IP3 Generates PKC Protein Kinase C (PKC) PLC->PKC Activates (via DAG) Motilin Motilin Motilin->MLNR Binds SR Sarcoplasmic Reticulum IP3->SR Acts on CaM Ca2+/Calmodulin Complex MLCK MLC Kinase (MLCK) CaM->MLCK Activates pMLC p-MLC20 MLCK->pMLC Phosphorylates MLC20 Contraction_Initial Initial Contraction pMLC->Contraction_Initial Contraction_Sustained Sustained Contraction pMLC->Contraction_Sustained RhoK Rho Kinase RhoA->RhoK Activates MLCP_Inhib MLC Phosphatase (Inhibited) RhoK->MLCP_Inhib Inhibits PKC->MLCP_Inhib Inhibits MLCP_Inhib->pMLC Maintains Phosphorylation Ca_Release Ca2+ Release SR->Ca_Release Ca_Release->CaM Forms

Caption: Motilin receptor activation leads to a biphasic smooth muscle contraction.

Experimental Protocols

The study of motilin function relies on a set of established methodologies to quantify its concentration, assess its biological activity, and characterize its receptor interactions.

Radioimmunoassay (RIA) for Motilin Quantification

This technique is used to measure the concentration of motilin in biological samples like plasma or serum.

Methodology:

  • Antibody Coating: A specific concentration of anti-motilin antibody (often raised in guinea pigs against porcine motilin) is added to assay tubes.[11][12]

  • Sample/Standard Addition: Known concentrations of unlabeled motilin (standards) or the unknown samples are pipetted into the tubes.

  • Tracer Addition: A fixed amount of radiolabeled motilin (e.g., 125I-motilin) is added to all tubes. This labeled motilin competes with any unlabeled motilin for the limited antibody binding sites.[11]

  • Incubation: The mixture is incubated (e.g., overnight at 4°C) to allow competitive binding to reach equilibrium.[13]

  • Separation: A precipitating reagent (e.g., a second antibody and polyethylene glycol) is added to separate the antibody-bound motilin from the free motilin.[12]

  • Counting: After centrifugation, the radioactivity of the precipitate (the bound fraction) is measured using a gamma counter.[12]

  • Calculation: A standard curve is generated by plotting the radioactivity of the standards against their known concentrations. The concentration of motilin in the unknown samples is then interpolated from this curve.[12]

Mandatory Visualization: RIA Workflow

RIA_Workflow cluster_prep Preparation cluster_reaction Reaction & Separation cluster_analysis Analysis A 1. Add Anti-Motilin Ab to tubes B 2. Add Standards & Samples A->B C 3. Add 125I-Motilin (Tracer) B->C D 4. Incubate (e.g., 4°C Overnight) C->D E 5. Add Precipitating Reagent D->E F 6. Centrifuge to separate bound/free E->F G 7. Count Radioactivity of Precipitate F->G H 8. Generate Standard Curve G->H I 9. Interpolate Sample Concentrations H->I

Caption: Standard workflow for quantifying motilin via Radioimmunoassay (RIA).

In Vitro Smooth Muscle Contraction Assay

This assay directly measures the physiological effect of motilin on gastrointestinal smooth muscle.

Methodology:

  • Tissue Preparation: Smooth muscle strips are dissected from the desired gastrointestinal region (e.g., human antrum, rabbit duodenum). Alternatively, single smooth muscle cells can be isolated (dispersed) through enzymatic digestion.[14][15]

  • Mounting: Muscle strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 / 5% CO2. The strips are connected to an isometric force transducer.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension until spontaneous contractions stabilize.

  • Motilin Application: Motilin (human or porcine) is added to the organ bath in a cumulative, concentration-dependent manner.[14][16]

  • Data Recording: The contractile force generated by the muscle strip is recorded continuously. The response is typically measured as the increase in tension (in grams or millinewtons) above the baseline.

  • Analysis: A dose-response curve is constructed to determine key parameters like the EC50 (the concentration that produces 50% of the maximal response).[15]

Mandatory Visualization: Smooth Muscle Contraction Assay Workflow

Contraction_Assay cluster_setup Setup cluster_exp Experiment cluster_data Data Analysis A 1. Dissect GI Smooth Muscle Strip B 2. Mount in Organ Bath with Force Transducer A->B C 3. Equilibrate Tissue Under Tension B->C D 4. Add Motilin in Cumulative Doses C->D E 5. Continuously Record Contractile Force D->E F 6. Plot Dose-Response Curve E->F G 7. Calculate EC50 & Max Response F->G

Caption: Workflow for assessing motilin-induced GI smooth muscle contraction.

Conclusion for Drug Development

The identical nature of human and porcine motilin simplifies aspects of preclinical research, as porcine motilin can be used in human systems with the expectation of identical molecular interactions. However, the significant species-dependent differences in physiological response are a critical consideration. While motilin was discovered in pigs, the lack of a clear, potent contractile response in porcine GI tissue in vitro suggests that pigs may not be a suitable model for studying the prokinetic effects of motilin receptor agonists intended for human use.[2] In contrast, human and rabbit tissues show robust responses.[7] Therefore, drug development professionals should prioritize human tissue assays and select animal models (e.g., rabbit, dog) known to have a functional motilin system that mirrors human physiology for in vivo studies. The development of transgenic mice expressing the human motilin receptor also offers a promising, albeit artificial, small animal model for screening compounds.[17]

References

An In-depth Technical Guide to the Structural Analysis of Human and Porcine Motilin (26-47)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the structural and functional characteristics of Motilin (26-47), the active 22-amino acid peptide hormone identical in both humans and pigs. As a key regulator of gastrointestinal motility, understanding its structure is paramount for the development of novel prokinetic agents.

Physicochemical and Structural Properties

Motilin (26-47) is a peptide cleaved from the precursor protein promotilin[1]. Its primary sequence is highly conserved across several mammalian species[2][3]. The human and porcine sequences are identical, simplifying cross-species research and development.

Table 1: Physicochemical Properties of Human/Porcine Motilin (26-47)

PropertyValueSource
Amino Acid SequencePhe-Val-Pro-Ile-Phe-Thr-Tyr-Gly-Glu-Leu-Gln-Arg-Met-Gln-Glu-Lys-Glu-Arg-Asn-Lys-Gly-Gln[4]
Molecular FormulaC₁₂₀H₁₈₈N₃₄O₃₅S[5]
Molecular Weight (Computed)2699.1 g/mol [5]
UniProt ID (Promotilin)P12872[1]

While a crystal structure of the free peptide is not available, its conformation in a membrane-mimetic environment has been elucidated using NMR spectroscopy. In the presence of sodium dodecyl sulfate (SDS) micelles, porcine motilin adopts a defined structure comprising a reverse γ-turn and a type II β-turn at the N-terminus, a central α-helical region, and an extended C-terminus[6]. This suggests that interaction with the cell membrane is crucial for establishing its biologically active conformation. The hydrophobic N-terminus appears to embed within the micelle's interior, while the amphiphilic α-helix is positioned at the surface[6].

Table 2: Receptor Binding and Functional Potency Data

ParameterValueCell Line / SystemSource
Kᵢ2.3 nMChinese Hamster Ovary (CHO) cells[4][7][8]
EC₅₀ (Intracellular Ca²⁺)0.3 nMChinese Hamster Ovary (CHO) cells[4][7][8]
EC₅₀ (Contraction)1.0 ± 0.2 nMGut smooth muscle[4][8]
IC₅₀ (Binding Affinity)0.7 ± 0.2 nMSmooth muscle cells[4][8]

Signaling Pathways and Mechanism of Action

Motilin exerts its effects by binding to the motilin receptor (MLN-R), a G protein-coupled receptor (GPCR) also known as GPR38[2][9]. This receptor is predominantly located on smooth muscle cells and enteric neurons in the gastric antrum and proximal duodenum[2][10].

Upon binding, the motilin receptor selectively activates Gαq and Gα₁₃ proteins[4][8]. This initiates a downstream signaling cascade involving the hydrolysis of phosphoinositide, leading to the generation of inositol 1,4,5-trisphosphate (IP₃). IP₃ subsequently triggers the release of calcium (Ca²⁺) from intracellular stores, elevating cytosolic Ca²⁺ levels and causing smooth muscle contraction[4][8]. This mechanism is central to motilin's role in stimulating the migrating motor complex (MMC), particularly the powerful Phase III contractions that function as the gut's "housekeeper" between meals[2][7].

Motilin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MLNR Motilin Receptor (MLN-R / GPR38) Gq Gαq / Gα13 MLNR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 Generates PIP2->IP3 Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates Contraction Smooth Muscle Contraction Ca_Release->Contraction Induces Motilin Motilin Motilin->MLNR Binds

Caption: Core intracellular signaling cascade of the motilin receptor.

Beyond direct muscle cell activation, motilin also modulates enteric nervous system activity. It can stimulate the release of serotonin (5-HT) from enterochromaffin cells and acetylcholine (ACh) from enteric neurons, which further enhances gastrointestinal contractility[2].

Key Experimental Protocols

The structural and functional analysis of motilin (26-47) employs a range of sophisticated techniques. The following sections detail the methodologies for three critical experimental approaches.

This protocol, adapted from studies on porcine motilin, is designed to determine the peptide's three-dimensional structure in a membrane-like environment, which is crucial for its biological activity[6].

  • Sample Preparation :

    • Synthesize and purify motilin peptide to >95% purity.

    • Prepare a solution of sodium dodecyl sulfate (SDS) micelles (e.g., 300 mM) in an appropriate buffer (e.g., 90% H₂O/10% D₂O) to mimic a membrane environment.

    • Dissolve the motilin peptide in the SDS micelle solution to a final concentration suitable for NMR (e.g., 1-2 mM).

  • NMR Data Acquisition :

    • Acquire a suite of 1H NMR experiments at a controlled temperature (e.g., 28 °C) on a high-field spectrometer (≥600 MHz).

    • Required experiments include:

      • Total Correlation Spectroscopy (TOCSY) for spin system identification.

      • Nuclear Overhauser Effect Spectroscopy (NOESY) to measure inter-proton distances (<5 Å).

      • Rotating-frame Overhauser Effect Spectroscopy (ROESY) for protons with correlation times near the zero-crossing of the NOE.

    • Measure ³J(HNα) coupling constants from high-resolution 1D or 2D spectra to derive dihedral angle constraints.

  • Structure Calculation and Refinement :

    • Assign all proton resonances using the TOCSY and NOESY spectra.

    • Convert NOESY cross-peak volumes into distance restraints.

    • Use software like CYANA or XPLOR-NIH to perform structure calculations based on restrained molecular dynamics.

    • Generate an ensemble of low-energy structures that satisfy the experimental restraints.

    • Analyze the final ensemble to describe the secondary structure elements (helices, turns, etc.).

This method is used to quantify the binding affinity of motilin and its analogs to the motilin receptor, as described in studies on human antrum tissue[10].

  • Membrane Preparation :

    • Homogenize tissue samples (e.g., human gastric antrum) in a cold buffer.

    • Perform differential centrifugation to isolate a membrane-rich fraction (microsomal and mitochondrial pellets).

    • Resuspend the final pellet in a binding buffer and determine the protein concentration (e.g., via Bradford assay).

  • Radiolabeling :

    • Iodinate the motilin peptide (e.g., Porcine Mot-(1-22)) using the Chloramine-T method with ¹²⁵I.

    • Purify the ¹²⁵I-labeled motilin using High-Performance Liquid Chromatography (HPLC).

    • Determine the radiospecific activity of the purified ligand.

  • Binding Assay :

    • Set up assay tubes containing:

      • Partially purified membrane extracts.

      • A fixed concentration of ¹²⁵I-labeled motilin.

      • Increasing concentrations of unlabeled "cold" motilin (for competition binding) or test compounds.

      • Binding buffer (e.g., 50 mM Tris⋅HCl, 10 mM MgCl₂, 2% BSA).

    • Incubate the mixture at a set temperature and duration (e.g., 30°C for 60 min) to reach equilibrium.

    • To determine non-specific binding, include tubes with a large excess of unlabeled motilin.

  • Data Analysis :

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with cold washing buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the competition binding data using non-linear regression to determine the inhibition constant (Kᵢ) or the concentration that inhibits 50% of binding (IC₅₀).

This protocol outlines a modern, highly sensitive method for quantifying endogenous motilin secretion from cellular models like human duodenal organoids[11][12].

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Collect Supernatant from Organoid Culture B Add Stable Isotope-Labeled Motilin Internal Standard A->B C Solid-Phase Extraction (SPE) to Isolate Peptides B->C D Elute and Dry Peptides C->D E Reconstitute in LC Mobile Phase D->E F Inject into LC System (e.g., UPLC) E->F G Peptide Separation on C18 Column F->G H Electrospray Ionization (ESI) G->H I Tandem Mass Spectrometry (MS/MS) Analysis H->I J Extract Ion Chromatograms (Endogenous vs. Standard) I->J K Calculate Peak Area Ratios J->K L Quantify Motilin Concentration K->L

Caption: Experimental workflow for motilin quantification by LC-MS/MS.
  • Sample Collection and Preparation :

    • Culture human duodenal organoids and stimulate with test reagents (e.g., bile acids, free fatty acids) for a defined period (e.g., 1 hour at 37°C)[11].

    • Collect the culture supernatant and centrifuge to remove cellular debris.

    • Add a known quantity of a stable isotope-labeled motilin peptide to each sample to serve as an internal standard for accurate quantification[11].

  • Peptide Extraction :

    • Perform solid-phase extraction (SPE) to concentrate the peptides and remove interfering substances like salts and proteins.

    • Wash the SPE cartridge to remove impurities.

    • Elute the bound peptides with an appropriate solvent (e.g., high organic content with acid).

    • Dry the eluted sample completely (e.g., via vacuum centrifugation).

  • LC-MS/MS Analysis :

    • Reconstitute the dried peptide extract in a mobile phase suitable for liquid chromatography (LC).

    • Inject the sample into an LC system coupled to a tandem mass spectrometer.

    • Separate the peptides based on hydrophobicity using a reversed-phase column (e.g., C18).

    • Ionize the eluting peptides using electrospray ionization (ESI).

    • Analyze the peptides in the mass spectrometer using a method like multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for both the endogenous motilin and the isotope-labeled standard are monitored.

  • Data Quantification :

    • Integrate the peak areas from the extracted ion chromatograms for both the endogenous peptide and the internal standard.

    • Calculate the ratio of the endogenous motilin peak area to the internal standard peak area.

    • Determine the absolute concentration of motilin in the original sample by comparing this ratio to a standard curve.

References

The Species-Specific Activity of Motilin (26-47): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Motilin, a 22-amino acid peptide hormone, plays a crucial role in regulating gastrointestinal motility, particularly in initiating the migrating motor complex (MMC). The biological activity of motilin and its fragments is known to be highly species-dependent. This technical guide focuses on the activity of the motilin fragment (26-47), providing a comprehensive overview of its known activity across different species, detailing experimental methodologies, and illustrating the associated signaling pathways. While quantitative data for the full-length motilin peptide is more abundant, this guide consolidates the available information for the 26-47 fragment, highlighting areas for future research.

Introduction to Motilin and its Fragments

Motilin is primarily synthesized and secreted by endocrine M cells in the mucosa of the upper small intestine. Its primary physiological role is the induction of phase III contractions of the MMC, a cyclical pattern of motility in the fasting state that cleanses the gut of residual food and secretions.[1][2] Structure-function studies have revealed that different regions of the motilin peptide are responsible for its biological activity.[1] The focus of this guide, the C-terminal fragment Motilin (26-47), has been identified as an endogenous ligand for the motilin receptor, though its physiological significance and species-specific activity are less characterized than the full-length peptide.

Species-Specific Activity of Motilin (26-47)

The actions of motilin are markedly different across various animal species. A functional motilin system is notably absent in rodents such as rats, mice, and guinea pigs, where the genes for motilin and its receptor are considered pseudogenes.[1] Conversely, motilin is active in a range of mammals including humans, dogs, rabbits, and pigs, as well as in avian species like chickens.[1][3]

Quantitative Data on Motilin (26-47) Activity

Quantitative data for the specific activity of the Motilin (26-47) fragment is limited. The most definitive data comes from studies using a Chinese hamster ovary (CHO) cell line stably expressing the human motilin receptor. In this system, human and porcine Motilin (26-47) have been shown to be potent endogenous ligands.

Species/Cell LinePeptide FragmentAssay TypeQuantitative MetricValueReference
Chinese Hamster Ovary (CHO)Motilin (26-47), human, porcineRadioligand Binding AssayKi2.3 nM[2]
Chinese Hamster Ovary (CHO)This compoundFunctional Assay (Calcium Mobilization)EC500.3 nM[2]

Table 1: Summary of Quantitative Data for Motilin (26-47) Activity.

Experimental Protocols

The determination of Motilin (26-47) activity relies on established in vitro methodologies, primarily radioligand binding assays and functional assays measuring smooth muscle contraction.

Radioligand Binding Assay

This method is used to determine the binding affinity (Ki) of a ligand for its receptor.

Protocol Outline:

  • Membrane Preparation:

    • Culture CHO cells stably expressing the human motilin receptor.

    • Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to prepare a crude membrane fraction by centrifugation.

    • Resuspend the membrane pellet in a binding buffer.

  • Binding Reaction:

    • Incubate the cell membranes with a known concentration of a radiolabeled motilin analog (e.g., 125I-Motilin) and varying concentrations of the unlabeled competitor ligand (Motilin 26-47).

    • Incubations are typically carried out at a specific temperature (e.g., 37°C) for a set duration to reach equilibrium.

  • Separation and Detection:

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the concentration of the competitor ligand.

    • Calculate the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) from the resulting competition curve.

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Smooth Muscle Contraction Assay

This functional assay measures the ability of a ligand to induce contraction in isolated smooth muscle tissues.

Protocol Outline:

  • Tissue Preparation:

    • Isolate smooth muscle strips from the gastrointestinal tract (e.g., rabbit duodenum or dog antrum) of the species of interest.

    • Mount the tissue strips in an organ bath containing a physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer) maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Contraction Measurement:

    • Connect one end of the muscle strip to a fixed point and the other to an isometric force transducer to record changes in tension.

    • Allow the tissue to equilibrate under a slight resting tension.

  • Experimental Procedure:

    • Add cumulative concentrations of Motilin (26-47) to the organ bath.

    • Record the contractile response at each concentration until a maximal response is achieved.

  • Data Analysis:

    • Express the contractile responses as a percentage of the maximal contraction induced by a standard agonist (e.g., acetylcholine or potassium chloride).

    • Plot the concentration-response curve and determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Signaling Pathways and Visualizations

The motilin receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq and G13 pathways to induce smooth muscle contraction.[7]

Motilin Receptor Signaling Pathway

Upon binding of Motilin (26-47), the motilin receptor activates the Gq and G13 alpha subunits.

  • Gq Pathway: The activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ activates calmodulin, which then activates myosin light chain kinase (MLCK), leading to phosphorylation of the myosin light chain and subsequent muscle contraction.

  • G13 Pathway: The activated Gα13 subunit activates RhoA, which in turn activates Rho-kinase. Rho-kinase phosphorylates and inactivates myosin light chain phosphatase (MLCP), thereby promoting a sustained contractile state.

Motilin_Signaling_Pathway Motilin Motilin (26-47) Motilin_Receptor Motilin Receptor (GPCR) Motilin->Motilin_Receptor Binds Gq Gαq Motilin_Receptor->Gq Activates G13 Gα13 Motilin_Receptor->G13 Activates PLC Phospholipase C (PLC) Gq->PLC Activates RhoA RhoA G13->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor Ca Ca²⁺ (intracellular) SR->Ca Releases Calmodulin Calmodulin Ca->Calmodulin Activates MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates MLC Myosin Light Chain (MLC) MLCK->MLC Phosphorylates MLC_P Phosphorylated MLC MLC->MLC_P Contraction Smooth Muscle Contraction MLC_P->Contraction Rho_Kinase Rho-Kinase RhoA->Rho_Kinase Activates MLCP Myosin Light Chain Phosphatase (MLCP) Rho_Kinase->MLCP Inhibits MLCP->MLC_P Dephosphorylates

Caption: Motilin receptor signaling pathway leading to smooth muscle contraction.

Experimental Workflow for Receptor Binding Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding assay to determine the affinity of Motilin (26-47) for its receptor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes (with Motilin Receptors) Incubation Incubate Membranes, Radioligand, and Motilin (26-47) Membrane_Prep->Incubation Radioligand_Prep Prepare Radiolabeled Motilin Analog Radioligand_Prep->Incubation Competitor_Prep Prepare Serial Dilutions of Motilin (26-47) Competitor_Prep->Incubation Filtration Separate Bound and Free Radioligand (Filtration) Incubation->Filtration Counting Measure Radioactivity (Gamma Counter) Filtration->Counting Competition_Curve Generate Competition Curve Counting->Competition_Curve IC50_Calc Calculate IC₅₀ Competition_Curve->IC50_Calc Ki_Calc Calculate Kᵢ using Cheng-Prusoff IC50_Calc->Ki_Calc

References

Methodological & Application

Application Notes: In vivo Administration of Motilin (26-47)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Motilin is a 22-amino acid polypeptide hormone synthesized and secreted by enterochromaffin cells in the mucosa of the upper small intestine. It plays a crucial role in regulating gastrointestinal (GI) motility, particularly in initiating the interdigestive migrating motor complex (MMC) or migrating myoelectric complex (MMC). The MMC is a pattern of "housekeeping" contractions that sweep the stomach and small intestine clear of undigested material during the fasted state. The peptide fragment Motilin (26-47) is an endogenous ligand for the motilin receptor (MLN-R), also known as GPR38. Understanding the in vivo effects of Motilin (26-47) is critical for developing prokinetic agents to treat motility disorders such as gastroparesis and for studying the mechanisms of hunger and satiety.

Challenges in Animal Models

A significant consideration for in vivo studies is the choice of animal model. Rodents, such as mice and rats, are generally unsuitable for studying motilin function as the genes for both motilin and its receptor have undergone pseudonymization, rendering them non-functional. However, some conflicting studies have reported motilin activity in certain rodent strains, suggesting potential genetic variability. Consequently, dogs, rabbits, and the house musk shrew (Suncus murinus) are more appropriate and widely used models for investigating the physiological effects of motilin.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the pharmacological profile of Motilin and its administration in in vivo models.

Table 1: Pharmacological Profile of Motilin (26-47) and Related Ligands

Ligand Parameter Value Cell/Tissue Type Reference
Motilin (26-47), human, porcine Kᵢ 2.3 nM Chinese hamster ovary (CHO) cells
This compound EC₅₀ 0.3 nM Chinese hamster ovary (CHO) cells
Motilin IC₅₀ 0.7 ± 0.2 nM Smooth muscle cells
Motilin EC₅₀ 1.0 ± 0.2 nM Smooth muscle cells (Contraction)
MA-2029 (Antagonist) IC₅₀ 4.9 nM Motilin Receptor

| [Bpa¹,Ile¹³]motilin (Agonist) | EC₅₀ | 1.5 ± 0.4 nM | Motilin Receptor (Ca²⁺ increase) | |

Table 2: Summary of In Vivo Administration of Motilin and Agonists in Animal Models

Animal Model Compound Dosage Administration Route Key Observed Effects Reference
Dog Motilin (exogenous) Not specified Intravenous Initiated premature phase III contractions of the MMC.
Dog Rabbit antimotilin serum Not specified Immunoneutralization Suppressed spontaneous phase III contractions.
Rabbit MA-2029 (Antagonist) 0.3, 1, 3 mg/kg Oral Dose-dependently inhibited motilin-induced intestinal contractions.
Suncus murinus Motilin (exogenous) Not specified Not specified Evoked phase III-like contractions and promoted food intake.
Yangtze Sturgeon Motilin-NH₂ 3, 30, 90 ng/g BW Intraperitoneal Significantly promoted food intake.
Human Erythromycin (Agonist) 0.5 - 1 mg/kg Intravenous Induces phase III-like peristalsis.

| Human | Erythromycin (Agonist) | 3 mg/kg | Intravenous | Promotes rapid gastric emptying. | |

Experimental Protocols

Protocol 1: Induction of Interdigestive Migrating Motor Complex (MMC) in a Canine Model

This protocol is based on methodologies used in foundational studies of motilin's effect on GI motility in dogs.

  • Animal Model: Adult male beagle dogs, weighing 10-15 kg.

  • Animal Preparation:

    • Dogs are fasted overnight (18-24 hours) with free access to water to ensure they are in an interdigestive state.

    • For chronic studies, surgically implant strain gauge transducers or manometry catheters on the gastric antrum, duodenum, and jejunum to record contractile activity. Allow for a 2-week recovery period post-surgery.

    • On the day of the experiment, place the conscious, trained dog in a Pavlov stand to minimize stress.

    • Insert an intravenous catheter into a peripheral vein (e.g., cephalic vein) for infusion.

  • Compound Administration:

    • Dissolve porcine or canine Motilin (26-47) in a sterile saline solution (0.9% NaCl) to the desired concentration.

    • Administer Motilin (26-47) as a continuous intravenous infusion. A typical starting dose, based on historical studies with full-length motilin, would be in the range of 0.1 - 1.0 µg/kg/hr.

    • The infusion should be administered during phase I (motor quiescence) of the MMC to observe the induction of a premature phase III.

  • Data Collection and Analysis:

    • Continuously record motor activity from the implanted transducers/catheters for at least 2-3 hours before, during, and after the motilin infusion.

    • Simultaneously, collect blood samples at regular intervals (e.g., every 15 minutes) to measure plasma motilin concentrations via radioimmunoassay (RIA) or ELISA.

    • Analyze the motility tracings to identify the phases of the MMC. Quantify the frequency, amplitude, and duration of contractions.

    • The primary endpoint is the initiation of a premature phase III activity front in the stomach that propagates down the small intestine, which should correlate with the exogenous motilin administration.

Protocol 2: Assessment of Orexigenic Effects in the House Musk Shrew (Suncus murinus)

This protocol is adapted from studies investigating the role of motilin in stimulating food intake.

  • Animal Model: Adult male Suncus murinus, weighing 50-80 g.

  • Animal Preparation:

    • Surgically implant a force transducer on the gastric antrum to monitor motility and allow for a 1-week recovery.

    • House animals individually and acclimate them to the experimental conditions.

    • Fast the animals for 18-24 hours before the experiment, with free access to water.

  • Compound Administration:

    • Dissolve Motilin (26-47) in sterile saline.

    • Administer the peptide via intraperitoneal (IP) or subcutaneous (SC) injection. A dose range of 10-100 µg/kg can be used as a starting point.

  • Data Collection and Analysis:

    • Simultaneously monitor gastric contractions and feeding behavior.

    • Immediately after injection, provide a pre-weighed amount of standard chow.

    • Record food intake by weighing the remaining food at specific time points (e.g., 30, 60, and 120 minutes post-injection).

    • Continuously record gastric motility throughout the feeding period.

    • The primary outcome is a significant increase in cumulative food intake in the motilin-treated group compared to a vehicle-treated control group.

    • Correlate the onset of feeding with the presence of gastric phase III-like contractions induced by the motilin injection.

Signaling Pathways and Workflows

Motilin Receptor Signaling in Smooth Muscle

Motilin initiates smooth muscle contraction through a well-defined signaling cascade. Upon binding to its G protein-coupled receptor (GPCR), it activates both Gαq and Gα13 proteins. Gαq stimulates Phospholipase C (PLC), leading to the production of Inositol trisphosphate (IP₃), which triggers the release of intracellular Ca²⁺, causing an initial, rapid contraction. Sustained contraction is mediated through a RhoA-dependent pathway, involving Rho kinase and Protein Kinase C (PKC).

motilin_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol MOT Motilin (26-47) MLNR Motilin Receptor (MLN-R / GPR38) MOT->MLNR Gq Gαq MLNR->Gq G13 Gα13 MLNR->G13 PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA G13->RhoA IP3 IP₃ PLC->IP3 generates Ca ↑ Intracellular Ca²⁺ IP3->Ca releases Contraction_Peak Initial Peak Contraction Ca->Contraction_Peak RhoK Rho Kinase RhoA->RhoK PKC PKC RhoA->PKC Contraction_Sust Sustained Contraction RhoK->Contraction_Sust PKC->Contraction_Sust

Caption: Motilin receptor signaling cascade in gastrointestinal smooth muscle cells.

Systemic Mechanisms of Motilin Action

In vivo, motilin's prokinetic effects are mediated through three primary pathways: (i) direct action on smooth muscle cells, (ii) stimulation of enteric neurons to release acetylcholine (ACh), and (iii) activation of a vago-vagal reflex. The vagal pathway involves the release of serotonin (5-HT), which acts on 5-HT₃ receptors on vagal afferent nerves.

systemic_motilin_action cluster_gut Gut Level cluster_cns Vago-Vagal Reflex MOT Circulating Motilin SMC Smooth Muscle Cell MOT->SMC Direct Action EN Enteric Neuron MOT->EN Neuronal Action EC Enterochromaffin Cell MOT->EC Indirect Action Contraction GI Contraction SMC->Contraction ACh ACh EN->ACh SHT 5-HT EC->SHT releases VA Vagal Afferent (5-HT₃R) VE Vagal Efferent VA->VE reflex arc VE->EN ACh->SMC SHT->VA activates

Caption: The three primary pathways of motilin-induced gastrointestinal motility.

General Experimental Workflow

A typical in vivo study investigating Motilin (26-47) follows a structured workflow, from initial planning and animal model selection to final data interpretation. This ensures robust and reproducible results.

experimental_workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Collection & Analysis A1 Define Hypothesis (e.g., Prokinetic, Orexigenic) A2 Select Animal Model (Dog, Rabbit, Suncus) A1->A2 A3 Surgical Preparation (Transducer/Catheter Implantation) A2->A3 A4 Acclimation & Fasting A3->A4 B1 Prepare Motilin (26-47) Solution A4->B1 B2 Administer Peptide (IV, IP, Oral) B1->B2 B3 Administer Vehicle (Control Group) B1->B3 C1 Record Physiological Data (GI Motility, Food Intake) B2->C1 C2 Collect Biological Samples (Plasma) B2->C2 B3->C1 B3->C2 C3 Data Processing & Statistical Analysis C1->C3 C2->C3 C4 Interpret Results C3->C4

Caption: A generalized workflow for in vivo studies of Motilin (26-47).

How to dissolve and prepare Motilin (26-47) for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution, preparation, and experimental use of Motilin (26-47), a C-terminal fragment of the motilin peptide. This document is intended to guide researchers in pharmacology, gastroenterology, and metabolic research.

Product Information and Storage

Chemical Properties of Motilin (26-47)

PropertyValueReference
Molecular Formula C₁₂₀H₁₈₈N₃₄O₃₅S[1]
Molecular Weight 2699.07 g/mol [1]
Sequence Phe-Val-Pro-Ile-Phe-Thr-Tyr-Gly-Glu-Leu-Gln-Arg-Met-Gln-Glu-Lys-Glu-Arg-Asn-Lys-Gly-Gln[1]
Appearance White to off-white solid[1]
CAS Number 52906-92-0[1]

Solubility and Storage

SolventSolubilityNotes
DMSO 50 mg/mL (18.52 mM)Ultrasonic assistance may be required. Use freshly opened, anhydrous DMSO as the compound is hygroscopic.[1][2]

Storage Conditions

FormStorage TemperatureShelf Life
Powder -80°C2 years
-20°C1 year
Stock Solution (in DMSO) -80°C6 months
-20°C1 month

Store in a sealed container, away from moisture. For stock solutions, aliquot to avoid repeated freeze-thaw cycles.[1][2]

Mechanism of Action and Signaling Pathway

Motilin (26-47) is an agonist of the motilin receptor (MTLR), a G protein-coupled receptor (GPCR).[1] The motilin receptor is coupled to the Gαq subunit.[3] Upon agonist binding, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺).[4] This increase in cytosolic Ca²⁺ is a key event in mediating the physiological effects of motilin, such as smooth muscle contraction.[4][5]

Motilin_Signaling_Pathway Motilin Motilin (26-47) MTLR Motilin Receptor (MTLR) Motilin->MTLR Gq Gαq MTLR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Response Cellular Response (e.g., Muscle Contraction) Ca_release->Response Muscle_Contraction_Workflow start Start euthanize Euthanize Animal start->euthanize dissect Dissect Ileum Segment (2-3 cm) euthanize->dissect mount Mount Tissue in Organ Bath (37°C, Carbogen) dissect->mount equilibrate Equilibrate (30-60 min) Apply 1g Tension mount->equilibrate baseline Record Stable Baseline equilibrate->baseline add_motilin Add Motilin (26-47) (Cumulative Concentrations) baseline->add_motilin record Record Contractions add_motilin->record record->add_motilin next concentration wash Wash Tissue record->wash after max concentration analyze Analyze Data (Concentration-Response Curve) wash->analyze end End analyze->end Calcium_Assay_Workflow start Start seed_cells Seed CHO-MTLR Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight (37°C, 5% CO₂) seed_cells->incubate_overnight dye_loading Load Cells with Calcium-sensitive Dye (1 hour, 37°C) incubate_overnight->dye_loading place_in_reader Place Plates in Fluorescent Plate Reader dye_loading->place_in_reader prepare_compounds Prepare Motilin (26-47) Serial Dilutions prepare_compounds->place_in_reader read_baseline Read Baseline Fluorescence place_in_reader->read_baseline add_compounds Add Motilin (26-47) and Read Fluorescence read_baseline->add_compounds analyze Analyze Data (Dose-Response Curve, EC₅₀) add_compounds->analyze end End analyze->end

References

Application Notes and Protocols for Calcium Mobilization Assay Using Motilin (26-47) in CHO Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The motilin receptor (MTLR), a G-protein coupled receptor (GPCR), is a key regulator of gastrointestinal motility. Its activation, primarily in the stomach and intestines, triggers a signaling cascade that leads to smooth muscle contraction. The endogenous ligand for this receptor is motilin, a 22-amino acid peptide. Motilin (26-47) is a C-terminal fragment of human motilin. While the initial user request referred to Motilin (26-47) in the context of an antagonist assay, publicly available data indicates that it acts as a motilin receptor agonist , stimulating the receptor to initiate a cellular response. In Chinese Hamster Ovary (CHO) cells expressing the motilin receptor, Motilin (26-47) has been shown to be an endogenous ligand with a Ki of 2.3 nM and an EC50 of 0.3 nM.[1] This document provides detailed protocols and application notes for characterizing the agonistic activity of Motilin (26-47) and screening for potential antagonists of the motilin receptor using a calcium mobilization assay in CHO cells.

This assay measures the transient increase in intracellular calcium concentration ([Ca2+]i) that occurs upon GPCR activation. CHO cells stably expressing the human motilin receptor are a common model system for this purpose. The assay is readily adaptable for high-throughput screening (HTS) and is a valuable tool in drug discovery for identifying and characterizing novel motilin receptor modulators.

Data Presentation

The following table summarizes the pharmacological data for Motilin (26-47) in a CHO cell line expressing the motilin receptor. This data is essential for designing and interpreting calcium mobilization experiments.

CompoundTargetCell LineAssay TypeParameterValue
Motilin (26-47), human, porcineMotilin ReceptorCHOBinding AssayKi2.3 nM
This compoundMotilin ReceptorCHOCalcium MobilizationEC500.3 nM

Signaling Pathway

The motilin receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein.[2][3] Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium, which can be detected by a calcium-sensitive fluorescent dye.[3][4]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum MTLR Motilin Receptor (MTLR) G_protein Gq Protein (α, β, γ) MTLR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release IP3R->Ca_release Opens Motilin Motilin (26-47) (Agonist) Motilin->MTLR Binds

Caption: Motilin Receptor Gq Signaling Pathway.

Experimental Protocols

This section details the methodology for conducting a calcium mobilization assay to assess both agonist and antagonist activity at the motilin receptor in CHO cells. The protocol is optimized for use with a fluorescence imaging plate reader (FLIPR) or a FlexStation.

Materials and Reagents
  • Cells: CHO-K1 cells stably expressing the human motilin receptor (e.g., from Eurofins Discovery, GenScript).

  • Cell Culture Medium: Ham's F-12, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plates: Black-wall, clear-bottom 96- or 384-well microplates.

  • Calcium Assay Kit: FLIPR Calcium 4, 5, or 6 Assay Kit (Molecular Devices) or equivalent, containing a calcium-sensitive dye (e.g., Fluo-4 AM) and a quencher.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid: (if required for the cell line to prevent dye leakage).

  • Compounds:

    • Agonist: Motilin (26-47)

    • Reference Agonist: Full-length Motilin or Erythromycin

    • Reference Antagonist: (if available, for antagonist assay validation)

    • Test Compounds: For screening campaigns.

Experimental Workflow Diagram

The general workflow for a calcium mobilization assay involves cell plating, dye loading, compound addition, and signal detection. For an antagonist assay, a pre-incubation step with the test compound is included.

Experimental_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay cluster_antagonist Antagonist Mode plate_cells Plate CHO-MTLR cells in 96/384-well plates incubate_overnight Incubate overnight (37°C, 5% CO₂) plate_cells->incubate_overnight prepare_dye Prepare dye-loading solution (with Probenecid if needed) load_cells Load cells with dye (1 hour, 37°C) prepare_dye->load_cells pre_incubate Pre-incubate with antagonist (15-30 min, RT) load_cells->pre_incubate If antagonist assay add_agonist Add agonist load_cells->add_agonist If agonist assay prepare_compounds Prepare compound plates (Agonist/Antagonist) prepare_compounds->pre_incubate prepare_compounds->add_agonist pre_incubate->add_agonist measure_signal Measure fluorescence on FLIPR/FlexStation add_agonist->measure_signal

References

Application Notes and Protocols: Suncus murinus as an Animal Model for Motilin Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The house musk shrew, Suncus murinus, has emerged as a valuable and physiologically relevant animal model for studying the motilin peptide family. Unlike rodents, where the genes for both motilin and its receptor exist only as pseudogenes, Suncus murinus possesses a functional motilin system that closely resembles that of humans and dogs.[1][2] This makes it an ideal small laboratory animal for investigating the complex roles of motilin in gastrointestinal (GI) motility, food intake, and gastric acid secretion. This document provides detailed application notes and experimental protocols for utilizing Suncus murinus in motilin-related research. While the majority of the research to date has utilized the full-length 22-amino acid motilin peptide, the methodologies described herein provide a foundational framework for investigating the physiological effects of specific motilin fragments, such as Motilin (26-47).

Suncus murinus exhibits a migrating motor complex (MMC) with distinct phases, similar to humans, and responds to exogenous motilin administration with robust and reproducible physiological effects.[3][4] The availability of cloned suncus motilin and its receptor facilitates detailed molecular and pharmacological studies.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the effects of motilin in Suncus murinus.

Table 1: In Vivo Effects of Motilin on Gastrointestinal Motility

ParameterMotilin DoseRoute of AdministrationObserved EffectReference
Gastric Phase III Contractions100 - 300 ng/kg (bolus)Intravenous (IV)Induction of strong, clustered gastric contractions.[3]
Gastric Phase III Contractions10 - 100 ng/kg/min (infusion)Intravenous (IV)Dose-dependent increase in the motility index.[3]
Food Intake10 µg/kgIntravenous (IV)Stimulation of food intake during phase I of MMC.[1]
Inhibition of Motilin-induced Contractions1.65 µg/kg/min Somatostatin (infusion) + 300 ng/kg Motilin (bolus)Intravenous (IV)Significant decrease in motilin-induced contractions (89% decrease in motility index).[6]
Inhibition of Motilin-induced Contractions10 ng/kg/min Octreotide (infusion) + 300 ng/kg Motilin (bolus)Intravenous (IV)Inhibition of motilin-induced contractions.[6]

Table 2: In Vitro Effects of Motilin on Gastric Contractions

ParameterMotilin ConcentrationPreparationObserved EffectReference
Gastric Contraction10⁻⁹ to 10⁻⁷ MWhole stomach organ bathConcentration-dependent gastric contraction.[4]
Inhibition of Motilin-induced Contractions10⁻¹⁰ and 10⁻⁹ M Somatostatin + 10⁻⁹ M MotilinWhole stomach organ bathSignificant inhibition of motilin-induced contractions.[6][7]
Inhibition of Motilin-induced Contractions10⁻⁹ M Somatostatin + 10⁻⁸ M MotilinWhole stomach organ bath21% decrease in motilin-induced contractions.[6]

Table 3: Effects of Motilin on Gastric Acid Secretion

ParameterMotilin DoseRoute of AdministrationObserved EffectReference
Gastric Acid Output0.1, 1.0, and 10 µg/kg (bolus)Intravenous (IV)Dose-dependent stimulation of gastric acid output.[8][9]
Additive Effect with Ghrelin1 µg/kg Motilin + 1 µg/kg Ghrelin (bolus)Intravenous (IV)Significant stimulation of gastric acid secretion compared to either peptide alone.[9]

Experimental Protocols

Protocol 1: In Vivo Measurement of Gastrointestinal Motility

This protocol describes the surgical implantation of strain gauge transducers for the long-term recording of GI contractions in conscious, free-moving Suncus murinus.

Materials:

  • Adult male Suncus murinus (10-30 weeks of age)

  • Strain gauge transducers

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Data acquisition system

Procedure:

  • Anesthetize the animal.

  • Perform a midline laparotomy to expose the stomach and duodenum.

  • Suture the strain gauge transducers to the serosal surface of the gastric body and duodenum in the direction of the circular muscle.

  • Route the lead wires subcutaneously to the dorsal side of the neck and exteriorize them.

  • Close the abdominal incision.

  • Allow the animal to recover for at least one week post-surgery.

  • For recording, connect the lead wires to a data acquisition system.

  • Record baseline GI motility during the fasted state to observe the MMC, characterized by phases I, II, and III. Phase III contractions are strong, regular contractions that migrate from the stomach to the small intestine.[3]

  • Administer motilin or other test compounds intravenously via a previously implanted catheter.

  • Record and analyze the changes in the motility index.

Protocol 2: In Vitro Measurement of Gastric Contractions (Organ Bath)

This protocol details the methodology for assessing the direct effects of motilin on isolated stomach preparations.

Materials:

  • Adult male Suncus murinus

  • Krebs-Ringer bicarbonate solution

  • Organ bath system with an isometric force transducer

  • Carbogen gas (95% O₂, 5% CO₂)

  • Synthetic suncus motilin

Procedure:

  • Euthanize the animal and immediately excise the whole stomach.

  • Mount the stomach preparation in an organ bath containing Krebs-Ringer bicarbonate solution, maintained at 37°C and continuously gassed with carbogen.

  • Connect the preparation to an isometric force transducer to record contractile activity.

  • Allow the preparation to equilibrate for at least 60 minutes, during which spontaneous contractions should be observed.

  • Add synthetic suncus motilin to the organ bath in a cumulative, concentration-dependent manner (e.g., 10⁻¹¹ to 10⁻⁷ M).[9]

  • Record the contractile responses and analyze the changes in amplitude and frequency.

Protocol 3: Measurement of Food Intake

This protocol outlines the procedure for investigating the effects of motilin on feeding behavior.

Materials:

  • Adult male Suncus murinus with implanted intravenous catheters

  • Standard laboratory chow

  • Synthetic suncus motilin

  • Vehicle control (e.g., 0.1% bovine serum albumin in phosphate-buffered saline)

Procedure:

  • Fast the animals for a predetermined period (e.g., 12 hours) with free access to water.

  • Administer a single intravenous bolus of motilin (e.g., 10 µg/kg) or vehicle during phase I of the MMC.[1]

  • Immediately after administration, provide a pre-weighed amount of food.

  • Measure food intake over a specified period (e.g., 30 minutes).[1]

  • Compare the amount of food consumed between the motilin-treated and vehicle-treated groups.

Signaling Pathways and Experimental Workflows

Motilin Signaling Pathway in Gastric Motility

Motilin_Signaling_Pathway Motilin Motilin Vagus_Afferent Vagal Afferent Nerve Terminals Motilin->Vagus_Afferent Stimulates Enteric_Neurons Enteric Neurons Motilin->Enteric_Neurons Directly acts on Motilin Receptors Smooth_Muscle Gastric Smooth Muscle Cells Motilin->Smooth_Muscle Directly acts on Motilin Receptors Brainstem Brainstem (NTS/AP) Vagus_Afferent->Brainstem Signals to ACh_Release Acetylcholine (ACh) Release Enteric_Neurons->ACh_Release Contraction Gastric Contraction (Phase III of MMC) Smooth_Muscle->Contraction Vagus_Efferent Vagal Efferent Nerves Brainstem->Vagus_Efferent Activates Vagus_Efferent->Enteric_Neurons Stimulates ACh_Release->Smooth_Muscle Acts on Muscarinic Receptors

Caption: Motilin's signaling pathways for inducing gastric contractions.

Workflow for In Vivo Motility and Food Intake Studies

Experimental_Workflow cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Animal_Selection Select Adult Male Suncus murinus Surgery Implant Strain Gauge Transducers and/or IV Catheter Animal_Selection->Surgery Recovery Allow for >1 Week Recovery Period Surgery->Recovery Fasting Fast Animal (e.g., 12 hours) Recovery->Fasting Baseline Record Baseline GI Motility (MMC) Fasting->Baseline Injection Administer Motilin or Vehicle (IV) Baseline->Injection Measurement Measure GI Motility and/or Food Intake Injection->Measurement Data_Collection Collect Motility Index and Food Consumption Data Measurement->Data_Collection Statistical_Analysis Perform Statistical Analysis (e.g., t-test, ANOVA) Data_Collection->Statistical_Analysis Conclusion Draw Conclusions Statistical_Analysis->Conclusion Food_Intake_Pathway Motilin Peripheral Motilin Vagus_Nerve Vagus Nerve Motilin->Vagus_Nerve Activates Brainstem Brainstem (Area Postrema & Nucleus of Solitary Tract) Vagus_Nerve->Brainstem Signals to Hypothalamus Hypothalamus (Arcuate Nucleus) Brainstem->Hypothalamus Relays signal to Neuron_Activation Activation of NPY and TH Neurons Hypothalamus->Neuron_Activation Food_Intake Stimulation of Food Intake Neuron_Activation->Food_Intake

References

Application Note and Protocol: Quantitative Analysis of Motilin (26-47) Induced Smooth muscle Contraction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Motilin is a 22-amino acid peptide hormone synthesized by endocrine cells in the upper small intestine that plays a crucial role in regulating gastrointestinal (GI) motility. It primarily stimulates the migrating motor complex (MMC), often referred to as the "housekeeper of the gut," which moves undigested food through the GI tract during fasting periods[1]. Motilin exerts its effects by binding to the motilin receptor (MTLR), a G protein-coupled receptor (GPCR) found on smooth muscle cells and enteric neurons[1][2][3].

The fragment Motilin (26-47), though not the complete endogenous peptide, is recognized as an endogenous ligand for the motilin receptor and is used in research to study receptor activation and downstream signaling[4][5]. Understanding the quantitative effects of this fragment on smooth muscle contraction is vital for developing prokinetic agents to treat motility disorders. This document provides detailed protocols for the quantitative analysis of Motilin (26-47)-induced smooth muscle contraction and summarizes key quantitative data.

Signaling Pathway of Motilin Receptor Activation

Motilin receptor activation initiates a biphasic signaling cascade, leading to both a rapid, transient contraction and a sustained contraction of smooth muscle cells. The process is mediated through the G proteins Gαq and Gα13[6][7][8].

  • Initial, Transient Contraction (Ca²⁺-dependent): Upon ligand binding, the activated Gαq subunit stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[1][6]. IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol[6][9][10]. The elevated cytosolic Ca²⁺ binds to calmodulin, which in turn activates Myosin Light Chain Kinase (MLCK). MLCK then phosphorylates the 20-kDa regulatory myosin light chain (MLC20), leading to actin-myosin cross-bridge cycling and the initial phase of muscle contraction[6][8][11].

  • Sustained Contraction (Ca²⁺-sensitization): The sustained phase involves both Gαq and Gα13, which activate RhoA-dependent pathways. This leads to the activation of Rho kinase and Protein Kinase C (PKC)[6][8].

    • Rho Kinase phosphorylates the myosin phosphatase targeting subunit 1 (MYPT1) of Myosin Light Chain Phosphatase (MLCP), inhibiting its activity[6][11].

    • PKC phosphorylates the 17-kDa PKC-potentiated phosphatase inhibitor (CPI-17), which further inhibits MLCP[6][11].

    • The inhibition of MLCP prevents the dephosphorylation of MLC20, leading to a sustained contractile state even as cytosolic Ca²⁺ levels begin to decrease. This mechanism is known as Ca²⁺ sensitization[11].

Motilin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_contraction MTLR Motilin Receptor (MTLR) Gq Gαq MTLR->Gq G13 Gα13 MTLR->G13 PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates Gq->PLC Activates RhoA RhoA Gq->RhoA Activates G13->RhoA Activates PKC PKC RhoA->PKC Activates RhoK Rho Kinase RhoA->RhoK Activates SR Sarcoplasmic Reticulum (Ca²⁺ Store) IP3->SR Binds to receptor CaM Ca²⁺/Calmodulin MLCK MLCK CaM->MLCK Activates MLC20_P MLC20 Phosphorylation MLCK->MLC20_P Phosphorylates CPI17 CPI-17 PKC->CPI17 Phosphorylates MYPT1 MYPT1 RhoK->MYPT1 Phosphorylates MLCP MLCP (Inactive) CPI17->MLCP Inhibits MYPT1->MLCP Inhibits MLCP->MLC20_P Dephosphorylates Contraction_Initial Initial Contraction MLC20_P->Contraction_Initial Contraction_Sustained Sustained Contraction MLC20_P->Contraction_Sustained Motilin Motilin (26-47) Motilin->MTLR Ca_Release Ca²⁺ Release SR->Ca_Release Ca_Release->CaM Activates Protocol1_Workflow start Start tissue_prep 1. Tissue Preparation (Dissect Muscle Strips) start->tissue_prep mounting 2. Mount Strips in Organ Bath tissue_prep->mounting equilibration 3. Equilibrate (60-90 min, 37°C) mounting->equilibration viability 4. Check Viability (High KCl) equilibration->viability dose_response 5. Add Motilin (26-47) (Cumulative Doses) viability->dose_response analysis 6. Data Analysis (Calculate EC₅₀) dose_response->analysis end_node End analysis->end_node Protocol2_Workflow start Start cell_prep 1. Isolate Smooth Muscle Cells start->cell_prep dye_loading 2. Load Cells with Ca²⁺ Indicator (e.g., Fluo-3) cell_prep->dye_loading wash 3. Wash to Remove Extracellular Dye dye_loading->wash baseline 4. Record Baseline Fluorescence wash->baseline stimulate 5. Stimulate with Motilin (26-47) baseline->stimulate record 6. Record Fluorescence Change Over Time stimulate->record analysis 7. Analyze Data (ΔF/F₀, EC₅₀) record->analysis end_node End analysis->end_node

References

Application Notes and Protocols for Studying Motilin (26-47) Effects on Gastric Emptying

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Motilin, a 22-amino acid peptide hormone, is a key regulator of gastrointestinal motility, particularly in initiating the migrating motor complex (MMC) during the interdigestive phase.[1][2] The fragment Motilin (26-47) is an endogenous ligand for the motilin receptor, a G protein-coupled receptor (GPCR), and is implicated in mediating the prokinetic effects of motilin.[3] Understanding the pharmacological profile of Motilin (26-47) is crucial for the development of novel therapeutic agents for gastrointestinal disorders characterized by delayed gastric emptying, such as gastroparesis.

These application notes provide a comprehensive guide to the experimental design for studying the effects of Motilin (26-47) on gastric emptying, including detailed protocols for both in vivo and in vitro assays.

Data Presentation

The following tables summarize the key quantitative data for Motilin (26-47) and provide a template for presenting experimental results.

Table 1: In Vitro Receptor Binding and Potency of Motilin (26-47)

ParameterValueCell Line/SystemReference
Ki 2.3 nMChinese Hamster Ovary (CHO) cells expressing the motilin receptorMedChemExpress
EC50 0.3 nMCHO cells expressing the motilin receptor (Calcium mobilization assay)MedChemExpress

Table 2: Sample Data Table for In Vivo Gastric Emptying Study (Phenol Red Assay)

Treatment GroupDose (nmol/kg)nGastric Emptying (%)p-value vs. Vehicle
Vehicle (Saline) -10Mean ± SEM-
Motilin (26-47) X10Mean ± SEMp < 0.05
Motilin (26-47) Y10Mean ± SEMp < 0.01
Motilin (26-47) Z10Mean ± SEMp < 0.001
Positive Control (e.g., Erythromycin) A10Mean ± SEMp < 0.001

Signaling Pathway

Motilin and its fragments, including Motilin (26-47), exert their effects on gastric smooth muscle cells through the activation of the motilin receptor, which is coupled to Gq/11 proteins. This initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in the contraction of smooth muscle and acceleration of gastric emptying.

Motilin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Motilin_Receptor Motilin Receptor (GPR38) Gq_G11 Gq/G11 Motilin_Receptor->Gq_G11 PLC Phospholipase C (PLC) Gq_G11->PLC IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction Motilin_26_47 Motilin (26-47) Motilin_26_47->Motilin_Receptor

Caption: Motilin (26-47) signaling pathway in gastric smooth muscle cells.

Experimental Protocols

Protocol 1: In Vivo Gastric Emptying Assessment using the Phenol Red Meal Test in Rodents

This protocol details a widely used method to assess the rate of gastric emptying in conscious rats or mice.

Materials:

  • Motilin (26-47)

  • Vehicle (e.g., sterile saline)

  • Positive control (e.g., Erythromycin)

  • Phenol Red (non-absorbable marker)

  • Methylcellulose or similar viscous agent

  • Gavage needles

  • Surgical scissors and forceps

  • Homogenizer

  • Centrifuge

  • Spectrophotometer

  • Sodium Hydroxide (NaOH) solution (0.1 N)

  • Trichloroacetic acid (TCA) solution (20% w/v)

Procedure:

  • Animal Preparation:

    • Fast adult male Wistar rats (200-250 g) or Swiss albino mice (20-25 g) for 18-24 hours with free access to water.

    • House animals individually to prevent coprophagy.

  • Test Meal Preparation:

    • Prepare a 1.5% (w/v) methylcellulose solution in distilled water.

    • Add Phenol Red to a final concentration of 0.05% (w/v).

    • Ensure the meal is homogenous and at room temperature.

  • Dosing:

    • Administer Motilin (26-47), vehicle, or positive control via the desired route (e.g., intraperitoneal, intravenous, or oral gavage) at a specific time point before the test meal (e.g., 15-30 minutes).

  • Test Meal Administration:

    • Administer 1.5 ml of the phenol red test meal orally to each rat (0.5 ml for mice) using a gavage needle.

  • Sample Collection:

    • At a predetermined time after the test meal (e.g., 20 minutes), euthanize the animals by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Immediately perform a laparotomy and clamp the pyloric and cardiac ends of the stomach.

    • Carefully excise the stomach.

  • Quantification of Phenol Red:

    • Place the entire stomach into a tube containing a known volume of 0.1 N NaOH (e.g., 10 ml).

    • Homogenize the stomach and its contents thoroughly.

    • Let the homogenate stand for 1 hour at room temperature to allow for complete color development.

    • Transfer a portion of the homogenate (e.g., 5 ml) to a new tube and add 0.5 ml of 20% TCA to precipitate proteins.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Collect the supernatant and add a known volume of 0.1 N NaOH to develop the color.

    • Measure the absorbance of the supernatant at 560 nm using a spectrophotometer.

  • Calculation of Gastric Emptying:

    • To determine the total amount of phenol red administered, a separate group of animals is sacrificed immediately after gavage (t=0). The absorbance from this group represents 100% of the administered phenol red.

    • Gastric Emptying (%) = [1 - (Absorbance at time X / Mean Absorbance at time 0)] x 100

Phenol_Red_Workflow Fasting Animal Fasting (18-24h) Dosing Administer Test Compound (Motilin 26-47, Vehicle, etc.) Fasting->Dosing Gavage Oral Gavage with Phenol Red Meal Dosing->Gavage Wait Wait for Predetermined Time (e.g., 20 min) Gavage->Wait Euthanasia Euthanasia and Stomach Excision Wait->Euthanasia Homogenization Homogenize Stomach in NaOH Euthanasia->Homogenization Quantification Spectrophotometric Quantification of Phenol Red Homogenization->Quantification Calculation Calculate Gastric Emptying (%) Quantification->Calculation

Caption: Experimental workflow for the in vivo phenol red gastric emptying assay.

Protocol 2: In Vitro Assessment of Gastric Smooth Muscle Contraction

This protocol describes the preparation of an isolated stomach strip to measure the direct contractile effects of Motilin (26-47) on gastric smooth muscle.

Materials:

  • Motilin (26-47)

  • Krebs-Henseleit solution (or similar physiological salt solution)

  • Carbogen gas (95% O2, 5% CO2)

  • Surgical instruments (scissors, forceps)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Animal Euthanasia and Tissue Dissection:

    • Euthanize a rat or guinea pig by an approved method.

    • Perform a laparotomy and carefully excise the stomach.

    • Place the stomach in ice-cold, carbogen-gassed Krebs-Henseleit solution.

  • Preparation of Stomach Strips:

    • Open the stomach along the lesser curvature and gently rinse the contents with Krebs solution.

    • Cut longitudinal or circular smooth muscle strips (approximately 2 mm wide and 10 mm long) from the antral region.

  • Mounting the Tissue:

    • Mount the muscle strips vertically in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.

    • Attach one end of the strip to a fixed hook and the other end to an isometric force transducer.

  • Equilibration:

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram.

    • Wash the tissues with fresh Krebs solution every 15-20 minutes during the equilibration period.

  • Experimental Protocol:

    • After equilibration, record the baseline contractile activity.

    • Construct a cumulative concentration-response curve for Motilin (26-47) by adding increasing concentrations of the peptide to the organ bath.

    • Allow the response to each concentration to stabilize before adding the next.

    • At the end of the experiment, a maximal contractile agent (e.g., high potassium chloride solution) can be added to determine the maximum tissue response.

  • Data Analysis:

    • Measure the change in tension (contraction) from baseline for each concentration of Motilin (26-47).

    • Express the contractile response as a percentage of the maximal contraction induced by the reference agent.

    • Plot the concentration-response curve and calculate the EC50 value.

Isolated_Stomach_Workflow Euthanasia Animal Euthanasia and Stomach Excision Preparation Preparation of Gastric Smooth Muscle Strips Euthanasia->Preparation Mounting Mounting in Organ Bath with Transducer Preparation->Mounting Equilibration Equilibration under Resting Tension Mounting->Equilibration Dosing Cumulative Addition of Motilin (26-47) Equilibration->Dosing Recording Record Contractile Response Dosing->Recording Analysis Data Analysis and EC50 Calculation Recording->Analysis

Caption: Experimental workflow for the in vitro isolated stomach strip assay.

References

Troubleshooting & Optimization

Troubleshooting low signal in Motilin (26-47) calcium assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Motilin (26-47) in calcium mobilization assays.

Frequently Asked Questions (FAQs)

Q1: We are observing a very low or no signal in our Motilin (26-47) calcium assay. What are the potential causes?

A1: A low or absent signal can stem from several factors throughout the experimental workflow. Key areas to investigate include:

  • Motilin (26-47) Peptide Integrity: Ensure the peptide has been stored and handled correctly to prevent degradation. Peptides are sensitive to freeze-thaw cycles and oxidation.[1][2]

  • Cell Health and Receptor Expression: Use healthy, viable cells with confirmed expression of the motilin receptor. Passage number should be kept low, and cells should not be allowed to become over-confluent.

  • Assay Protocol Optimization: Suboptimal concentrations of the peptide or calcium indicator dye, incorrect incubation times, or inappropriate buffer composition can all lead to a poor signal.

  • Instrumentation Settings: Incorrect filter sets, gain settings, or read times on the fluorescence plate reader can prevent signal detection.

Q2: What is the expected potency (EC50) of Motilin (26-47) in a calcium assay?

A2: The potency of Motilin (26-47) can vary depending on the cell line and assay conditions. Published data indicates an EC50 of approximately 26.5 nM in CHO-K1 cells stably expressing the human motilin receptor and Gα15[3], while another source reports an EC50 of 0.3 nM and a Ki of 2.3 nM in a CHO cell line.[4]

Q3: How should I prepare and store my Motilin (26-47) stock solutions?

A3: For long-term storage, lyophilized Motilin (26-47) should be stored at -20°C or -80°C.[2] Before reconstitution, allow the vial to equilibrate to room temperature to prevent moisture condensation.[2] Prepare a concentrated stock solution in a suitable sterile buffer or water. To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to create single-use aliquots of the stock solution and store them at -20°C or -80°C.[1][2] For short-term storage of the solution, 4°C is acceptable for up to a week, though freezing is preferable.

Q4: Which calcium indicator dye, Fluo-4 AM or Fura-2 AM, is more suitable for a Motilin (26-47) assay?

A4: The choice between Fluo-4 AM and Fura-2 AM depends on your experimental setup and goals.

  • Fluo-4 AM is a single-wavelength indicator that shows a large increase in fluorescence intensity upon calcium binding.[5] It is well-suited for high-throughput screening and confocal microscopy. However, it can be difficult to accurately measure resting calcium levels.[5]

  • Fura-2 AM is a ratiometric dye, meaning its fluorescence emission is measured at two different excitation wavelengths.[5][6] This allows for more precise quantification of intracellular calcium concentrations, as the ratio corrects for variations in dye loading, cell thickness, and photobleaching.[5] However, it requires a plate reader or microscope capable of rapid wavelength switching.[7]

Q5: Can the presence of serum in my cell culture or assay buffer affect the results?

A5: Yes, serum can interfere with GPCR assays. It contains various factors that may activate endogenous receptors on your cells, leading to high background signal or desensitization of the motilin receptor. It is generally recommended to perform the final stages of the assay, particularly agonist stimulation, in a serum-free buffer.

Data Presentation

Table 1: Potency of Motilin Analogs in Calcium Mobilization Assays

CompoundCell LineEC50KiReference
Motilin (26-47)CHO-K1/MTLR/Gα1526.48 nMN/A[3]
Motilin (26-47)Chinese Hamster Ovary (CHO)0.3 nM2.3 nM[4]
[Bpa1,Ile13]motilinNot Specified1.5 ± 0.4 nMN/A[4]
MotilinSmooth Muscle Cells1.0 ± 0.2 nMN/A[4]
[Nle13]-porcine motilinHuman Colonic Myocytes1.4 nM (half-maximal response)N/A[8]

Experimental Protocols

Detailed Methodology for a Motilin (26-47) Calcium Mobilization Assay

This protocol is a general guideline for performing a calcium mobilization assay in a 96-well format using a CHO cell line stably expressing the human motilin receptor.

Materials:

  • CHO-K1/MTLR/Gα15 stable cell line[3]

  • Culture Medium: Ham's F-12K with 10% FBS, 400 µg/ml Geneticin, and 100 µg/ml Hygromycin B[3]

  • Black, clear-bottom 96-well cell culture plates

  • Motilin (26-47) peptide

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Pluronic F-127

  • Probenecid (optional, to prevent dye leakage)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluorescence plate reader with kinetic reading capabilities and appropriate filter sets

Procedure:

  • Cell Plating:

    • The day before the assay, seed the CHO-K1/MTLR/Gα15 cells into a black, clear-bottom 96-well plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a dye loading solution. For Fluo-4 AM, a typical final concentration is 2-5 µM. The solution should contain Pluronic F-127 (e.g., 0.02-0.04%) to aid in dye solubilization and cell loading. Probenecid (1-2.5 mM) can also be included to inhibit organic anion transporters, which can extrude the dye from the cells.

    • Aspirate the culture medium from the cell plate and wash once with 100 µL of Assay Buffer.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes, protected from light.

  • Compound Preparation:

    • Prepare a 2X concentrated stock of Motilin (26-47) and any other compounds (agonists, antagonists) in Assay Buffer. A typical dose-response curve for Motilin (26-47) might range from 1 pM to 1 µM.

  • Calcium Flux Measurement:

    • After the dye loading incubation, allow the plate to equilibrate to room temperature for 15-20 minutes.

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument parameters for kinetic reading. For Fluo-4, excitation is typically at 485 nm and emission at 525 nm.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Add 100 µL of the 2X Motilin (26-47) solution to the wells.

    • Immediately begin recording the fluorescence signal for 60-180 seconds.

  • Data Analysis:

    • The change in intracellular calcium is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • For dose-response curves, plot the change in fluorescence against the logarithm of the Motilin (26-47) concentration and fit to a four-parameter logistic equation to determine the EC50.

Visualizations

Motilin_Signaling_Pathway Motilin Motilin (26-47) MTLR Motilin Receptor (GPCR) Motilin->MTLR Binds Gq Gq/G13 Protein MTLR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Stimulates Response Cellular Response Ca_release->Response Initiates

Caption: Motilin (26-47) signaling pathway leading to intracellular calcium release.

Calcium_Assay_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Seed_Cells Seed cells in 96-well plate Incubate_Overnight Incubate overnight (37°C, 5% CO₂) Seed_Cells->Incubate_Overnight Wash_Cells Wash cells with Assay Buffer Load_Dye Load with Calcium Indicator Dye Wash_Cells->Load_Dye Incubate_Dye Incubate (37°C, 60 min) Load_Dye->Incubate_Dye Equilibrate Equilibrate to RT Incubate_Dye->Equilibrate Read_Baseline Read Baseline Fluorescence Equilibrate->Read_Baseline Add_Compound Add Motilin (26-47) Read_Baseline->Add_Compound Read_Signal Record Kinetic Fluorescence Signal Add_Compound->Read_Signal

Caption: Experimental workflow for a Motilin (26-47) calcium mobilization assay.

Troubleshooting_Low_Signal Start Low or No Signal Observed Check_Peptide Check Motilin (26-47) Integrity Start->Check_Peptide Check_Cells Assess Cell Health & Viability Start->Check_Cells Check_Protocol Review Assay Protocol Start->Check_Protocol Check_Instrument Verify Instrument Settings Start->Check_Instrument Sol_Peptide Use fresh aliquots, confirm concentration Check_Peptide->Sol_Peptide Sol_Cells Use low passage cells, optimize density Check_Cells->Sol_Cells Sol_Protocol Optimize dye & peptide concentrations, check buffers Check_Protocol->Sol_Protocol Sol_Instrument Confirm filters, gain, and read time Check_Instrument->Sol_Instrument

Caption: Troubleshooting decision tree for low signal in calcium assays.

References

Optimizing Motilin (26-47) Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Motilin (26-47) in in vitro experiments. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to ensure the successful optimization of Motilin (26-47) concentrations for your research needs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Motilin (26-47) in in vitro systems?

A1: Motilin (26-47) is an agonist for the motilin receptor (GPR38), which is a G protein-coupled receptor. Upon binding, it primarily activates the Gq and G13 signaling pathways. This activation leads to the hydrolysis of phosphoinositides, resulting in the generation of inositol trisphosphate (IP3) and a subsequent release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, in conjunction with other downstream effectors like RhoA, ultimately trigger smooth muscle contraction.

Q2: What is a typical effective concentration range for Motilin (26-47) in cell-based assays?

A2: The effective concentration of Motilin (26-47) is highly dependent on the specific in vitro model. However, published data consistently show activity in the low nanomolar range. For instance, in Chinese Hamster Ovary (CHO) cells expressing the human motilin receptor, the EC50 (half-maximal effective concentration) is approximately 0.3 nM. For inducing contraction in isolated smooth muscle preparations, the EC50 is typically around 1.0 nM.

Q3: Can I use rodent models for my in vitro experiments with Motilin (26-47)?

A3: It is generally not recommended to use rodent models (e.g., mice, rats) for studying the effects of motilin. Most rodent species have a non-functional motilin system due to the presence of pseudogenes for both motilin and its receptor. Therefore, they typically do not exhibit a physiological response to motilin. Rabbit models, particularly rabbit duodenal smooth muscle, are a commonly used and more reliable alternative for in vitro contractility studies.

Q4: How should I prepare and store my Motilin (26-47) stock solutions?

A4: Motilin (26-47) is a peptide and requires careful handling to maintain its stability. It is typically soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to prepare a concentrated stock solution in DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, it is advisable to use low-protein-binding tubes and pipette tips to minimize adsorption of the peptide to plastic surfaces.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or weak response to Motilin (26-47) 1. Incorrect Species/Cell Line: Using a non-responsive model (e.g., rodent cells or tissues).2. Peptide Degradation: Improper storage or handling of the peptide.3. Low Receptor Expression: The cell line may not express a sufficient number of motilin receptors.4. Assay Conditions: Suboptimal buffer composition, pH, or temperature.1. Verify Model System: Use a validated system known to respond to motilin, such as CHO cells expressing the motilin receptor or rabbit intestinal smooth muscle.2. Use Fresh Peptide: Prepare fresh working solutions from a properly stored stock. Consider purchasing a new batch of the peptide.3. Confirm Receptor Expression: Verify receptor expression using techniques like qPCR, Western blot, or radioligand binding.4. Optimize Assay Parameters: Systematically test different buffer conditions to find the optimal environment for your assay.
High variability between experiments 1. Inconsistent Peptide Concentration: Adsorption of the peptide to labware.2. Cell Passage Number: High passage numbers can lead to changes in cell phenotype and receptor expression.3. Inconsistent Tissue Preparation: Variability in the dissection and preparation of isolated muscle strips.1. Use Low-Binding Labware: Employ low-protein-binding tubes and pipette tips for all peptide dilutions.2. Maintain Low Passage Number: Use cells within a defined, low passage number range for all experiments.3. Standardize Tissue Handling: Follow a strict, standardized protocol for tissue dissection and preparation to ensure consistency.
Dose-response curve is not sigmoidal or shows a plateau at low efficacy 1. Peptide Solubility Issues: Precipitation of the peptide at higher concentrations.2. Receptor Desensitization (Tachyphylaxis): Prolonged exposure to the agonist can lead to a reduced response.3. Partial Agonism: The specific batch of the peptide may be acting as a partial agonist.1. Check Solubility: Visually inspect solutions for any signs of precipitation. Consider using a different solvent or sonication to aid dissolution.2. Minimize Exposure Time: Reduce the incubation time with Motilin (26-47) to the minimum required to observe a stable response.3. Verify Peptide Activity: Test a new lot of the peptide. Compare the maximal response to a known full agonist for the motilin receptor.

Quantitative Data Summary

Parameter Value Experimental System Reference
EC50 0.3 nMCHO cells expressing human motilin receptor[1]
Ki 2.3 nMCHO cells expressing human motilin receptor[1]
EC50 (Contraction) 1.0 ± 0.2 nMSmooth muscle cells[2]
IC50 (Binding) 0.7 ± 0.2 nMSmooth muscle cells[2]

Experimental Protocols

Calcium Flux Assay in CHO Cells Expressing the Motilin Receptor

Objective: To measure the increase in intracellular calcium concentration in response to Motilin (26-47) stimulation.

Materials:

  • CHO cell line stably expressing the human motilin receptor (GPR38)

  • Culture medium (e.g., DMEM/F12 with 10% FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Motilin (26-47) stock solution (in DMSO)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed the CHO-GPR38 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment. Incubate for 24-48 hours.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

  • Remove the culture medium from the cells and add the loading buffer to each well.

  • Incubate the plate at 37°C for 60 minutes in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Add fresh HBSS to each well.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of Motilin (26-47) in HBSS.

    • Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye.

    • Establish a baseline fluorescence reading for approximately 30 seconds.

    • Add the Motilin (26-47) dilutions to the wells and immediately begin kinetic reading for 2-5 minutes.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response or the area under the curve for each concentration and plot a dose-response curve to determine the EC50.

In Vitro Smooth Muscle Contraction Assay using Rabbit Duodenum

Objective: To measure the contractile response of isolated rabbit duodenal smooth muscle to Motilin (26-47).

Materials:

  • New Zealand white rabbit

  • Krebs-Ringer bicarbonate solution (gassed with 95% O2 / 5% CO2)

  • Motilin (26-47) stock solution (in DMSO)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the rabbit according to institutional guidelines.

    • Isolate a segment of the duodenum.

    • Place the tissue in ice-cold Krebs-Ringer solution.

    • Carefully remove the mucosa and cut the smooth muscle into longitudinal strips (approximately 1 cm x 0.2 cm).

  • Mounting:

    • Mount the muscle strips in the organ baths containing Krebs-Ringer solution maintained at 37°C and continuously gassed.

    • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

    • Apply an initial tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

  • Experimentation:

    • After equilibration, record the baseline contractile activity.

    • Add Motilin (26-47) to the organ bath in a cumulative or non-cumulative manner, starting with the lowest concentration.

    • Allow the tissue to respond to each concentration until a stable contraction is observed before adding the next concentration.

  • Data Analysis:

    • Measure the change in tension (contraction) from baseline for each concentration of Motilin (26-47).

    • Normalize the responses (e.g., as a percentage of the maximal response to a reference agonist like carbachol).

    • Plot the normalized response against the log concentration of Motilin (26-47) to generate a dose-response curve and calculate the EC50.

Visualizations

Motilin_Signaling_Pathway Motilin Motilin (26-47) MotilinR Motilin Receptor (GPR38) Motilin->MotilinR Binds to Gq_G13 Gq / G13 MotilinR->Gq_G13 Activates PLC Phospholipase C (PLC) Gq_G13->PLC Activates RhoA RhoA Gq_G13->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates Ca_increase ↑ Cytosolic Ca²⁺ Ca_release->Ca_increase Contraction Smooth Muscle Contraction Ca_increase->Contraction Leads to ROCK ROCK RhoA->ROCK Activates ROCK->Contraction Contributes to

Caption: Signaling pathway of Motilin (26-47) via its receptor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Peptide Prepare Motilin (26-47) Stock and Working Solutions Calcium_Assay Calcium Flux Assay Prep_Peptide->Calcium_Assay Contraction_Assay Muscle Contraction Assay Prep_Peptide->Contraction_Assay Prep_Cells Culture and Plate Cells (e.g., CHO-GPR38) Prep_Cells->Calcium_Assay Prep_Tissue Isolate and Prepare Smooth Muscle Tissue Prep_Tissue->Contraction_Assay Dose_Response Generate Dose-Response Curve Calcium_Assay->Dose_Response Contraction_Assay->Dose_Response EC50_Calc Calculate EC50 Dose_Response->EC50_Calc

Caption: General experimental workflow for in vitro studies.

References

Preventing degradation of Motilin (26-47) peptide in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Motilin (26-47). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Motilin (26-47) peptide in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Motilin (26-47) and what is its amino acid sequence?

A1: Motilin (26-47) refers to the mature, biologically active 22-amino acid peptide hormone. It is cleaved from a larger precursor protein called promotilin. The designation (26-47) indicates its position within the human promotilin precursor sequence. The amino acid sequence for human Motilin is: Phe-Val-Pro-Ile-Phe-Thr-Tyr-Gly-Glu-Leu-Gln-Arg-Met-Gln-Glu-Lys-Glu-Arg-Asn-Lys-Gly-Gln

Q2: What are the primary pathways of degradation for Motilin (26-47) in an aqueous solution?

A2: Like many peptides, Motilin (26-47) is susceptible to several degradation pathways in solution:

  • Oxidation: The Methionine (Met) residue at position 13 is prone to oxidation, forming methionine sulfoxide and further to methionine sulfone. This can be accelerated by exposure to oxygen, metal ions, and peroxides.

  • Deamidation: The Asparagine (Asn) residue at position 19 can undergo deamidation to form aspartic acid or isoaspartic acid, which can alter the peptide's structure and function. This process is often pH-dependent.

  • Hydrolysis: The peptide bonds in the backbone can be cleaved through hydrolysis, which is catalyzed by acidic or basic conditions.

  • Aggregation: Peptides can self-associate to form soluble or insoluble aggregates, leading to a loss of active monomeric peptide. This can be influenced by factors such as pH, temperature, ionic strength, and peptide concentration.

Q3: What are the general recommendations for storing a stock solution of Motilin (26-47)?

A3: For short-term storage (days to weeks), it is recommended to store lyophilized Motilin (26-47) at -20°C or -80°C.[1][2][3][4] Once reconstituted in a sterile buffer, it is best to prepare single-use aliquots and store them at -20°C or preferably -80°C to minimize freeze-thaw cycles.[3][4] Avoid using frost-free freezers due to their temperature fluctuations.[4]

Q4: Which amino acid residues in Motilin (26-47) are most susceptible to degradation?

A4: Based on the amino acid sequence, the following residues are of particular concern:

  • Methionine (Met) at position 13: Highly susceptible to oxidation.

  • Asparagine (Asn) at position 19: Prone to deamidation.

  • Glutamine (Gln) and Glutamic acid (Glu) residues: Can be involved in various modifications.

  • Peptide bonds adjacent to certain residues: Can be more susceptible to hydrolysis depending on the pH.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of peptide activity in solution over a short period. Oxidation of Methionine (Met-13).Prepare solutions fresh daily. Use deoxygenated buffers. Consider adding antioxidants like methionine or ascorbic acid (at low concentrations) as sacrificial agents.
Unexpected peaks in HPLC analysis. Deamidation of Asparagine (Asn-19) or other chemical modifications.Optimize the pH of the buffer. Deamidation is often accelerated at neutral to slightly alkaline pH. Maintain a slightly acidic pH (e.g., pH 4-6) if compatible with your experiment.
Precipitate or cloudiness observed in the solution. Peptide aggregation or poor solubility at the working concentration or pH.Adjust the pH to be further from the peptide's isoelectric point (pI). Reduce the peptide concentration. Consider adding solubility enhancers like arginine or using a different buffer system. Screen for optimal excipients that prevent aggregation.
Inconsistent results between experiments. Variability in solution preparation, storage, or handling. Multiple freeze-thaw cycles.Prepare single-use aliquots of the stock solution to avoid repeated freezing and thawing. Ensure consistent buffer preparation and pH measurement. Use low-binding tubes.

Experimental Protocols

Protocol 1: Forced Degradation Study of Motilin (26-47)

This protocol is designed to intentionally degrade the peptide to identify potential degradation products and to develop a stability-indicating analytical method.

1. Materials:

  • Motilin (26-47) peptide
  • Hydrochloric acid (HCl), 0.1 M
  • Sodium hydroxide (NaOH), 0.1 M
  • Hydrogen peroxide (H₂O₂), 3% (v/v)
  • High-purity water
  • Phosphate buffer (e.g., 50 mM, pH 7.4)
  • HPLC or LC-MS/MS system

2. Procedure:

  • Acid Hydrolysis: Dissolve Motilin (26-47) in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours. At each time point, take an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
  • Base Hydrolysis: Dissolve Motilin (26-47) in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at room temperature for 1, 2, 4, and 8 hours. At each time point, take an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.
  • Oxidative Degradation: Dissolve Motilin (26-47) in 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature for 2, 4, 8, and 24 hours. At each time point, take an aliquot and dilute with mobile phase for analysis.
  • Thermal Degradation: Dissolve Motilin (26-47) in phosphate buffer (pH 7.4) to a final concentration of 1 mg/mL. Incubate at 60°C for 24, 48, and 72 hours. At each time point, take an aliquot and dilute with mobile phase for analysis.
  • Control Sample: Dissolve Motilin (26-47) in the mobile phase to a final concentration of 1 mg/mL and analyze immediately.

3. Analysis:

  • Analyze all samples by a suitable stability-indicating HPLC or LC-MS/MS method.
  • Compare the chromatograms of the stressed samples to the control to identify degradation products.
  • LC-MS/MS can be used to determine the mass of the degradation products and infer the type of modification (e.g., +16 Da for oxidation, +1 Da for deamidation).

Protocol 2: Stability-Indicating HPLC Method for Motilin (26-47)

This is an example of a reverse-phase HPLC method that can be used to separate Motilin (26-47) from its degradation products. Method optimization will be required.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 60% B

    • 25-30 min: 60% to 20% B

    • 30-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Data Presentation

Table 1: Susceptible Amino Acid Residues in Human Motilin (26-47) and Potential Degradation Pathways
PositionAmino AcidSide ChainPotential Degradation Pathway(s)
13Methionine (Met)ThioetherOxidation to sulfoxide (+16 Da) and sulfone (+32 Da)
19Asparagine (Asn)AmideDeamidation to aspartic acid or isoaspartic acid (+1 Da)
11, 14, 22Glutamine (Gln)AmideDeamidation to glutamic acid (+1 Da)
9, 15, 17Glutamic Acid (Glu)Carboxylic acidCan be involved in various reactions
-All peptide bondsAmideHydrolysis (cleavage of the peptide chain)
Table 2: Example of Expected pH-Dependent Degradation of Motilin (26-47) at 40°C

Disclaimer: The following data are illustrative examples based on general peptide stability principles. Actual degradation rates must be determined experimentally.

pHMajor Degradation PathwayExpected Half-life (t₁/₂)
2.0Acid HydrolysisDays to Weeks
4.0Minimal DegradationWeeks to Months
6.0DeamidationWeeks
8.0Base-catalyzed Hydrolysis, DeamidationDays to Weeks
Table 3: Common Excipients and Their Functions in Stabilizing Peptide Solutions
Excipient ClassExample(s)Function
Buffering AgentsPhosphate, Citrate, AcetateMaintain optimal pH, minimizing pH-dependent degradation.
AntioxidantsMethionine, Ascorbic Acid, Sodium MetabisulfiteAct as sacrificial agents to protect the peptide from oxidation.[5]
Chelating AgentsEDTA, Citric AcidSequester metal ions that can catalyze oxidative degradation.
Tonicity ModifiersSodium Chloride, Mannitol, GlycerolAdjust the tonicity of parenteral formulations.
Bulking Agents (for lyophilization)Mannitol, Sucrose, TrehaloseProvide bulk and protect the peptide during freeze-drying.
SurfactantsPolysorbate 20, Polysorbate 80Prevent aggregation and surface adsorption.[6]

Visualizations

Motilin_Signaling_Pathway Motilin Motilin (26-47) MLNR Motilin Receptor (MLNR) Motilin->MLNR Binds to Gq_G13 Gαq / Gα13 MLNR->Gq_G13 Activates PLC Phospholipase C (PLC) Gq_G13->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction DAG->Contraction Contributes to Ca_release->Contraction Leads to Troubleshooting_Workflow start Peptide Degradation Observed check_peaks New peaks in HPLC? start->check_peaks check_loss Loss of main peak area? check_peaks->check_loss No analyze_mass Analyze peak mass (LC-MS) check_peaks->analyze_mass Yes aggregation Precipitate or loss of soluble peptide? check_loss->aggregation Yes mass_increase Mass increase? analyze_mass->mass_increase oxidation Oxidation (+16 Da) or Deamidation (+1 Da) mass_increase->oxidation Yes hydrolysis Fragmentation/ Hydrolysis mass_increase->hydrolysis No optimize_ph Optimize pH/ Add antioxidants oxidation->optimize_ph hydrolysis->optimize_ph solubility_issue Aggregation/ Solubility Issue aggregation->solubility_issue Yes other_issue Other issue (e.g., adsorption) aggregation->other_issue No optimize_formulation Optimize pH/ Add excipients solubility_issue->optimize_formulation

References

How to handle species-specific differences in Motilin (26-47) response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of species-specific differences in response to Motilin (26-47) and its agonists.

Frequently Asked Questions (FAQs)

Q1: Why are my experimental results with a motilin agonist inconsistent across different animal models?

A: Inconsistencies are common and primarily stem from significant species-specific variations in the motilin receptor (MLN-R). For example, the canine motilin receptor shares only 71% protein identity with the human receptor, leading to reduced sensitivity to certain agonists.[1] In contrast, the rabbit receptor has 84% identity and a pharmacological profile more similar to humans.[1] Rodents, such as rats, mice, and guinea pigs, are generally unsuitable models as they lack a functional motilin system.[2] These structural differences directly impact agonist binding affinity and functional potency.[3]

Q2: My Motilin (26-47) peptide is not inducing the expected contractile response in my rodent-based assay. What is wrong?

A: This is an expected outcome. Functional motilin receptors have not been detected in rats and mice.[1] Therefore, these species are not appropriate for studying the effects of motilin receptor agonists.[2] For preclinical studies, canine or rabbit models are more frequently used, though researchers must still account for pharmacological differences compared to humans.[2]

Q3: Which animal model is considered the most appropriate for studying human motilin receptor activity?

A: While no animal model perfectly replicates the human response, canine models are often preferred for studying motilin receptor activity due to physiological similarities in the gastrointestinal (GI) tract.[4] During a fasted state, both dogs and humans exhibit a peak in plasma motilin that coincides with phase III of the migrating motor complex (MMC).[4][5] However, it is crucial to acknowledge that even with dogs, efficacy data may not always translate to clinical outcomes in humans.[2] For direct human-relevant data, ex vivo studies using human stomach tissue are recommended to negate species differences entirely.[2]

Q4: I'm observing a diminished response to a motilin agonist after repeated administration. What could be the cause?

A: This phenomenon is likely due to tachyphylaxis, or receptor desensitization. The motilin receptor can become desensitized following prolonged or repeated exposure to an agonist.[1] Some agonists, like ABT-229, have been shown to be more potent at inducing desensitization than motilin itself, despite being less potent as an agonist.[1] When designing experiments, it is essential to consider the potential for desensitization and incorporate appropriate washout periods between agonist applications.

Q5: Where are motilin receptors typically located in the GI tract, and does this differ between species?

A: Yes, the distribution and localization of motilin receptors vary significantly across species.

  • Humans: The highest concentration of motilin receptors is found in the nerves of the antrum.[3][4]

  • Dogs: Receptors are expressed throughout the GI tract, with the highest mRNA expression found in the duodenum. Immunohistochemistry reveals receptor immunoreactivity primarily in the enteric nervous system.[4]

  • Rabbits: Motilin receptors are found in very high concentrations in the colon and are present on both myenteric plexus and smooth muscle cells.[4]

These differences in localization (neural vs. muscular) can lead to different functional outcomes when studying motilin agonists.[3]

Troubleshooting Guide

Issue / ObservationPotential CauseRecommended Action
Low or No Response to Agonist Inappropriate Animal Model: Rodents (rats, mice) lack functional motilin receptors.[1][2]Use a more appropriate species such as rabbit or dog. For the most relevant data, consider using ex vivo human tissue preparations.[2]
Low Agonist Potency in Species: The potency of motilin agonists like erythromycin can be up to 100 times lower in dogs compared to humans.[1]Consult literature for species-specific potency data. Perform dose-response curves to determine the effective concentration range for your chosen model.
Variable / Unpredictable Results Receptor Desensitization: Repeated or continuous exposure to agonists can lead to tachyphylaxis.[1]Increase the washout period between drug administrations. Consider using lower, intermittent doses.
Endogenous Motilin Levels: Experiments may be influenced by the phase of the migrating motor complex (MMC), as endogenous motilin levels fluctuate.[6]Standardize the fasting state of experimental animals to ensure consistent baseline motilin levels.
Contraction in Non-Target Tissues Off-Target Effects: Some motilin analogs, like [Leu¹³]-motilin, can evoke responses (e.g., hypotension in dogs) that are not mediated by the motilin receptor.[1]Use a selective motilin receptor antagonist (e.g., GM-109 for the specific canine example) to confirm the response is receptor-mediated.[1]

Quantitative Data Summary

Table 1: Motilin Receptor (MLN-R) Protein Identity Comparison

SpeciesProtein Identity with Human MLN-RKey Pharmacological NotesReference
Dog71%Less sensitive to agonists like erythromycin by ~2 log units.[1]
Rabbit84%Pharmacology is generally similar to the human receptor.[1]

Table 2: Species-Specific Agonist Potency

AgonistSpeciesAssayPotency (EC₅₀ / Kᵢ)Reference
Motilin (26-47)Human/PorcineCHO cells expressing hMLN-RKᵢ = 2.3 nM, EC₅₀ = 0.3 nM[7][8][9]
Motilin (26-47)Human/PorcineHuman Stomach TissueEC₅₀ = 33 nM (for promoting cholinergic activity)[8]
[Bpa¹,Ile¹³]motilinNot SpecifiedCells expressing MLN-REC₅₀ = 1.5 ± 0.4 nM (for intracellular Ca²⁺)[7]
MA-2029 (Antagonist)HumanHEK293 cells expressing hMLN-RpKᵢ = 8.39[10]
MA-2029 (Antagonist)RabbitRabbit Colon HomogenatepKᵢ = 8.58 ± 0.04[10]

Visualizations and Diagrams

Signaling and Experimental Workflows

A generalized signaling pathway for the motilin receptor highlights its primary mechanism via Gq/11 proteins. Species-specific differences can arise from variations in receptor structure, G-protein coupling efficiency, or the expression levels of downstream signaling components.

motilin_signaling_pathway cluster_membrane Cell Membrane MLNR Motilin Receptor (MLN-R / GPR38) Gq11 Gαq/11 MLNR->Gq11 Activates Variation Points of Species Variation: - Receptor Amino Acid Sequence - Agonist Binding Affinity - G-Protein Coupling - Receptor Localization (Nerve vs. Muscle) MLNR->Variation Motilin Motilin or Agonist Motilin->MLNR Binds PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to

Caption: Generalized Motilin Receptor signaling pathway.

The following workflow provides a logical progression for evaluating a novel motilin agonist, starting from initial in vitro screening and moving towards more complex ex vivo and in vivo models, while accounting for potential species differences.

experimental_workflow start Novel Compound binding_assay Step 1: In Vitro Binding Assay (e.g., HEK293 cells with hMLN-R) start->binding_assay decision1 High Affinity for Human Receptor? binding_assay->decision1 functional_assay Step 2: In Vitro Functional Assay (e.g., Ca²⁺ flux, IP₃ accumulation) decision1->functional_assay Yes stop Stop or Re-evaluate decision1->stop No decision2 Potent Agonist Activity? functional_assay->decision2 ex_vivo Step 3: Ex Vivo Tissue Assay (e.g., Rabbit Duodenum Contractility) decision2->ex_vivo Yes decision2->stop No decision3 Efficacy in Non-Human Tissue? ex_vivo->decision3 in_vivo Step 4: In Vivo Model (e.g., Dog Gastric Emptying Study) decision3->in_vivo Yes decision3->stop No (Consider Species Difference) proceed Proceed to Further Preclinical Development in_vivo->proceed

Caption: Experimental workflow for evaluating novel motilin agonists.

Use this decision tree to troubleshoot unexpected results in your motilin-related experiments.

troubleshooting_guide start Unexpected Result (e.g., No Contraction) q_species Are you using rodents (rat, mouse, guinea pig)? start->q_species a_species_yes Rodents lack functional motilin receptors. This result is expected. q_species->a_species_yes Yes q_desens Was the agonist applied repeatedly or continuously? q_species->q_desens No a_desens_yes Response may be diminished due to receptor desensitization (tachyphylaxis). Increase washout period. q_desens->a_desens_yes Yes q_potency Is the agonist known to have lower potency in your model (e.g., erythromycin in dogs)? q_desens->q_potency No a_potency_yes The concentration may be too low. Perform a full dose-response curve to determine the EC₅₀. q_potency->a_potency_yes Yes a_final Check tissue viability, buffer composition, and experimental setup. Consider using an antagonist to confirm specificity. q_potency->a_final No

Caption: Troubleshooting decision tree for motilin experiments.

Detailed Experimental Protocols

Protocol 1: In Vitro Contractility Assay in Isolated Rabbit Duodenum

This protocol is adapted from methodologies used to assess the contractile effects of motilin agonists on GI smooth muscle.[1][10]

Objective: To measure the contractile response of isolated rabbit duodenal longitudinal muscle to Motilin (26-47) or its analogs.

Materials:

  • Male New Zealand White rabbits

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂

  • Motilin (26-47) and test agonists

  • Organ bath system with isometric force transducers

  • Data acquisition system

Methodology:

  • Tissue Preparation: Euthanize a rabbit via an approved method. Immediately excise the duodenum and place it in chilled, oxygenated Krebs-Henseleit solution.

  • Strip Mounting: Carefully dissect longitudinal muscle strips (approx. 10 mm long and 2 mm wide). Suspend the strips in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

  • Equilibration: Apply an initial tension of 1.0 g to each strip and allow them to equilibrate for at least 60 minutes. During this period, wash the tissues with fresh Krebs-Henseleit solution every 15 minutes.

  • Drug Administration: After equilibration, add Motilin (26-47) or test agonists to the organ bath in a cumulative, concentration-dependent manner. Allow the response to each concentration to stabilize before adding the next.

  • Data Recording: Record changes in isometric tension using the force transducers and data acquisition software.

  • Data Analysis: Express the contractile response as a percentage of the maximum contraction induced by a reference agonist (e.g., a high concentration of motilin or carbachol). Calculate EC₅₀ values by fitting the concentration-response data to a sigmoidal curve.

Protocol 2: Receptor Binding Assay in HEK293 Cells Expressing hMLN-R

This protocol is based on methods used to determine the binding affinity of compounds to the human motilin receptor.[10]

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the human motilin receptor.

Materials:

  • HEK293 cells stably expressing the human motilin receptor (hMLN-R)

  • Cell culture reagents (DMEM, FBS, etc.)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Radioligand: [¹²⁵I]-labeled motilin

  • Test compound and unlabeled motilin (for non-specific binding)

  • Glass fiber filters

  • Scintillation counter and fluid

Methodology:

  • Membrane Preparation: Culture HEK293-hMLN-R cells to confluency. Harvest the cells, homogenize them in ice-cold buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in binding buffer to a final protein concentration of 20-40 µ g/well .

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membrane preparation + [¹²⁵I]-motilin.

    • Non-specific Binding: Membrane preparation + [¹²⁵I]-motilin + high concentration of unlabeled motilin (e.g., 1 µM).

    • Competitive Binding: Membrane preparation + [¹²⁵I]-motilin + varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold wash buffer.

  • Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific counts from total counts.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

References

Motilin Receptor Binding Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with motilin receptor binding experiments.

Frequently Asked Questions (FAQs)

Q1: What is the motilin receptor and why is it studied?

A1: The motilin receptor (MTLR), formerly known as GPR38, is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating gastrointestinal motility.[1][2][3] It is activated by the 22-amino acid peptide hormone motilin, which is cyclically released during fasting to initiate "housekeeping" contractions in the stomach and small intestine.[1][4] These contractions, known as phase III of the migrating motor complex (MMC), are essential for clearing undigested material and preventing bacterial overgrowth.[1] The receptor is a key target for developing prokinetic agents to treat conditions like gastroparesis and other motility disorders.[1][5]

Q2: Which animal models are suitable for studying the motilin receptor?

A2: There are significant species differences in the motilin receptor.[4] Rodents like rats and mice are generally unsuitable as their motilin and MTLR genes have become pseudogenes, meaning they do not have a functional motilin system.[1][3][5] Rabbits are a commonly used model because their motilin receptors, particularly in the gastrointestinal tract, closely resemble those found in humans and are valuable for radioligand binding and functional assays.[1][6] Canine models have also been used, but some in vitro studies show canine duodenum to be insensitive to motilin due to a lack of receptors.[2][3]

Q3: What are the primary signaling pathways activated by the motilin receptor?

A3: The motilin receptor predominantly couples to Gαq and Gα13 proteins.[7][8] Upon activation, it initiates a Gαq-mediated cascade that involves the activation of phospholipase C (PLC), leading to the production of inositol 1,4,5-trisphosphate (IP3).[7][8][9] This triggers the release of calcium (Ca2+) from intracellular stores, which is a key step in initiating smooth muscle contraction.[5][7][8][9]

Below is a diagram illustrating the primary signaling pathway.

MotilinSignaling Motilin Motilin / Agonist MTLR Motilin Receptor (MTLR) Motilin->MTLR Gq Gαq/13 MTLR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store IP3->Ca_Store triggers release Ca_Release ↑ [Ca2+]i Ca_Store->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction leads to

Motilin Receptor Gq Signaling Pathway

Troubleshooting Guide

This section addresses common problems encountered during motilin receptor binding assays, which are typically radioligand-based filtration assays.

Problem 1: Low Signal or No Specific Binding

Possible Causes & Solutions

CauseRecommended Action
Degraded Radioligand or Test Compound Aliquot radioligand upon receipt and store at -80°C to avoid repeated freeze-thaw cycles. Verify the age and storage conditions of all compounds.
Inactive Receptor Preparation Prepare fresh cell membranes or tissue homogenates. Ensure the source tissue (e.g., rabbit duodenum) has high receptor expression.[6] Store membrane preparations at -80°C in appropriate buffers. Avoid membrane aggregation during preparation, which can occur with HEK cells.[10]
Suboptimal Assay Buffer Optimize buffer pH (typically 7.4) and ionic strength. Perform a literature search for buffers commonly used for motilin or similar GPCRs.[11]
Incorrect Incubation Time/Temperature Determine the time to reach binding equilibrium through kinetic experiments (association/dissociation assays).[12][13] An incubation of 1-2 hours at room temperature is a common starting point.[11]
Insufficient Receptor Concentration Increase the amount of membrane protein per well. Perform a receptor saturation experiment to determine the optimal concentration that gives a robust signal without depleting the radioligand.[14]
Rapid Ligand Dissociation If the radioligand has a fast "off-rate," it may dissociate during the washing steps of a filtration assay. Minimize wash times, use ice-cold wash buffer, or consider switching to a scintillation proximity assay (SPA) which requires no separation step.[12][15]
Problem 2: High Non-Specific Binding (NSB)

Possible Causes & Solutions

CauseRecommended Action
Radioligand Binding to Filter Pre-soak the filter plate (e.g., glass fiber) in a blocking agent like 0.5% polyethyleneimine (PEI) to reduce non-specific adherence.
Radioligand Concentration Too High In competition assays, use a radioligand concentration at or below its dissociation constant (Kd).[14] High concentrations increase the likelihood of binding to low-affinity, non-receptor sites.
Insufficient Blocking Agent Include a blocking agent like Bovine Serum Albumin (BSA) in the assay buffer to reduce binding to the reaction tube/plate surfaces.
Inappropriate Unlabeled Competitor To define NSB, use a high concentration (typically 100x the Kd) of an unlabeled ligand known to be specific for the motilin receptor.[12] Erythromycin can be used, but be aware it can have non-selective effects at high concentrations.[5]
Lipophilic Radioligand Highly lipophilic compounds can partition into cell membranes, increasing NSB. If possible, choose a more hydrophilic radioligand or add a detergent like saponin to the buffer (requires careful optimization).
Problem 3: Poor Reproducibility / High Well-to-Well Variability

Possible Causes & Solutions

CauseRecommended Action
Inconsistent Pipetting Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions like membrane suspensions. Automate liquid handling steps if possible.
Incomplete Filtration or Washing Use a vacuum manifold with consistent pressure to ensure rapid and uniform filtration across the plate.[11] Ensure all wells are washed equally.
Inhomogeneous Membrane Suspension Vortex the membrane stock thoroughly before aliquoting and again before adding to the assay plate to prevent settling and aggregation.[10]
Edge Effects on Assay Plate Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations. Alternatively, fill outer wells with buffer or water to create a humidity barrier.

The following workflow diagram illustrates a typical troubleshooting process for a binding assay.

TroubleshootingWorkflow Start Assay Fails: Low Signal, High NSB, or Poor Reproducibility CheckReagents Step 1: Verify Reagents - Radioligand age/storage? - Compound integrity? - Buffer pH/composition? Start->CheckReagents CheckReceptor Step 2: Check Receptor Source - Fresh membrane prep? - Correct protein concentration? - No aggregation? CheckReagents->CheckReceptor Reagents OK Fail Consult Literature / Consider Alternative Assay (e.g., SPA, Functional) CheckReagents->Fail Reagents Bad OptimizeConditions Step 3: Optimize Assay Conditions - Run kinetic assay (time)? - Titrate receptor (Bmax)? - Optimize buffer? CheckReceptor->OptimizeConditions Receptor OK CheckReceptor->Fail Receptor Bad OptimizeTechnique Step 4: Refine Technique - Pipetting accuracy? - Consistent washing? - Filter pre-treatment? OptimizeConditions->OptimizeTechnique Conditions OK OptimizeConditions->Fail Optimization Fails Success Assay Optimized OptimizeTechnique->Success Technique OK OptimizeTechnique->Fail Technique Fails

Troubleshooting Flowchart for Binding Assays

Experimental Protocol Example

Competitive Radioligand Binding Assay Using Filtration

This protocol is a generalized example for determining the affinity (Ki) of a test compound for the motilin receptor using membranes from cells expressing the receptor.

1. Reagents and Materials:

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4.

  • Radioligand: [¹²⁵I]-Motilin (or other suitable radioligand).

  • Unlabeled Ligand (for NSB): Motilin or Erythromycin.

  • Membrane Preparation: Homogenized membranes from rabbit duodenum or a cell line (e.g., HEK293) stably expressing the human motilin receptor.

  • Test Compounds: Serial dilutions of the compound of interest.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C), pre-soaked in 0.5% PEI for at least 30 minutes.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

2. Assay Procedure:

ProtocolWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting P1 1. Prepare serial dilutions of test compounds. P2 2. Dilute membrane prep and radioligand in assay buffer. I1 3. Add to 96-well plate: - 50 µL Assay Buffer (Total Binding) - 50 µL Unlabeled Ligand (NSB) - 50 µL Test Compound I2 4. Add 50 µL diluted radioligand to all wells. I1->I2 I3 5. Add 100 µL diluted membrane prep to all wells to start reaction. I2->I3 I4 6. Incubate for 90 min at room temperature. I3->I4 S1 7. Harvest plate contents onto pre-soaked filter plate using a cell harvester. I4->S1 S2 8. Wash filters rapidly 3x with ice-cold wash buffer. S1->S2 S3 9. Dry filters, add scintillation cocktail, and count radioactivity. S2->S3

Workflow for a Competitive Binding Assay

3. Data Analysis:

  • Calculate Specific Binding = (Total Binding cpm) - (Non-Specific Binding cpm).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Improving the stability and shelf-life of Motilin (26-47) stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and shelf-life of Motilin (26-47) stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Troubleshooting Guides & FAQs

This section is designed to provide quick answers to common problems you may encounter with your Motilin (26-47) stock solutions.

Q1: My Motilin (26-47) powder is difficult to dissolve. What should I do?

A1: Motilin (26-47) can be challenging to dissolve. Here are a few troubleshooting steps:

  • Use the recommended solvent: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for initial reconstitution.[1] Using DMSO that has absorbed moisture can significantly hinder solubility.[1]

  • Sonication: Brief sonication can aid in the dissolution of the peptide.[1]

  • Proper Technique: To prepare a stock solution, it is recommended to first dissolve the peptide in a small amount of a suitable organic solvent like DMSO before diluting with an aqueous buffer.

Q2: I see visible particles or cloudiness in my Motilin (26-47) stock solution after storage. What does this mean and can I still use it?

A2: The presence of particles or cloudiness is a sign of peptide aggregation or precipitation, which can lead to a loss of biological activity.[2] It is not recommended to use a solution with visible particulates. This can be caused by:

  • Improper Storage: Storing the solution at temperatures warmer than recommended can accelerate degradation and aggregation.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can cause the peptide to aggregate. It is crucial to aliquot the stock solution into single-use volumes after preparation.[1][3]

  • pH of the Final Solution: The stability of peptides in solution is often pH-dependent. While the initial stock is in DMSO, subsequent dilutions into aqueous buffers should be in a pH range of 5-7 for optimal stability.[1]

Q3: How can I tell if my Motilin (26-47) stock solution has degraded?

A3: Degradation of Motilin (26-47) is not always visible. While precipitation is a clear indicator, chemical degradation can occur without any obvious changes. The most reliable way to assess the integrity of your stock solution is through analytical methods like High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact peptide from its degradation products. A decrease in the area of the main peptide peak and the appearance of new peaks over time are indicative of degradation.

Q4: What are the primary ways that Motilin (26-47) can degrade in a stock solution?

A4: Peptides like Motilin (26-47) are susceptible to several chemical and physical degradation pathways in solution:[2][4][5]

  • Oxidation: The Methionine (Met) residue in the Motilin (26-47) sequence is particularly prone to oxidation.[5][6] This can be accelerated by exposure to air and certain solvents.

  • Hydrolysis: Peptide bonds can be cleaved by water, a process that is often catalyzed by acidic or basic conditions.

  • Deamidation: The Asparagine (Asn) and Glutamine (Gln) residues in the sequence can undergo deamidation.[5][6]

  • Aggregation: Peptide molecules can stick together to form insoluble aggregates, leading to a loss of active compound.[2]

Q5: Can I store my Motilin (26-47) stock solution in the refrigerator (+4°C)?

A5: For short-term storage of a few days, +4°C may be acceptable, but it is not recommended for longer periods. Peptide solutions are significantly less stable at refrigerated temperatures compared to being frozen.[7] For optimal stability, stock solutions should be stored at -20°C or -80°C.[1]

Quantitative Data Summary

The stability of Motilin (26-47) is highly dependent on the storage conditions. The following table summarizes the recommended storage conditions and expected shelf-life for both lyophilized powder and stock solutions.

FormStorage TemperatureShelf-LifeRecommendations
Lyophilized Powder-80°C2 yearsStore in a sealed container, away from moisture and light.
Lyophilized Powder-20°C1 yearStore in a sealed container, away from moisture and light.
Stock Solution (in DMSO)-80°C6 monthsAliquot into single-use volumes to avoid freeze-thaw cycles.[1]
Stock Solution (in DMSO)-20°C1 monthAliquot into single-use volumes to avoid freeze-thaw cycles.[1]

Experimental Protocols

Protocol for Preparing a Stable Motilin (26-47) Stock Solution

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized Motilin (26-47) to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the hygroscopic peptide.[1]

  • Solvent Preparation: Use high-purity, anhydrous DMSO. Using DMSO that has absorbed water can negatively impact solubility.[1]

  • Reconstitution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the vial briefly and then sonicate in a water bath for a short period to ensure complete dissolution.[1] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting: Immediately aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]

Protocol for Assessing the Stability of Motilin (26-47) Stock Solutions using HPLC

This protocol provides a general framework for a stability-indicating HPLC method. Method optimization may be required for your specific equipment and conditions.

  • Sample Preparation:

    • Thaw an aliquot of the Motilin (26-47) stock solution.

    • Dilute the stock solution to a working concentration (e.g., 1 mg/mL) with an appropriate diluent (e.g., a mixture of water and acetonitrile).

  • HPLC System and Conditions:

    • Column: C8 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[3]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from a lower percentage of Mobile Phase B to a higher percentage over a set time (e.g., 5% to 95% B over 20 minutes) is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 214 nm or 280 nm.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Inject a freshly prepared "time zero" sample to obtain a reference chromatogram.

    • Inject samples that have been stored under the conditions being tested at various time points (e.g., 1, 2, 4 weeks).

    • Compare the chromatograms. A decrease in the peak area of the main Motilin (26-47) peak and the appearance of new peaks are indicative of degradation.

    • The percentage of intact peptide remaining can be calculated by comparing the peak area at each time point to the peak area at time zero.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use start Lyophilized Motilin (26-47) equilibrate Equilibrate to Room Temp in Desiccator start->equilibrate dissolve Dissolve in Anhydrous DMSO (with Sonication) equilibrate->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot storage_long -80°C (up to 6 months) aliquot->storage_long Long-term storage_short -20°C (up to 1 month) aliquot->storage_short Short-term thaw Thaw Single Aliquot storage_long->thaw storage_short->thaw use Use in Experiment thaw->use

Caption: Workflow for Preparing and Storing Stable Motilin (26-47) Stock Solutions.

degradation_pathways cluster_degradation Degradation Pathways cluster_outcome Result motilin Intact Motilin (26-47) Stock Solution oxidation Oxidation (e.g., Methionine) motilin->oxidation Exposure to O2 Improper Solvent hydrolysis Hydrolysis (Peptide Bond Cleavage) motilin->hydrolysis Presence of Water Extreme pH deamidation Deamidation (Asparagine, Glutamine) motilin->deamidation Unstable Residues pH > 7 aggregation Aggregation/ Precipitation motilin->aggregation Freeze-Thaw Cycles High Concentration loss Loss of Biological Activity oxidation->loss hydrolysis->loss deamidation->loss aggregation->loss

Caption: Common Degradation Pathways for Motilin (26-47) in Solution.

References

Technical Support Center: Overcoming Solubility Challenges of Motilin Peptide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The peptide "Motilin (26-47)" as specified in the topic does not correspond to the known structure of motilin, which is a 22-amino acid hormone.[1] This guide will therefore focus on overcoming the solubility challenges associated with the full-length, 22-amino acid motilin peptide.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common issues encountered during the experimental use of the motilin peptide, with a primary focus on its poor solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my lyophilized motilin peptide difficult to dissolve?

A1: The solubility of a peptide is determined by several factors including its amino acid composition, length, net charge, and secondary structure.[2][3] Peptides with a high proportion of hydrophobic (non-polar) amino acids often have limited solubility in aqueous solutions.[3] While motilin has several charged residues, its overall characteristics can still present dissolution challenges. Solubility is often lowest at the peptide's isoelectric point (pI), the pH at which it has no net charge.[3][4]

Q2: What is the first solvent I should try for reconstituting motilin?

A2: For most peptides, the recommended starting solvent is sterile, distilled water.[5] If the peptide's amino acid sequence contains a majority of basic residues, it will be more soluble in an acidic solution. Conversely, if it contains a majority of acidic residues, a basic solution is preferable.[2] A small amount of the peptide should be tested for solubility first.[2][6]

Q3: How does pH affect the solubility of the motilin peptide?

A3: The pH of the solvent is a critical factor. Peptides are most soluble at a pH that is distant from their isoelectric point (pI), as this maximizes the net charge and enhances interaction with water molecules.[3][4] For basic peptides (net positive charge), dissolving in an acidic buffer (e.g., using a small amount of acetic acid) is effective. For acidic peptides (net negative charge), a basic buffer (e.g., using 0.1M ammonium bicarbonate) is recommended.[6]

Q4: Can I use organic solvents like DMSO to dissolve motilin?

A4: Yes, for hydrophobic or neutral peptides that are difficult to dissolve in aqueous solutions, organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile can be used.[2] It is recommended to first dissolve the peptide completely in a small amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration. Note that DMSO may not be suitable for all experiments, especially cell-based assays, and should be kept at a low final concentration.[7]

Q5: What should I do if I see particles in my motilin solution after reconstitution?

A5: The presence of visible particles or cloudiness indicates incomplete dissolution or aggregation.[8] You can try gentle warming (to no more than 40°C), vortexing, or sonication to aid dissolution.[2][8][9] Sonication can help break up smaller particles. After attempting these methods, it is crucial to centrifuge the solution to pellet any remaining undissolved material before use to ensure a clear, homogeneous solution.[2][9]

Troubleshooting Guide

Issue 1: The lyophilized motilin powder is not dissolving in sterile water.

  • Step 1: Analyze the Peptide's Charge.

    • First, determine the overall charge of the motilin peptide by examining its amino acid sequence. Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus, and -1 to each acidic residue (Asp, Glu) and the C-terminus.[5][6]

    • Human Motilin Sequence: Phe-Val-Pro-Ile-Phe-Thr-Tyr-Gly-Glu-Leu-Gln-Arg-Met-Gln-Glu-Lys-Glu-Arg-Asn-Lys-Gly-Gln-OH.

    • Based on its sequence, motilin has more basic residues (Arg, Lys) than acidic ones (Glu), giving it a net positive charge at neutral pH. It is considered a basic peptide.

  • Step 2: Use an Acidic Solution.

    • For a basic peptide like motilin, try dissolving it in a small amount of 10% aqueous acetic acid.[5][6]

    • Once the peptide is dissolved, you can dilute it to your target concentration with sterile water or your experimental buffer.

  • Step 3: Try an Organic Solvent.

    • If the peptide remains insoluble, it may have significant hydrophobic character. Try dissolving it in a minimal volume of DMSO (e.g., 50-100 µL).[5]

    • Slowly add this stock solution dropwise into your aqueous buffer while gently vortexing to reach the final desired concentration.[7]

Issue 2: The motilin solution appears cloudy or has formed a gel.

  • Cause: This often indicates peptide aggregation, which can be driven by hydrophobic interactions or the formation of secondary structures like beta-sheets.[3]

  • Solution 1: Sonication.

    • Use a bath sonicator to treat the solution. Brief pulses of sonication can break apart aggregates and improve dissolution.[2][6] It is recommended to chill the tube on ice between sonication cycles.[6]

  • Solution 2: Gentle Warming.

    • Gently warm the solution to a temperature below 40°C. Increased kinetic energy can help overcome intermolecular forces causing aggregation.[4][9] Avoid excessive heat, as it can degrade the peptide.[2][4]

  • Solution 3: Centrifugation.

    • If cloudiness persists, centrifuge the vial at high speed (e.g., 10,000 x g for 5 minutes) to pellet the insoluble material.[6] Carefully collect the supernatant for your experiment. Note that the actual concentration of the peptide in the supernatant will be lower than initially calculated.

Data Presentation

Table 1: Physicochemical Properties of Human Motilin

PropertyValueImplication for Solubility
Amino Acid Sequence H-FVPIFTYGELQRMQEKERNKGQ-OHContains a mix of hydrophobic (F, V, I, L, M) and charged (E, R, K) residues.
Molecular Weight 2699.1 g/mol [10]Larger peptides can sometimes have lower solubility.[2][3]
Residue Count 22[1]-
Overall Net Charge (at pH 7) Positive (Basic Peptide)More soluble in acidic solutions (pH < 7).[2][6]
Theoretical Isoelectric Point (pI) ~8.5 - 9.5 (Predicted)Exhibits lowest solubility around this pH range. Should be dissolved at a pH away from its pI.[3]

Table 2: General Troubleshooting Solvent Selection for Peptides

Peptide CharacteristicPrimary SolventSecondary SolventTertiary Solvent
Basic (Net charge > 0) Sterile WaterDilute Acetic Acid (10%)DMSO, then dilute with buffer
Acidic (Net charge < 0) Sterile WaterAmmonium Bicarbonate (0.1M)DMSO, then dilute with buffer
Neutral / Hydrophobic (>50% hydrophobic residues) DMSO / DMF / AcetonitrileDilute with aqueous bufferFormic Acid

Experimental Protocols

Protocol 1: General Reconstitution of Lyophilized Motilin Peptide

This protocol outlines a stepwise approach to solubilizing motilin for general experimental use.

  • Preparation: Before opening, allow the vial of lyophilized motilin to equilibrate to room temperature.[11]

  • Centrifugation: Briefly centrifuge the vial (e.g., at 12,000 x g for 20-30 seconds) to ensure all the lyophilized powder is at the bottom of the vial.[6][12]

  • Initial Solubility Test: Using a small, representative aliquot of the peptide, attempt to dissolve it in sterile, distilled water to your desired concentration.[5][6] Vortex gently.[12]

  • Acidic Buffer Trial: If insoluble in water, take another small aliquot and add a minimal volume of 10% acetic acid to dissolve the peptide. Once dissolved, add your desired aqueous buffer (e.g., PBS) to reach the final volume and concentration.[6]

  • Organic Solvent Method (If Necessary): If the peptide is still insoluble, dissolve it in a minimal amount of DMSO (e.g., 50 µL for 1 mg of peptide). Once fully dissolved, slowly add this solution to your vortexing aqueous buffer to prevent precipitation.[2][7]

  • Verification and Storage: Inspect the final solution for clarity.[8] If necessary, sonicate and/or centrifuge to remove any particulates. For storage, aliquot the reconstituted peptide into single-use volumes and store at -20°C or -80°C.[5][11]

Protocol 2: Systematic Peptide Solubility Testing

This protocol is for determining the optimal solvent for motilin if the general protocol fails.

  • Aliquot Peptide: Prepare several small, accurately weighed aliquots (e.g., 0.1 mg) of the lyophilized motilin peptide.

  • Prepare Test Solvents: Prepare a panel of potential solvents:

    • Solvent A: Sterile deionized water

    • Solvent B: 10% Acetic Acid in water

    • Solvent C: 0.1 M Ammonium Bicarbonate

    • Solvent D: 50% Acetonitrile in water

    • Solvent E: 100% DMSO

  • Solubilization Test:

    • To each peptide aliquot, add a small, precise volume of a test solvent (e.g., 10 µL) to create a high-concentration stock.

    • Vortex for 30 seconds.

    • Observe for dissolution (a clear solution).

    • If not dissolved, sonicate for 5 minutes. Observe again.

    • If still not dissolved, the peptide is considered insoluble in that solvent at that concentration.

  • Dilution Test:

    • For solvents in which the peptide dissolved, slowly dilute the stock solution with your primary experimental buffer (e.g., PBS pH 7.4) to the final working concentration.

    • Observe for any signs of precipitation.

  • Selection and Documentation: Select the solvent system that provides a clear solution at the final working concentration. Document the successful solvent, concentration, and procedure for future use.

Visualizations

Motilin_Signaling_Pathway Motilin Motilin MLNR Motilin Receptor (GPCR) Motilin->MLNR Gq_G13 Gαq / Gα13 MLNR->Gq_G13 activates PLC Phospholipase C (PLC) Gq_G13->PLC activates RhoA RhoA Gq_G13->RhoA activates IP3 IP3 PLC->IP3 generates Ca_Release Ca²⁺ Release (from SR) IP3->Ca_Release triggers Ca_Calmodulin Ca²⁺/Calmodulin Complex Ca_Release->Ca_Calmodulin forms MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK activates Contraction_Transient Transient Contraction MLCK->Contraction_Transient leads to PKC Protein Kinase C (PKC) RhoA->PKC activates Rho_Kinase Rho Kinase RhoA->Rho_Kinase activates MLCP_Inhibition MLC Phosphatase Inhibition PKC->MLCP_Inhibition Rho_Kinase->MLCP_Inhibition Contraction_Sustained Sustained Contraction MLCP_Inhibition->Contraction_Sustained leads to

Caption: Motilin signaling pathway in smooth muscle cells.[13][14]

Experimental_Workflow_Solubility Start Start: Lyophilized Motilin Peptide Centrifuge Centrifuge vial to pellet powder Start->Centrifuge Test_Water Attempt to dissolve small aliquot in Sterile Water Centrifuge->Test_Water Dissolved_Water Success: Soluble in Water Test_Water->Dissolved_Water Yes Test_Acid Attempt to dissolve in 10% Acetic Acid Test_Water->Test_Acid No End End: Proceed with Experiment Dissolved_Water->End Dissolved_Acid Success: Soluble in Acid. Dilute with Buffer. Test_Acid->Dissolved_Acid Yes Test_DMSO Attempt to dissolve in minimal DMSO Test_Acid->Test_DMSO No Dissolved_Acid->End Dissolved_DMSO Success: Soluble in DMSO. Slowly dilute with Buffer. Test_DMSO->Dissolved_DMSO Yes Insoluble Insoluble: Consider peptide modification or alternative sourcing Test_DMSO->Insoluble No Dissolved_DMSO->End

Caption: Experimental workflow for motilin peptide solubilization.

Troubleshooting_Logic Start Problem: Peptide solution is not clear Check_Particles Are there visible particles or is it cloudy/a gel? Start->Check_Particles Vortex Vortex Gently Check_Particles->Vortex Yes Check_Again1 Is it clear now? Vortex->Check_Again1 Sonicate Sonicate solution (3 x 10 sec cycles on ice) Check_Again1->Sonicate No Success Solution is clear. Proceed with experiment. Check_Again1->Success Yes Check_Again2 Is it clear now? Sonicate->Check_Again2 Warm Gently warm (<40°C) Check_Again2->Warm No Check_Again2->Success Yes Check_Again3 Is it clear now? Warm->Check_Again3 Centrifuge_Supernatant Centrifuge to pellet insoluble material. Use supernatant for experiment. Check_Again3->Centrifuge_Supernatant No Check_Again3->Success Yes

Caption: Troubleshooting logic for an unclear peptide solution.

References

Technical Support Center: Interpreting Variable Results in Gastrointestinal Motility Studies with Motilin (26-47)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting variable results obtained during gastrointestinal (GI) motility studies using Motilin (26-47).

Frequently Asked Questions (FAQs)

Q1: What is Motilin (26-47) and what is its role in GI motility?

A1: Motilin (26-47) is the human and porcine form of motilin, a 22-amino acid peptide hormone.[1][2] It plays a crucial role in regulating interdigestive GI motility by initiating the migrating motor complex (MMC), a series of strong contractions that sweep undigested food and bacteria from the stomach and small intestine during fasting.[3][4] This "housekeeping" function is essential for maintaining a healthy gut environment. Motilin (26-47) exerts its effects by binding to the motilin receptor (MLN-R), a G protein-coupled receptor.[5]

Q2: Why am I observing no response or a very weak response to Motilin (26-47) in my experiments?

A2: Several factors could contribute to a lack of response:

  • Species Selection: The motilin system is known to have significant species-specific differences. Rodents (mice, rats, guinea pigs) have a motilin receptor pseudogene and generally do not respond to motilin.[4] Dogs, rabbits, and the house musk shrew (Suncus murinus) are more suitable animal models, although responses can still vary between them.[1][3]

  • Improper Peptide Handling and Storage: Motilin (26-47), like other peptides, is sensitive to degradation. Improper storage, repeated freeze-thaw cycles, or incorrect reconstitution can lead to loss of bioactivity.[6][7]

  • Experimental Conditions: The physiological state of the animal (fasted vs. fed) is critical. Motilin primarily acts during the interdigestive (fasting) state, and its effects are significantly diminished or absent in the postprandial (fed) state.[4] Anesthesia can also impact GI motility and may interfere with the effects of Motilin (26-47).[8][9][10]

Q3: The effect of Motilin (26-47) seems to diminish with repeated administration. What could be the cause?

A3: This phenomenon is likely due to tachyphylaxis, or desensitization, of the motilin receptor.[5][11][12] Prolonged or repeated exposure to motilin agonists, including Motilin (26-47) and erythromycin, can lead to the internalization and downregulation of the motilin receptor, resulting in a reduced response.[11][12] The kinetics of this desensitization can be ligand-dependent.[11]

Q4: I am observing a biphasic response to Motilin (26-47) (an initial peak contraction followed by a sustained, lower-level contraction). How should I interpret this?

A4: A biphasic contractile response to Motilin (26-47) has been reported and is thought to be mediated by different signaling pathways. The initial peak is often attributed to the release of intracellular calcium stores, while the sustained contraction may involve the influx of extracellular calcium.[13] Understanding the specific mechanisms in your experimental model may require further investigation using calcium channel blockers or inhibitors of intracellular calcium release.

Troubleshooting Guide

This guide addresses common issues encountered during GI motility studies with Motilin (26-47).

Problem Potential Cause Troubleshooting Steps
No contractile response in isolated tissue bath 1. Incorrect species: Rodent tissue is likely unresponsive. 2. Degraded peptide: Improper storage or handling. 3. Tissue viability: Poor tissue health. 4. Incorrect buffer/physiological solution. 1. Confirm the species is appropriate (e.g., rabbit, dog). 2. Use a fresh aliquot of Motilin (26-47) stored at -80°C. Follow proper reconstitution procedures. 3. Ensure tissue is fresh and handled gently during preparation. Test with a known contractile agent (e.g., acetylcholine). 4. Verify the composition and pH of the physiological salt solution.
High variability between animals/experiments 1. Physiological state: Differences in fasting times. 2. Anesthesia: Inconsistent depth or type of anesthesia. 3. Genetic variation: Even within a species, there can be strain-dependent differences.1. Standardize the fasting period for all animals before the experiment. 2. Use a consistent anesthetic regimen and monitor the depth of anesthesia. 3. If possible, use a single, well-characterized strain of animals.
Diminishing response over time (tachyphylaxis) 1. Receptor desensitization: Prolonged exposure to Motilin (26-47).1. Allow for sufficient washout periods between doses. 2. Consider using a single-dose protocol if studying the initial maximal response. 3. Investigate the time course of desensitization in your model.
Inconsistent gastric emptying results in vivo 1. Meal composition: The type and caloric content of the test meal can influence emptying rates. 2. Stress: Animal stress can significantly impact GI motility.1. Use a standardized test meal for all experiments. 2. Acclimatize animals to the experimental procedures to minimize stress.

Quantitative Data Summary

The following tables summarize key quantitative data for Motilin (26-47) from various studies. These values can serve as a reference for expected outcomes in your experiments.

Table 1: Binding Affinity and Potency of Motilin (26-47)

ParameterValueCell Line/TissueReference
Ki2.3 nMChinese hamster ovary (CHO) cells[13][14][15][16]
IC500.7 ± 0.2 nMSmooth muscle cells[13]
EC50 (Ca2+ mobilization)0.3 nMChinese hamster ovary (CHO) cells[13][14][15][16]
EC50 (Contraction)1.0 ± 0.2 nMN/A[13]
EC50 (Contraction)36 nMHuman recombinant motilin receptor[17]
EC50 (Contraction)4.2 ± 1.8 nMRabbit duodenum (human motilin)[18]

Table 2: Comparative EC50 Values of Motilin Agonists in Human Recombinant Receptor Assay

AgonistEC50 (nM)Reference
Motilin0.11[19]
RQ-002018940.20[19]
Erythromycin69[19]
Azithromycin2900[17][20]

Experimental Protocols

Detailed Methodology for In Vitro Isolated Intestinal Muscle Strip Contraction Assay

This protocol is a generalized procedure and may require optimization for specific tissues and experimental setups.

  • Tissue Preparation:

    • Euthanize the animal (e.g., rabbit) according to approved institutional guidelines.

    • Immediately excise the desired segment of the intestine (e.g., duodenum, jejunum).

    • Place the tissue in ice-cold, oxygenated Krebs-Ringer bicarbonate buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11).

    • Gently remove the mucosa and cut the muscle layer into longitudinal or circular strips (e.g., 10 mm long, 2 mm wide).

  • Mounting the Tissue:

    • Suspend each muscle strip in an organ bath containing Krebs-Ringer buffer at 37°C, continuously bubbled with 95% O2 and 5% CO2.

    • Attach one end of the strip to a fixed hook and the other end to an isometric force transducer.

    • Apply an initial tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.

  • Experimental Procedure:

    • After equilibration, record the baseline contractile activity.

    • Add Motilin (26-47) to the organ bath in a cumulative or non-cumulative manner to generate a concentration-response curve.

    • Record the contractile response until a plateau is reached at each concentration.

    • At the end of the experiment, add a maximal concentration of a known contractile agent (e.g., acetylcholine or KCl) to determine the maximum tissue response.

  • Data Analysis:

    • Measure the amplitude of contraction (in grams or millinewtons).

    • Express the response to Motilin (26-47) as a percentage of the maximal contraction induced by the reference agent.

    • Calculate the EC50 value from the concentration-response curve.

Detailed Methodology for In Vivo Gastrointestinal Manometry

This protocol provides a general framework for in vivo manometry in an animal model (e.g., dog) and should be adapted based on the specific research question and equipment.

  • Animal Preparation:

    • Fast the animal overnight with free access to water.

    • Anesthetize the animal with an appropriate agent (e.g., isoflurane), noting that anesthesia can affect GI motility.[8][9][10][21]

    • Surgically implant a manometry catheter with multiple pressure sensors into the desired region of the GI tract (e.g., stomach, duodenum). The catheter is often exteriorized for conscious animal studies.

    • Allow for a recovery period of at least one week after surgery.

  • Experimental Procedure:

    • Connect the exteriorized manometry catheter to a pressure transducer and data acquisition system.

    • Record baseline motility for a sufficient period to observe at least one full cycle of the migrating motor complex (MMC).

    • Administer Motilin (26-47) intravenously as a bolus or infusion.

    • Continuously record the manometric pressure changes for a defined period after administration.

  • Data Analysis:

    • Analyze the manometric tracings to identify the different phases of the MMC.

    • Quantify the effect of Motilin (26-47) on motility by measuring parameters such as the frequency and amplitude of contractions, and the induction of a premature phase III of the MMC.

    • Calculate a motility index to represent the overall contractile activity.

Visualizations

Signaling_Pathway Motilin Motilin (26-47) MLNR Motilin Receptor (MLN-R) Motilin->MLNR Binds to Gq11 Gq/11 protein MLNR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from Intracellular Stores IP3->Ca_release Ca_influx Ca2+ Influx DAG->Ca_influx Contraction Smooth Muscle Contraction Ca_release->Contraction Ca_influx->Contraction

Caption: Signaling pathway of Motilin (26-47) induced smooth muscle contraction.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay Tissue_Prep Tissue Preparation (e.g., Rabbit Duodenum) Mounting Mount in Organ Bath Tissue_Prep->Mounting Equilibration Equilibration Mounting->Equilibration Dosing Cumulative Dosing of Motilin (26-47) Equilibration->Dosing Recording Record Contraction Dosing->Recording Analysis_invitro Data Analysis (EC50 Calculation) Recording->Analysis_invitro Animal_Prep Animal Preparation (e.g., Dog with Manometry Catheter) Baseline Record Baseline Motility Animal_Prep->Baseline Administration IV Administration of Motilin (26-47) Baseline->Administration Recording_invivo Record Manometric Pressure Administration->Recording_invivo Analysis_invivo Data Analysis (Motility Index) Recording_invivo->Analysis_invivo

Caption: General experimental workflows for in vitro and in vivo GI motility studies.

Troubleshooting_Logic Start Variable or No Response to Motilin (26-47) Check_Species Is the animal model appropriate? (Not a rodent) Start->Check_Species Check_Peptide Is the peptide handled and stored correctly? Check_Species->Check_Peptide Yes Solution_Species Use appropriate species (e.g., rabbit, dog, suncus) Check_Species->Solution_Species No Check_Physiology Is the animal in a fasted state? Check_Peptide->Check_Physiology Yes Solution_Peptide Use fresh, properly stored aliquots Check_Peptide->Solution_Peptide No Check_Tachyphylaxis Has tachyphylaxis occurred? Check_Physiology->Check_Tachyphylaxis Yes Solution_Physiology Standardize fasting protocol Check_Physiology->Solution_Physiology No Solution_Tachyphylaxis Incorporate washout periods or single-dose design Check_Tachyphylaxis->Solution_Tachyphylaxis Yes

References

Validation & Comparative

A Comparative Analysis of Full-Length Motilin and Its Fragments in Gastrointestinal Motility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of full-length motilin and its derivative fragments, supported by experimental data. This document delves into their biological activities, signaling pathways, and the experimental methodologies used to evaluate their function.

The peptide hormone motilin, a 22-amino acid polypeptide, is a key regulator of gastrointestinal motility, primarily known for inducing the migrating motor complex (MMC), the "housekeeper" wave of the gut during fasting.[1] Its prokinetic properties have made it and its receptor (MTLR), a G protein-coupled receptor, significant targets for drug development in treating motility disorders.[1][2] Understanding the structure-function relationship of motilin and its fragments is crucial for the design of potent and specific motilin receptor agonists.

Addressing "Motilin (26-47)": A Clarification

Initial inquiries into "Motilin (26-47)" reveal that this designation refers to a fragment of the motilin precursor protein, not the mature, biologically active 22-amino acid hormone.[3] The human motilin gene encodes a precursor that is subsequently processed to yield the active motilin peptide and a C-terminal motilin-associated peptide.[3] Based on extensive structure-activity relationship studies, the biological activity of motilin resides primarily in its N-terminal region.[2][4] Therefore, the C-terminal precursor fragment (26-47) is presumed to be biologically inactive as it lacks the essential N-terminal pharmacophore.

Efficacy Showdown: Full-Length Motilin vs. Its Fragments

The efficacy of motilin and its fragments has been evaluated through various in vitro and in vivo studies. The consensus from these experiments is that the N-terminal portion of the full-length motilin is indispensable for its biological function.

Quantitative Data Summary

The following table summarizes the quantitative data on the binding affinity and potency of full-length motilin and its key fragments.

CompoundDescriptionAssay TypeSpeciesKey ParametersReference
Full-Length Motilin (1-22) Endogenous 22-amino acid peptideRadioligand Binding (CHO cells)HumanKi = 2.3 ± 0.4 nM[5]
Calcium Flux (CHO cells)HumanEC50 = 0.3 ± 0.1 nM[5]
Radioligand Binding (Rabbit Jejunum)RabbitKi = 6.83 ± 1.3 nM[6]
Radioligand Binding (Rabbit Jejunum)RabbitIC50 = 2.1 ± 0.4 x 10-8 M[6]
Motilin Fragment (2-22) N-terminal Phe removedRabbit Duodenum ContractionRabbit>1000 times less potent than (1-22)[4]
Motilin Fragment (3-22) N-terminal Phe-Val removedRabbit Duodenum ContractionRabbit>1000 times less potent than (1-22)[4]
Motilin Fragment (1-9) C-terminal truncatedRabbit Duodenum ContractionRabbitDevoid of contractile capacity[4]
[Bpa1,Ile13]motilin Photolabile analogRadioligand Binding (CHO cells)HumanKi = 12.4 ± 1.0 nM[5]
Calcium Flux (CHO cells)HumanEC50 = 1.5 ± 0.4 nM[5]
Erythromycin Macrolide AgonistRadioligand Binding (Rabbit Jejunum)RabbitKi = 4.32 ± 0.33 x 10-7 M[6]
Radioligand Binding (Rabbit Jejunum)RabbitIC50 = 1.3 ± 0.1 x 10-6 M[6]
Calcium Flux (CHO cells)HumanEC50 = 0.92 µM[7]

Signaling Pathways and Experimental Workflows

The biological effects of motilin are initiated by its binding to the motilin receptor (MTLR), a Gq protein-coupled receptor.[8] This interaction triggers a downstream signaling cascade, leading to smooth muscle contraction.

Motilin_Signaling_Pathway Motilin Full-Length Motilin MTLR Motilin Receptor (MTLR) Motilin->MTLR Binding Gq Gq Protein MTLR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER/SR IP3->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Ca_influx Ca²⁺ Influx Ca_influx->Contraction Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A Isolate Rabbit Duodenum Segment B Mount in Organ Bath with Physiological Saline A->B C Apply Motilin or Fragment at Varying Concentrations B->C D Record Isometric Contractions C->D E Measure Amplitude of Contractions D->E F Construct Dose-Response Curve E->F G Calculate EC₅₀ F->G

References

A Comparative Guide to Motilin Receptor Agonists: Motilin (26-47) vs. Erythromycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent motilin receptor agonists: the endogenous peptide fragment Motilin (26-47) and the macrolide antibiotic erythromycin. This analysis is supported by experimental data on their binding affinity, functional potency, and effects on gastrointestinal motility. Detailed experimental protocols for key assays are also provided to aid in the design and interpretation of related research.

Introduction

The motilin receptor, a Gq/11 protein-coupled receptor, is a key regulator of gastrointestinal motility. Its activation triggers a signaling cascade that leads to smooth muscle contraction, playing a crucial role in the migrating motor complex (MMC). Both the endogenous peptide Motilin (26-47) and the antibiotic erythromycin are well-established agonists of this receptor, albeit with distinct structural and pharmacological properties. Understanding their comparative performance is critical for the development of novel prokinetic agents.

Quantitative Comparison of Agonist Performance

The following tables summarize the available quantitative data for Motilin (26-47) and erythromycin from various studies. It is important to note that a direct head-to-head comparison under identical experimental conditions is not extensively available in the current literature, and values for erythromycin can vary significantly depending on the tissue and assay used.

Table 1: Binding Affinity at the Motilin Receptor

AgonistParameterValueCell Line/TissueReference
Motilin (26-47) Ki2.3 nMChinese Hamster Ovary (CHO) cells[1][2]
Erythromycin Ki19 µMChinese Hamster Ovary (CHO) cells[3]
Erythromycin Inhibitory Constant84.0 nMRabbit colon myocytes

Table 2: Functional Potency in In Vitro Assays

AgonistParameterValueAssayCell Line/TissueReference
Motilin (26-47) EC500.3 nMCalcium MobilizationChinese Hamster Ovary (CHO) cells[1][2]
Erythromycin EC500.92 µMCalcium MobilizationChinese Hamster Ovary (CHO) cells[3]
Erythromycin EC502 pMMuscle ContractionRabbit colon myocytes

Signaling Pathway and Mechanism of Action

Both Motilin (26-47) and erythromycin activate the motilin receptor, which is coupled to the Gq/11 G-protein. This activation initiates a downstream signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a key event that leads to the contraction of gastrointestinal smooth muscle cells.

Motilin_Signaling_Pathway cluster_receptor Cell Membrane Motilin_Receptor Motilin Receptor (Gq/11-coupled) Gq_alpha Gαq Motilin_Receptor->Gq_alpha Activates Agonist Motilin (26-47) or Erythromycin Agonist->Motilin_Receptor Binds to PLC Phospholipase C (PLC) Gq_alpha->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_increase Increased Intracellular [Ca²⁺] ER->Ca2_increase Releases Ca²⁺ Ca2_release Contraction Smooth Muscle Contraction Ca2_increase->Contraction Leads to

Motilin receptor signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the motilin receptor.

Experimental Workflow:

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing motilin receptor Start->Prepare_Membranes Incubate Incubate membranes with radiolabeled motilin and unlabeled competitor (Motilin (26-47) or Erythromycin) Prepare_Membranes->Incubate Separate Separate bound from free radioligand by filtration Incubate->Separate Measure Measure radioactivity of bound radioligand Separate->Measure Analyze Analyze data to determine IC50 and calculate Ki Measure->Analyze End End Analyze->End

Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes from a stable cell line overexpressing the human motilin receptor (e.g., CHO cells) are prepared by homogenization and centrifugation.

  • Incubation: Membranes are incubated in a binding buffer containing a fixed concentration of a radiolabeled motilin analog (e.g., [125I]-motilin) and varying concentrations of the unlabeled competitor compound (Motilin (26-47) or erythromycin).

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an agonist to stimulate an increase in intracellular calcium concentration, providing a measure of its potency (EC50).

Methodology:

  • Cell Culture: Cells stably expressing the motilin receptor (e.g., CHO cells) are cultured in 96-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist Addition: Varying concentrations of the agonist (Motilin (26-47) or erythromycin) are added to the wells.

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.

  • Data Analysis: The peak fluorescence response at each agonist concentration is determined, and the data are fitted to a dose-response curve to calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Gastrointestinal Motility Studies

These studies assess the prokinetic effects of the agonists in a more physiological context, either in vitro using isolated tissue preparations or in vivo in animal models.

In Vitro Contractility Assay:

  • Tissue Preparation: Strips of gastrointestinal smooth muscle (e.g., from rabbit duodenum) are dissected and mounted in an organ bath containing a physiological salt solution.

  • Contraction Measurement: The muscle strips are connected to a force transducer to measure isometric contractions.

  • Agonist Addition: Cumulative concentrations of the agonist are added to the organ bath.

  • Data Analysis: The magnitude of the contractile response at each concentration is recorded, and a dose-response curve is generated to determine the EC50 and maximal effect of the agonist.

In Vivo Gastric Emptying Study (in human motilin receptor-expressing transgenic mice):

  • Animal Model: Transgenic mice expressing the human motilin receptor are used, as rodents do not naturally express a functional motilin system.[4]

  • Test Meal Administration: A non-absorbable marker (e.g., phenol red) mixed with a test meal is administered to the mice by oral gavage.

  • Agonist Treatment: The agonist (e.g., erythromycin) is administered intraperitoneally.[4]

  • Gastric Emptying Measurement: After a set time, the mice are euthanized, and the amount of the marker remaining in the stomach is quantified to determine the rate of gastric emptying.[4]

Discussion and Conclusion

Both Motilin (26-47) and erythromycin effectively activate the motilin receptor and stimulate gastrointestinal motility. The available data suggest that the endogenous peptide fragment, Motilin (26-47), exhibits significantly higher binding affinity and functional potency in in vitro assays compared to erythromycin.[1][2][3] However, the prokinetic effects of erythromycin are well-documented in vivo and it has been used clinically for this purpose.[5]

The disparity in potency observed for erythromycin across different studies may be attributed to variations in experimental systems, including species differences and the use of different tissues (e.g., recombinant cell lines versus native smooth muscle). It is also important to consider that erythromycin is a macrolide antibiotic, and its long-term use as a prokinetic agent is limited by the risk of antibiotic resistance and potential side effects.

This comparative guide highlights the pharmacological profiles of Motilin (26-47) and erythromycin as motilin receptor agonists. While Motilin (26-47) demonstrates superior potency in preclinical models, the clinical utility of erythromycin underscores the therapeutic potential of targeting the motilin receptor. Further research, particularly direct comparative studies under standardized conditions, is warranted to fully elucidate the relative advantages of these and other novel motilin receptor agonists for the treatment of gastrointestinal motility disorders.

References

Ghrelin's Interaction with the Motilin Receptor: A Comparative Analysis of Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the binding affinity and functional activation of the motilin receptor by ghrelin, providing key experimental data and outlining the distinct signaling pathways of their respective receptors.

Ghrelin and motilin, two structurally related peptide hormones primarily involved in regulating gastrointestinal motility and energy homeostasis, have been the subject of extensive research to understand their potential for cross-reactivity at their respective receptors. Despite sharing sequence homology and their receptors, the growth hormone secretagogue receptor (GHSR, ghrelin receptor) and the motilin receptor (MLNR), both belonging to the G protein-coupled receptor (GPCR) family, evidence strongly indicates a lack of significant direct interaction. This guide provides a detailed comparison of ghrelin's activity at the motilin receptor, supported by available experimental data, and delineates the distinct signaling cascades initiated by each ligand-receptor pair.

Minimal to No Cross-Reactivity: A Data-Driven Conclusion

Multiple studies have consistently demonstrated that ghrelin does not readily bind to or activate the motilin receptor. This selectivity is crucial for their distinct physiological roles. While both hormones are involved in gastrointestinal function, their specific mechanisms of action are not interchangeable.

Binding Affinity: Lack of Direct Interaction

Competitive binding assays are instrumental in determining the affinity of a ligand for a receptor. In the context of ghrelin and the motilin receptor, studies have shown that ghrelin exhibits very weak to no competition for the motilin binding site. While specific Ki or IC50 values for ghrelin at the motilin receptor are not widely reported in head-to-head comparative studies, the consensus in the literature is that its affinity is negligible.

For instance, studies utilizing radiolabeled motilin to assess binding to its receptor in various tissues and cell lines have shown that unlabeled ghrelin, even at high concentrations, fails to displace the radioligand effectively. This indicates a lack of significant binding affinity.

LigandReceptorBinding Affinity (Ki/IC50)Evidence
GhrelinMotilin Receptor (MLNR)Not typically observed/very highQualitative statements from multiple studies indicating no significant displacement of motilin binding.[1]
MotilinMotilin Receptor (MLNR)Nanomolar rangeHigh-affinity binding demonstrated in numerous studies.

Table 1: Comparative Binding Affinities. This table summarizes the general findings on the binding affinity of ghrelin and motilin for the motilin receptor. The lack of specific quantitative values for ghrelin reflects the general finding of no significant interaction.

Functional Activity: Absence of Receptor Activation

Functional assays, such as those measuring intracellular calcium mobilization, are critical for determining whether ligand binding translates into a cellular response. In cells expressing the motilin receptor, motilin stimulation leads to a robust increase in intracellular calcium via the Gq signaling pathway. However, the application of ghrelin to these same cells does not elicit a similar response.

LigandReceptorFunctional Activity (EC50)Cellular Response
GhrelinMotilin Receptor (MLNR)No response observedNo significant increase in intracellular calcium or other downstream signaling events.[1]
MotilinMotilin Receptor (MLNR)Nanomolar rangePotent stimulation of intracellular calcium mobilization and smooth muscle contraction.

Table 2: Comparative Functional Activities. This table highlights the lack of functional response of the motilin receptor to ghrelin stimulation, in contrast to the potent activation by its endogenous ligand, motilin.

Distinct Signaling Pathways of Ghrelin and Motilin Receptors

The lack of cross-reactivity between ghrelin and the motilin receptor is further underscored by their distinct primary signaling pathways. While both are GPCRs, they couple to different suites of G proteins and activate divergent downstream effector molecules.

Motilin Receptor (MLNR) Signaling

The motilin receptor primarily couples to Gαq/11 G proteins. Upon activation by motilin, Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium. This increase in cytosolic calcium is a key event in motilin-induced gastrointestinal smooth muscle contraction.

Motilin_Signaling_Pathway Motilin Motilin MLNR Motilin Receptor (MLNR) Motilin->MLNR Gq Gαq/11 MLNR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca²⁺ Release IP3->Ca2_release stimulates Contraction Smooth Muscle Contraction Ca2_release->Contraction leads to

Figure 1. Motilin Receptor Signaling Pathway. A diagram illustrating the Gq-mediated signaling cascade initiated by motilin binding to its receptor.

Ghrelin Receptor (GHSR) Signaling

The ghrelin receptor exhibits more complex and pleiotropic signaling, coupling to multiple G protein subtypes, including Gαq/11, Gαi/o, and Gα12/13, as well as engaging β-arrestin pathways. This diverse signaling capacity underlies the wide range of physiological effects of ghrelin, from stimulating growth hormone release and appetite to modulating cardiovascular function.

The Gαq/11 pathway, similar to that of the motilin receptor, leads to PLC activation and an increase in intracellular calcium. The Gαi/o pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and can also activate phosphoinositide 3-kinase (PI3K). The Gα12/13 pathway is involved in regulating the actin cytoskeleton. Furthermore, β-arrestin recruitment can lead to the activation of other signaling molecules like mitogen-activated protein kinases (MAPKs).

Ghrelin_Signaling_Pathway cluster_g_proteins G Proteins Ghrelin Ghrelin GHSR Ghrelin Receptor (GHSR) Ghrelin->GHSR Gq Gαq/11 GHSR->Gq activates Gio Gαi/o GHSR->Gio activates G1213 Gα12/13 GHSR->G1213 activates beta_arrestin β-Arrestin GHSR->beta_arrestin recruits PLC PLC → ↑Ca²⁺ Gq->PLC AC ↓Adenylyl Cyclase → ↓cAMP Gio->AC PI3K PI3K/Akt Gio->PI3K RhoA RhoA G1213->RhoA MAPK MAPK beta_arrestin->MAPK Physiological_Effects Diverse Physiological Effects PLC->Physiological_Effects AC->Physiological_Effects PI3K->Physiological_Effects RhoA->Physiological_Effects MAPK->Physiological_Effects

Figure 2. Ghrelin Receptor Signaling Pathways. A diagram showcasing the multiple G protein and β-arrestin-mediated signaling pathways activated by ghrelin.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay quantifies the ability of an unlabeled ligand (ghrelin) to compete with a radiolabeled ligand (e.g., [125I]-motilin) for binding to the motilin receptor.

  • Preparation of Membranes: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the motilin receptor.

  • Incubation: A fixed concentration of radiolabeled motilin is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled ghrelin. A control group with no competitor and a non-specific binding group with a high concentration of unlabeled motilin are included.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The percentage of specific binding is plotted against the concentration of the competing ligand. An IC50 value (the concentration of competitor that inhibits 50% of specific binding) can be calculated. For ghrelin at the motilin receptor, a significant IC50 is generally not observed.

Binding_Assay_Workflow Membrane_Prep Prepare Membranes with MLNR Incubation Incubate with [¹²⁵I]-Motilin & varying [Ghrelin] Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Gamma Counting Filtration->Counting Analysis Data Analysis (IC₅₀ determination) Counting->Analysis

Figure 3. Radioligand Binding Assay Workflow. A simplified workflow for a competitive binding assay to assess ghrelin's affinity for the motilin receptor.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a ligand to stimulate an increase in intracellular calcium concentration, a hallmark of Gq-coupled receptor activation.

  • Cell Culture: Cells stably or transiently expressing the motilin receptor (e.g., CHO or HEK293 cells) are cultured in microplates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Stimulation: The cells are stimulated with varying concentrations of ghrelin. Motilin is used as a positive control.

  • Detection: Changes in fluorescence intensity, which correlate with changes in intracellular calcium levels, are measured in real-time using a fluorescence plate reader.

  • Data Analysis: The fluorescence response is plotted against the ligand concentration to generate a dose-response curve and calculate the EC50 value (the concentration of ligand that produces 50% of the maximal response). For ghrelin at the motilin receptor, no significant dose-dependent increase in fluorescence is expected.

Calcium_Assay_Workflow Cell_Culture Culture Cells Expressing MLNR Dye_Loading Load with Calcium- Sensitive Dye Cell_Culture->Dye_Loading Stimulation Stimulate with Ghrelin or Motilin Dye_Loading->Stimulation Detection Measure Fluorescence (Real-time) Stimulation->Detection Analysis Data Analysis (EC₅₀ determination) Detection->Analysis

Figure 4. Calcium Mobilization Assay Workflow. A flowchart outlining the key steps in a functional assay to measure ghrelin-induced activation of the motilin receptor.

Conclusion

References

Validating Motilin Receptor Binding: A Comparative Guide to Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comparative overview of antagonists used to validate motilin receptor binding. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support the objective evaluation of these pharmacological tools.

A Note on Motilin Nomenclature: While some commercial suppliers use the identifier "Motilin (26-47)," it is important to note that native human and porcine motilin is a 22-amino acid peptide[1][2][3][4][5][6]. The nomenclature "Motilin (26-47)" is inconsistent with the known biological structure of motilin and likely represents a product identifier for the full-length 22-amino acid peptide. This guide will refer to motilin in its correct 22-amino acid form.

Comparative Analysis of Motilin Receptor Antagonists

The validation of motilin binding to its receptor often relies on the use of competitive antagonists. These molecules bind to the receptor at the same site as motilin, thereby inhibiting its action. The potency of these antagonists can be quantified through various parameters, such as the pA2 value (the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve), the pKi value (the negative logarithm of the inhibition constant), and the IC50 value (the concentration of an inhibitor that reduces the response by 50%).

AntagonistAntagonist TypeSpecies/SystemAssay TypeQuantitative MetricValue
MA-2029 Selective, CompetitiveRabbit DuodenumMuscle ContractionpA29.17 ± 0.01
Rabbit ColonRadioligand BindingpKi8.58 ± 0.04
Human (HEK293 cells)Radioligand BindingpKi8.39
IC504.9 nM[7]
GM-109 Selective, CompetitiveRabbit DuodenumMuscle ContractionpA27.37 ± 0.24[8]
Rabbit Small IntestineRadioligand BindingpKi7.99 ± 0.04[8]
RWJ-68023 NonpeptideRabbit DuodenumMuscle ContractionKi89 nM
Human (endogenous receptor)Radioligand BindingIC5032 nM
Human (cloned receptor)Radioligand BindingIC50114 nM
ANQ-11125 Potent, SelectiveRabbitMuscle ContractionpKd8.24[9]
[Phe³, Leu¹³] porcine motilin PeptideRabbit

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of motilin receptor antagonists.

Radioligand Displacement Binding Assay

This assay determines the binding affinity of a test compound (antagonist) by measuring its ability to displace a radiolabeled ligand from the motilin receptor.

Materials:

  • Cell membranes expressing the motilin receptor (e.g., from CHO-K1 or HEK293 cells)

  • Radiolabeled motilin (e.g., [¹²⁵I]-motilin)

  • Unlabeled motilin (for determining non-specific binding)

  • Test antagonist compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare cell membranes expressing the motilin receptor.

  • In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer

    • 50 µL of the test antagonist at various concentrations

    • 50 µL of radiolabeled motilin at a fixed concentration (typically at or below its Kd)

    • 100 µL of the cell membrane preparation

  • For total binding, substitute the antagonist solution with binding buffer.

  • For non-specific binding, add a high concentration of unlabeled motilin instead of the test antagonist.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data using a sigmoidal dose-response curve to determine the IC50.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a motilin receptor agonist.

Materials:

  • Cells stably expressing the motilin receptor (e.g., CHO-K1 or HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Motilin or another motilin receptor agonist

  • Test antagonist compounds

  • Fluorescence plate reader with an injection system

Procedure:

  • Plate the motilin receptor-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 1 hour at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Add the test antagonist at various concentrations to the wells and incubate for a specified period.

  • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

  • Inject a fixed concentration of motilin (agonist) into the wells and immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the influx of intracellular calcium.

  • Determine the inhibitory effect of the antagonist by comparing the agonist-induced calcium response in the presence and absence of the antagonist.

  • Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50.

Isolated Rabbit Duodenal Smooth Muscle Contraction Assay

This ex vivo assay assesses the functional antagonism of a test compound by measuring its ability to inhibit motilin-induced contractions of intestinal smooth muscle.

Materials:

  • Male New Zealand white rabbits

  • Krebs-Ringer bicarbonate solution (gassed with 95% O₂ and 5% CO₂)

  • Motilin

  • Test antagonist compounds

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Humanely euthanize a rabbit and excise a segment of the duodenum.

  • Prepare longitudinal muscle strips (approximately 1 cm in length).

  • Mount the muscle strips in an organ bath containing Krebs-Ringer solution maintained at 37°C and gassed with 95% O₂ and 5% CO₂.

  • Apply an initial tension to the muscle strips and allow them to equilibrate for at least 60 minutes, with periodic washing.

  • Obtain a cumulative concentration-response curve for motilin to establish a baseline contractile response.

  • Wash the tissues and allow them to return to baseline tension.

  • Incubate the tissues with a fixed concentration of the test antagonist for a predetermined period.

  • Obtain a second cumulative concentration-response curve for motilin in the presence of the antagonist.

  • A competitive antagonist will cause a parallel rightward shift of the motilin concentration-response curve.

  • The pA2 value can be calculated from the Schild plot, which is a linear regression of log(concentration ratio - 1) versus the negative log of the molar concentration of the antagonist.

Visualizing the Molecular and Experimental Landscape

To further clarify the concepts discussed, the following diagrams illustrate the motilin receptor signaling pathway, the experimental workflow for antagonist validation, and the principle of competitive antagonism.

Motilin_Signaling_Pathway Motilin Motilin Receptor Motilin Receptor (GPR38) Motilin->Receptor Binds and Activates Antagonist Antagonist Antagonist->Receptor Binds and Blocks Gq_protein Gq Protein Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Initiates PKC->Contraction Modulates Antagonist_Validation_Workflow cluster_in_vitro In Vitro Assays cluster_ex_vivo Ex Vivo Assay cluster_validation Validation Binding_Assay Radioligand Binding Assay (Determine Ki) Potency Determine Potency Binding_Assay->Potency Functional_Assay Calcium Mobilization Assay (Determine IC50) Functional_Assay->Potency Tissue_Assay Isolated Tissue Contraction Assay (Determine pA2) Selectivity Assess Selectivity Tissue_Assay->Selectivity Potency->Tissue_Assay Mechanism Confirm Mechanism of Action Selectivity->Mechanism end end Mechanism->end Validated Antagonist start Hypothesized Antagonist start->Binding_Assay start->Functional_Assay Competitive_Antagonism cluster_receptor Motilin Receptor Binding_Site Binding Site Response Biological Response (e.g., Contraction) Binding_Site->Response Activates No_Response No Biological Response Binding_Site->No_Response No Activation Agonist Motilin (Agonist) Agonist->Binding_Site Binds Antagonist Competitive Antagonist Antagonist->Binding_Site Binds & Blocks

References

Validating Anti-Motilin Antibodies for Immunohistochemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection of motilin in tissue samples is crucial for advancing our understanding of gastrointestinal motility and related disorders. This guide provides an objective comparison of commercially available anti-motilin antibodies for immunohistochemistry (IHC), supported by experimental data and detailed validation protocols.

The specificity of an antibody is paramount for reliable IHC results. This guide outlines key validation strategies and presents data on available anti-motilin antibodies to aid in the selection of the most suitable reagent for your research needs.

Comparison of Commercially Available Anti-Motilin Antibodies

While direct head-to-head comparative studies for all commercially available anti-motilin antibodies are limited, this section summarizes the available validation data from various suppliers. Researchers are strongly encouraged to perform their own validation experiments in their specific sample types.

Antibody Name/CloneSupplierHost SpeciesClonalityValidated ApplicationsValidation Data Summary
Anti-Motilin Antibody (A11970) Antibodies.comRabbitPolyclonalWB, IHCIHC analysis of paraffin-embedded human stomach and mouse heart and brain showed specific staining. Western blot analysis of various cell line extracts also performed.[1]
Motilin Polyclonal Antibody (PA5-76926) Thermo Fisher ScientificRabbitPolyclonalWB, IHC (P)Validated for IHC on paraffin-embedded human stomach tissue.[2]
Anti-Motilin Receptor Antibody - C-terminal (ab188926) AbcamRabbitPolyclonalIHC-PIHC analysis of formalin/PFA-fixed paraffin-embedded Human uterus showing vessel labeling.
MLN Monoclonal Antibody (4E12) AbnovaMouseMonoclonalWB, ELISAPrimarily validated for Western Blot and ELISA. IHC validation data is not readily available.
Motilin Antibody Santa Cruz BiotechnologyMouseMonoclonalWB, IP, IF, IHC(P), FCM, ELISAThe company provides a range of monoclonal antibodies for motilin compatible with multiple experimental techniques, including IHC with paraffin-embedded sections.[3]

Experimental Protocols for Antibody Validation

To ensure the specificity of an anti-motilin antibody for IHC, a multi-pronged validation approach is recommended.

Western Blot Analysis

Objective: To confirm the antibody detects a protein of the correct molecular weight for motilin (approximately 2.7 kDa for the mature peptide, though it is processed from a larger precursor).

Protocol:

  • Prepare protein lysates from a positive control tissue known to express motilin (e.g., human duodenal mucosa) and a negative control tissue.

  • Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the anti-motilin primary antibody at the recommended dilution overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Immunohistochemistry (IHC) on Control Tissues

Objective: To verify specific staining in tissues with known motilin expression patterns and absence of staining in negative control tissues.

Protocol:

  • Dewax and rehydrate paraffin-embedded sections of positive control tissue (e.g., human duodenum, which has high motilin expression) and negative control tissue.

  • Perform antigen retrieval using a citrate-based buffer (pH 6.0) by heating in a microwave or pressure cooker.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

  • Block non-specific binding with a blocking serum (e.g., normal goat serum) for 30 minutes.

  • Incubate sections with the anti-motilin primary antibody at the optimal dilution overnight at 4°C.

  • Wash sections with phosphate-buffered saline (PBS).

  • Incubate with a biotinylated secondary antibody for 30 minutes.

  • Wash sections with PBS.

  • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

  • Wash sections with PBS.

  • Develop the signal with a chromogen such as diaminobenzidine (DAB).

  • Counterstain with hematoxylin, dehydrate, and mount.

Peptide Absorption Control

Objective: To confirm that the antibody binding is specific to the motilin peptide.

Protocol:

  • Pre-incubate the anti-motilin antibody with a molar excess of the immunizing motilin peptide for 1-2 hours at room temperature before applying it to the tissue sections in the IHC protocol.

  • A significant reduction or complete absence of staining in the peptide-blocked sections compared to the sections stained with the antibody alone indicates specificity.

Knockout (KO) Validation (Gold Standard)

Objective: To provide the most definitive evidence of antibody specificity by using a biological negative control.

Protocol:

  • Obtain tissue sections or cell lysates from a knockout (KO) animal model or a cell line where the motilin gene has been knocked out using CRISPR-Cas9 or other gene-editing technologies.

  • Perform IHC or Western blot analysis on both the wild-type (WT) and KO samples in parallel.

  • The absence of a signal in the KO samples, in contrast to a specific signal in the WT samples, confirms the antibody's specificity for motilin.[4][5][6]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context of motilin, the following diagrams are provided.

Antibody_Validation_Workflow cluster_Initial_Screening Initial Screening cluster_Specificity_Confirmation Specificity Confirmation WB Western Blot (Confirm Molecular Weight) IHC_Positive IHC on Positive Control (e.g., Duodenum) WB->IHC_Positive Proceed if single band at correct MW IHC_Negative IHC on Negative Control IHC_Positive->IHC_Negative Compare staining Peptide_Block Peptide Absorption Control IHC_Negative->Peptide_Block If specific staining observed KO_Validation Knockout (KO) Validation (Gold Standard) Peptide_Block->KO_Validation For definitive validation

Caption: Workflow for validating anti-motilin antibody specificity.

Motilin_Signaling_Pathway Motilin Motilin Motilin_Receptor Motilin Receptor (GPR38) (GPCR) Motilin->Motilin_Receptor Gq_protein Gq Protein Motilin_Receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER/SR IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Contraction Smooth Muscle Contraction Ca_release->Contraction leads to PKC->Contraction contributes to

Caption: Simplified motilin signaling pathway in smooth muscle cells.

Validation_Criteria_Logic Specific_Signal Specific Signal in IHC Correct_MW Correct MW in WB Specific_Signal->Correct_MW Known_Localization Staining in Known Expressing Tissue Specific_Signal->Known_Localization No_Staining_Negative No Staining in Negative Tissue Specific_Signal->No_Staining_Negative Signal_Abolished_Peptide Signal Abolished by Peptide Block Specific_Signal->Signal_Abolished_Peptide No_Signal_KO No Signal in KO Model Specific_Signal->No_Signal_KO Validated_Antibody Validated Antibody Correct_MW->Validated_Antibody Known_Localization->Validated_Antibody No_Staining_Negative->Validated_Antibody Signal_Abolished_Peptide->Validated_Antibody No_Signal_KO->Validated_Antibody

Caption: Logical relationship of key validation criteria for antibody specificity.

References

A Side-by-Side Analysis of Motilin (26-47) and Ghrelin on Gastric Motility: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the effects of Motilin (26-47) and ghrelin on gastric motility. While both peptides are recognized for their prokinetic properties, their mechanisms and quantitative effects exhibit distinct characteristics. This analysis is designed to inform research and development efforts in the field of gastroenterology and metabolic disorders.

Executive Summary

Motilin and ghrelin are key regulators of gastric motility, primarily acting to accelerate gastric emptying and stimulate antral contractions. Motilin, a 22-amino acid peptide, and its C-terminal fragment Motilin (26-47), exert their effects through the motilin receptor (MLNR), a G protein-coupled receptor. Ghrelin, a 28-amino acid peptide, acts via the growth hormone secretagogue receptor (GHSR-1a). Although structurally related, their receptors do not exhibit cross-reactivity.[1] This guide presents a side-by-side comparison of their quantitative effects on gastric motility, details the experimental protocols used to generate this data, and illustrates their respective signaling pathways.

Quantitative Data Comparison

The following tables summarize the key quantitative data on the effects of Motilin (and its active fragment) and ghrelin on various parameters of gastric motility. It is important to note that direct comparative studies using the Motilin (26-47) fragment are limited. The data for motilin's effect on gastric emptying and antral contractions are based on studies using the full-length peptide, with the understanding that Motilin (26-47) is an active endogenous ligand for the motilin receptor.

Parameter Motilin (26-47) Ghrelin Species Experimental Model Citation
Receptor Binding (Ki) 2.3 nM-HumanCHO Cell Line with MLNR[2]
Receptor Activation (EC50) 0.3 nM-HumanCHO Cell Line with MLNR[2]
Gastric Emptying Rate (% per minute) 0.44 ± 0.15 (full-length motilin)0.52 ± 0.11MouseHuman MLNR Transgenic[1]
Gastric Emptying (Half-time in minutes) -49.4 ± 3.9HumanHealthy Volunteers[3]
Antral Contraction Frequency Increased significantly over placeboIncreased number, amplitude, and durationHumanHealthy Volunteers[4]

Table 1: Comparative Effects of Motilin (26-47) and Ghrelin on Gastric Motility.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vivo and in vitro assays used to assess gastric motility.

In Vivo Gastric Emptying Assay in Rats

This protocol describes a common method for measuring the rate of gastric emptying of a solid meal in a rat model.

Materials:

  • Test compounds: Motilin (26-47) or Ghrelin

  • Vehicle (e.g., saline)

  • Phenol Red (non-absorbable marker)

  • Standard laboratory rat chow

  • Surgical instruments for dissection

  • Spectrophotometer

Procedure:

  • Animal Preparation: Male Sprague-Dawley rats are fasted overnight (18-24 hours) with free access to water.

  • Test Meal Preparation: A pre-weighed amount of standard rat chow containing a known concentration of Phenol Red is prepared.

  • Administration: The test compound (Motilin (26-47) or ghrelin) or vehicle is administered intraperitoneally (i.p.) or intravenously (i.v.) at a predetermined time before the test meal.

  • Feeding: Each rat is presented with the Phenol Red-containing test meal and allowed to eat for a specific period (e.g., 20 minutes).

  • Euthanasia and Sample Collection: At a defined time point after feeding (e.g., 60 minutes), the rats are euthanized by CO2 asphyxiation. The stomach is then carefully clamped at the pyloric and cardiac sphincters and surgically removed.

  • Analysis: The stomach contents are homogenized in a known volume of alkaline solution. The homogenate is centrifuged, and the absorbance of the supernatant is measured using a spectrophotometer at a wavelength of 560 nm.

  • Calculation: The amount of Phenol Red remaining in the stomach is calculated from a standard curve. Gastric emptying is expressed as the percentage of the ingested meal that has emptied from the stomach.

In Vitro Gastric Antral Muscle Strip Contractility Assay

This protocol outlines a method for assessing the direct effects of Motilin (26-47) and ghrelin on the contractility of isolated gastric antral smooth muscle strips.

Materials:

  • Test compounds: Motilin (26-47) or Ghrelin

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)

  • Carbogen gas (95% O2, 5% CO2)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation: A male Sprague-Dawley rat is euthanized, and the stomach is immediately excised and placed in ice-cold Krebs-Henseleit solution. The antrum is isolated, and the mucosal layer is removed by sharp dissection. Circular muscle strips (approximately 2 mm wide and 10 mm long) are prepared.[5]

  • Mounting: Each muscle strip is vertically mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with carbogen gas. One end of the strip is fixed to a stationary hook, and the other is connected to an isometric force transducer.

  • Equilibration: The strips are allowed to equilibrate for at least 60 minutes under a resting tension of 1 gram, with the bath solution being changed every 15-20 minutes.

  • Stimulation: After the equilibration period, the spontaneous contractile activity is recorded. The test compounds (Motilin (26-47) or ghrelin) are then added to the organ bath in a cumulative concentration-dependent manner.

  • Data Recording and Analysis: The contractile responses are recorded using a data acquisition system. The effects of the test compounds are quantified by measuring the change in the amplitude and frequency of contractions compared to the baseline.

Signaling Pathways

The prokinetic effects of Motilin (26-47) and ghrelin are mediated by distinct signaling cascades initiated upon binding to their respective G protein-coupled receptors.

Motilin (26-47) Signaling Pathway

Motilin (26-47) binds to the motilin receptor (MLNR), which is coupled to Gq/11 and G13 proteins. This initiates a cascade leading to smooth muscle contraction.

Motilin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Motilin_26_47 Motilin (26-47) MLNR Motilin Receptor (MLNR) Motilin_26_47->MLNR Binds Gq_11 Gq/11 MLNR->Gq_11 Activates G13 G13 MLNR->G13 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates RhoA RhoA G13->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Rho_Kinase Rho Kinase (ROCK) RhoA->Rho_Kinase Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates MLCK Myosin Light Chain Kinase (MLCK) Ca_release->MLCK Activates MLC_Pase_Inhibition MLC Phosphatase Inhibition PKC->MLC_Pase_Inhibition Leads to Rho_Kinase->MLC_Pase_Inhibition Leads to Contraction Smooth Muscle Contraction MLCK->Contraction Promotes MLC_Pase_Inhibition->Contraction Sustains

Caption: Motilin (26-47) signaling pathway in gastric smooth muscle cells.

Ghrelin Signaling Pathway

Ghrelin's prokinetic effects are primarily mediated through the vagal nerve and enteric nervous system, ultimately leading to acetylcholine release and muscle contraction.

Ghrelin_Signaling cluster_systemic Systemic & Neuronal Level cluster_local Local Enteric Nervous System Ghrelin Ghrelin GHSR1a_Vagal GHSR-1a Ghrelin->GHSR1a_Vagal Binds GHSR1a_Enteric GHSR-1a Ghrelin->GHSR1a_Enteric Binds Vagal_Afferent Vagal Afferent Nerve Brainstem Brainstem (NTS/DMV) Vagal_Afferent->Brainstem Signals to GHSR1a_Vagal->Vagal_Afferent Activates Vagal_Efferent Vagal Efferent Nerve Brainstem->Vagal_Efferent Activates Enteric_Neuron Enteric Cholinergic Neuron Vagal_Efferent->Enteric_Neuron Stimulates ACh_Release Acetylcholine (ACh) Release Enteric_Neuron->ACh_Release Induces GHSR1a_Enteric->Enteric_Neuron Directly Activates Smooth_Muscle Gastric Smooth Muscle Cell ACh_Release->Smooth_Muscle Acts on Contraction Contraction Smooth_Muscle->Contraction

Caption: Ghrelin's signaling pathways in promoting gastric motility.

Conclusion

Both Motilin (26-47) and ghrelin are potent stimulators of gastric motility, acting through distinct receptor and signaling pathways. The quantitative data, though limited for the specific motilin fragment, suggests that both peptides have significant prokinetic effects. The detailed experimental protocols provided herein offer a foundation for further comparative studies. The elucidation of their signaling pathways through diagrams provides a clear visual representation of their mechanisms of action, aiding in the identification of potential targets for therapeutic intervention in gastrointestinal motility disorders. Further research directly comparing the in vivo and in vitro effects of Motilin (26-47) and ghrelin is warranted to fully delineate their respective pharmacological profiles.

References

Unraveling the Functional Nuances of Motilin Fragments: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-function relationship of motilin and its fragments is pivotal for the design of novel therapeutics targeting gastrointestinal motility disorders. This guide provides an objective in vitro comparison of various motilin fragments, supported by experimental data, detailed methodologies, and visual representations of key cellular processes.

Motilin, a 22-amino acid peptide hormone, plays a crucial role in regulating gastrointestinal motility, particularly in initiating the migrating motor complex (MMC). Its biological activity is mediated through the motilin receptor, a G protein-coupled receptor (GPCR). In vitro studies utilizing fragments of the full-length motilin peptide have been instrumental in delineating the specific roles of its different domains in receptor binding, signal transduction, and subsequent physiological effects.

Comparative Analysis of Motilin Fragment Activity

In vitro studies have consistently demonstrated that the biological activity of motilin primarily resides in its N-terminal region. Truncated N-terminal fragments have been shown to retain significant receptor binding affinity and efficacy in stimulating downstream signaling pathways and smooth muscle contraction. Conversely, the C-terminal portion of motilin appears to be less critical for receptor activation but plays a role in receptor desensitization and internalization.

Receptor Binding Affinity

Competitive binding assays are employed to determine the affinity of motilin fragments for the motilin receptor, typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). A lower Ki or Kd value indicates a higher binding affinity.

FragmentDescriptionReceptor Binding Affinity (Ki/Kd)Reference
Motilin (1-22)Full-length porcine/human motilin~1-10 nM
Motilin (1-14)N-terminal fragmentNearly equipotent to full-length motilin
Motilin (1-12)Shorter N-terminal fragmentDisplays biological effects similar to the native peptide
C-terminal fragmentsVarious fragments of the C-terminusContribute little to receptor binding affinity
Functional Potency in In Vitro Assays

The functional potency of motilin fragments is often assessed by measuring their ability to elicit a biological response, such as intracellular calcium mobilization or smooth muscle contraction. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) are key parameters used to quantify potency.

FragmentAssayFunctional Potency (pEC50 / EC50)Reference
Motilin (1-22)Ca2+ Release in CHO-MTLR cellspEC50: 9.77
Motilin (1-14)Ca2+ Release in CHO-MTLR cellspEC50: 8.78
Phe(3)[1-22]Ca2+ Release in CHO-MTLR cellspEC50: 7.36
Phe(3)[1-14]Ca2+ Release in CHO-MTLR cellspEC50: 6.65

Key In Vitro Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the functional differences between motilin fragments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of motilin fragments to the motilin receptor.

Protocol:

  • Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the motilin receptor (e.g., rabbit antrum smooth muscle or CHO cells stably expressing the human motilin receptor).

  • Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled motilin analog (e.g., [¹²⁵I]-motilin) and varying concentrations of the unlabeled motilin fragment being tested.

  • Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Determine the concentration of the motilin fragment that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro Smooth Muscle Contraction Assay

This assay measures the ability of motilin fragments to induce contraction in isolated smooth muscle strips.

Protocol:

  • Tissue Preparation: Dissect longitudinal or circular smooth muscle strips from the rabbit duodenum or other suitable gastrointestinal tissues.

  • Organ Bath Setup: Mount the muscle strips in an organ bath containing a physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Isometric Tension Recording: Connect the muscle strips to an isometric force transducer to record changes in muscle tension.

  • Drug Application: After an equilibration period, add cumulative concentrations of the motilin fragment to the organ bath.

  • Data Analysis: Measure the increase in muscle tension at each concentration and construct a concentration-response curve to determine the EC50 value and the maximum contractile response.

Intracellular Calcium Mobilization Assay

This assay quantifies the ability of motilin fragments to stimulate an increase in intracellular calcium concentration, a key second messenger in motilin receptor signaling.

Protocol:

  • Cell Culture: Culture cells stably expressing the motilin receptor (e.g., CHO-MTLR cells) in a suitable medium.

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Measurement: Measure the baseline fluorescence of the cells before stimulation.

  • Stimulation: Add the motilin fragment to the cells and continuously monitor the changes in fluorescence intensity over time using a fluorescence plate reader or a flow cytometer.

  • Data Analysis: Calculate the increase in intracellular calcium concentration in response to different concentrations of the motilin fragment and determine the EC50 value.

Signaling Pathways and Cellular Processes

The binding of motilin and its agonist fragments to the motilin receptor initiates a cascade of intracellular events. The primary signaling pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to smooth muscle contraction.

Motilin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Motilin_Fragment Motilin / Agonist Fragment Motilin_Receptor Motilin Receptor (GPCR) Motilin_Fragment->Motilin_Receptor Binds to Gq_11 Gq/11 Motilin_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to PKC->Contraction Contributes to

Caption: Motilin Receptor Signaling Pathway.

Following activation, the motilin receptor undergoes desensitization and internalization, processes that are more pronounced with the full-length peptide compared to its shorter N-terminal fragments. This suggests a role for the C-terminal domain in these regulatory mechanisms.

Experimental_Workflow_Calcium_Assay Start Start Cell_Culture Culture Motilin Receptor Expressing Cells Start->Cell_Culture Dye_Loading Load Cells with Calcium-Sensitive Dye Cell_Culture->Dye_Loading Baseline_Measurement Measure Baseline Fluorescence Dye_Loading->Baseline_Measurement Stimulation Add Motilin Fragment Baseline_Measurement->Stimulation Fluorescence_Measurement Measure Fluorescence Change Over Time Stimulation->Fluorescence_Measurement Data_Analysis Calculate EC50 Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Intracellular Calcium Mobilization Assay.

Logical_Relationship_Fragments cluster_function Primary In Vitro Functions Full_Motilin Motilin (1-22) Binding_Activity Receptor Binding & Agonist Activity Full_Motilin->Binding_Activity High Desensitization Receptor Desensitization & Internalization Full_Motilin->Desensitization High N_Terminal N-Terminal Fragments (e.g., 1-14, 1-12) N_Terminal->Binding_Activity High N_Terminal->Desensitization Low C_Terminal C-Terminal Fragments C_Terminal->Binding_Activity Low/None

Caption: Functional Roles of Motilin Fragment Domains.

Safety Operating Guide

Essential Safety and Disposal Procedures for Motilin (26-47), Human, Porcine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of Motilin (26-47), human, porcine, a peptide used in gastrointestinal motility research. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.

I. Understanding the Compound

This compound is an endogenous motilin receptor ligand.[1][2][3] It is a bioactive peptide that stimulates the contraction of gut smooth muscle.[4] Due to its biological activity, it is imperative to handle and dispose of this compound and any contaminated materials in a manner that prevents unintended environmental release or biological effects.

II. Personal Protective Equipment (PPE)

When handling this compound, especially during preparation and disposal, the following personal protective equipment should be worn:

  • Gloves: Nitrile or latex gloves to prevent skin contact.

  • Lab Coat: To protect personal clothing.

  • Eye Protection: Safety glasses or goggles to prevent eye exposure.

III. Disposal Procedures

Proper disposal of this compound, is critical to ensure laboratory safety and environmental protection. As a bioactive peptide, it should not be disposed of in regular trash or down the drain. The following step-by-step process outlines the recommended disposal protocol.

Step 1: Segregation of Waste

  • All materials that have come into contact with this compound, must be segregated as chemical or biological waste, according to your institution's guidelines. This includes:

    • Unused or expired peptide.

    • Solutions containing the peptide.

    • Contaminated consumables (e.g., pipette tips, vials, tubes, and gloves).

Step 2: Unused and Expired Peptide

  • Solid peptide should be disposed of in a designated chemical waste container.

  • Do not dispose of the solid peptide in regular trash.

Step 3: Liquid Waste Containing Motilin

  • Liquid waste, such as stock solutions or experimental media containing Motilin (26-47), should be collected in a clearly labeled, leak-proof hazardous waste container.

  • For solutions that may also be considered biohazardous (e.g., cell culture media), follow your institution's protocol for biological waste disposal, which may include decontamination via autoclaving before final disposal.

Step 4: Contaminated Labware and Consumables

  • Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated sharps container.

  • Solid Waste: Contaminated items such as gloves, pipette tips, and empty vials should be placed in a designated hazardous waste bag or container.

  • Glassware: Contaminated glassware should be decontaminated, for example, by soaking in a suitable disinfectant, before being washed for reuse or disposed of as hazardous waste.

Step 5: Final Disposal

  • All collected hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Ensure all waste containers are properly labeled with the contents and associated hazards.

IV. Quantitative Disposal Data

Specific quantitative limits for the disposal of this compound, are not publicly available and are subject to local and institutional regulations. The following table summarizes the general guidelines.

ParameterGuideline
Drain Disposal Not Recommended. Avoid disposing of solutions containing this compound, down the sink.
Solid Waste Disposal Dispose of as chemical or biological waste, not in regular trash.
Decontamination Follow institutional protocols for biological waste, which may include autoclaving.
Regulatory Compliance Adhere to all local, state, and federal regulations for hazardous waste disposal.

V. Experimental Protocols

As this document focuses on disposal, detailed experimental protocols for the use of Motilin (26-47) are not included. Researchers should consult relevant scientific literature for methodologies related to their specific research applications.

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.

G cluster_start cluster_classification Waste Classification cluster_containment Containment cluster_disposal Final Disposal start Waste Generation (this compound) liquid_waste Liquid Waste (Solutions, Media) start->liquid_waste solid_waste Solid Waste (Vials, Tips, Gloves) start->solid_waste sharps_waste Sharps Waste (Needles, Syringes) start->sharps_waste liquid_container Labeled, Leak-Proof Liquid Waste Container liquid_waste->liquid_container solid_container Designated Biohazard/ Chemical Waste Bag/Bin solid_waste->solid_container sharps_container Puncture-Resistant Sharps Container sharps_waste->sharps_container ehs_disposal Dispose via Institutional EHS/ Licensed Waste Contractor liquid_container->ehs_disposal solid_container->ehs_disposal sharps_container->ehs_disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.